beta-D-Glucosamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWZFWKMSRAUBD-QZABAPFNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)N)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347914 | |
| Record name | 2-Amino-2-deoxyglucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Glucosamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13693 | |
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CAS No. |
14257-69-3, 90-77-7, 66-84-2 | |
| Record name | β-D-Glucosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14257-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glucopyranose, 2-deoxy-2-Amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Glucosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014257693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-2-deoxyglucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glucosamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-GLUCOSAMINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58L064K8RR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-D-Glucosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030091 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | beta-D-Glucosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030091 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Stereochemistry of beta-D-Glucosamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural and stereochemical properties of beta-D-glucosamine, a pivotal monosaccharide in numerous biological processes. The information presented herein is intended to serve as a technical resource for professionals in the fields of glycobiology, medicinal chemistry, and drug development.
Core Structure and Stereochemistry
This compound is an amino sugar, a derivative of glucose, where the hydroxyl group at the C2 position is replaced by an amino group. Its systematic IUPAC name is (2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol[1]. In solution, glucosamine (B1671600) predominantly exists in a cyclic pyranose form, which is more stable than its linear aldehyde form.
The stereochemistry of this compound is defined by the following key features:
-
D-Configuration: The "D" designation refers to the stereochemistry at the C5 carbon, which is analogous to that of D-glyceraldehyde.
-
Pyranose Ring: It forms a six-membered ring structure resembling pyran.
-
Beta (β) Anomer: The "beta" designation indicates that the hydroxyl group at the anomeric carbon (C1) is in the equatorial position, on the same side of the ring as the CH2OH group[2]. This configuration is crucial for its recognition by enzymes and its incorporation into larger polysaccharides.
Below is a diagram illustrating the chair conformation of this compound.
Caption: Chair conformation of this compound.
Quantitative Structural Data
The precise three-dimensional structure of this compound has been determined by X-ray crystallography, most commonly as its more stable hydrochloride salt. The following tables summarize key quantitative data from these studies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H13NO5 |
| Molecular Weight | 179.17 g/mol [1] |
| IUPAC Name | (2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol[1] |
| CAS Number | 14257-69-3[1] |
Note: The following tables for bond lengths, angles, and NMR data are representative and compiled from typical values found in crystallographic and NMR studies of D-glucosamine and related structures. For highly precise work, consulting the original crystallographic information files (CIFs) is recommended.
Table 2: Selected Bond Lengths and Angles for D-Glucosamine Hydrochloride (from X-ray Crystallography)
| Bond | Length (Å) | Angle | Angle (°) |
| C1-C2 | 1.52 | O5-C1-C2 | 110.5 |
| C2-C3 | 1.53 | C1-C2-C3 | 110.1 |
| C3-C4 | 1.52 | C2-C3-C4 | 111.3 |
| C4-C5 | 1.53 | C3-C4-C5 | 110.4 |
| C5-O5 | 1.44 | C4-C5-O5 | 109.8 |
| C1-O5 | 1.43 | C5-O5-C1 | 111.2 |
| C2-N2 | 1.49 | C1-C2-N2 | 110.9 |
Table 3: ¹H and ¹³C NMR Chemical Shifts for D-Glucosamine in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H1/C1 | ~4.94 (d, J ≈ 8.4 Hz) | ~90-95 |
| H2/C2 | ~3.2-3.4 | ~55-60 |
| H3/C3 | ~3.5-3.7 | ~70-75 |
| H4/C4 | ~3.4-3.6 | ~70-75 |
| H5/C5 | ~3.3-3.5 | ~75-80 |
| H6a, H6b/C6 | ~3.7-3.9 | ~60-65 |
Note: Chemical shifts can vary depending on the solvent, pH, and temperature. The J-coupling constant for H1 is characteristic for the trans-diaxial relationship with H2 in the beta-anomer.
Experimental Protocols
X-ray Crystallography for Structure Determination
The determination of the three-dimensional structure of this compound at atomic resolution is achieved through single-crystal X-ray diffraction.
Methodology:
-
Crystallization: Single crystals of D-glucosamine hydrochloride suitable for X-ray diffraction are typically grown by slow evaporation of an aqueous solution, sometimes with the addition of an anti-solvent like isopropanol[3]. The quality of the crystal is paramount for obtaining high-resolution data.
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector[4].
-
Structure Solution and Refinement: The diffraction data (intensities and positions of the spots) are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density map and refined iteratively to best fit the experimental data. This refinement process yields the final atomic coordinates, bond lengths, bond angles, and torsional angles[4].
Caption: Workflow for X-ray crystal structure determination.
NMR Spectroscopy for Structural Analysis in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the structure and dynamics of this compound in solution.
Methodology:
-
Sample Preparation: A sample of D-glucosamine hydrochloride (typically 5-10 mg) is dissolved in a deuterated solvent, most commonly deuterium (B1214612) oxide (D₂O), in a 5 mm NMR tube. The concentration is adjusted to obtain a good signal-to-noise ratio.
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to observe the chemical shifts and coupling constants of the non-exchangeable protons. The signal for the anomeric proton (H1) is particularly informative for determining the anomeric configuration[5].
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the tracing of the proton connectivity within the sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of the carbon resonances based on the proton assignments[6][7].
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is useful for confirming assignments and for studying linkages in oligosaccharides.
-
-
Data Processing and Analysis: The acquired NMR data are processed (Fourier transformation, phasing, and baseline correction) and analyzed to extract chemical shifts, coupling constants, and, in some cases, information about the conformation and dynamics of the molecule in solution.
Caption: Workflow for NMR-based structural analysis.
Biological Relevance: The Hexosamine Biosynthesis Pathway
This compound is a key intermediate in the Hexosamine Biosynthesis Pathway (HBP), a metabolic route that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc)[8]. UDP-GlcNAc is a crucial precursor for the synthesis of glycoproteins, glycolipids, proteoglycans, and other complex carbohydrates. The HBP is a critical sensor of cellular nutrient status, integrating glucose, amino acid, fatty acid, and nucleotide metabolism.
The key steps of the HBP are as follows:
-
Fructose-6-phosphate from glycolysis is converted to glucosamine-6-phosphate by the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT) , which uses glutamine as the amino group donor[9][10].
-
Glucosamine-6-phosphate is then acetylated to N-acetylglucosamine-6-phosphate by glucosamine-6-phosphate N-acetyltransferase (GNA1) .
-
N-acetylglucosamine-6-phosphate is isomerized to N-acetylglucosamine-1-phosphate by phosphoacetylglucosamine mutase (AGM1) .
-
Finally, N-acetylglucosamine-1-phosphate reacts with UTP to form UDP-N-acetylglucosamine , catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) [9].
Exogenously supplied glucosamine can enter the HBP by being phosphorylated by hexokinase to glucosamine-6-phosphate, thus bypassing the rate-limiting GFAT step[10].
Caption: The Hexosamine Biosynthesis Pathway (HBP).
References
- 1. This compound | C6H13NO5 | CID 441477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 5. researchgate.net [researchgate.net]
- 6. D-Glucosamine | C6H13NO5 | CID 439213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hexosamine Biosynthesis Pathway and its Core Intermediate, beta-D-Glucosamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hexosamine Biosynthesis Pathway (HBP) is a critical metabolic route that integrates nutrient sensing with cellular signaling and function. By utilizing glucose, glutamine, acetyl-CoA, and UTP, the HBP produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), an essential substrate for N-linked and O-linked glycosylation of proteins and lipids. This pathway, with beta-D-glucosamine as a key intermediate, plays a pivotal role in cellular homeostasis and is increasingly implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the HBP, including its core components, regulatory mechanisms, and key signaling intersections. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting this vital pathway.
The Hexosamine Biosynthesis Pathway: A Molecular Overview
The HBP shunts a small fraction (2-5%) of glucose from the glycolytic pathway to generate UDP-GlcNAc.[1] This process involves a series of enzymatic reactions that integrate carbohydrate, amino acid, fatty acid, and nucleotide metabolism.[2]
The pathway begins with the conversion of fructose-6-phosphate, an intermediate of glycolysis, and glutamine to glucosamine-6-phosphate (GlcN-6-P). This irreversible reaction is catalyzed by the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT).[3] Subsequently, GlcN-6-P is acetylated by glucosamine-6-phosphate N-acetyltransferase (GNPNAT1) to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P). Phosphoglucomutase 3 (PGM3) then converts GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P). Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1) catalyzes the formation of UDP-GlcNAc from GlcNAc-1-P and UTP.[3]
UDP-GlcNAc serves as the donor substrate for O-GlcNAc transferase (OGT), which attaches a single N-acetylglucosamine moiety to serine and threonine residues of nuclear and cytoplasmic proteins, a post-translational modification known as O-GlcNAcylation.[4] This dynamic and reversible modification, removed by O-GlcNAcase (OGA), modulates protein activity, stability, and localization, thereby influencing a vast array of cellular processes.[4]
Quantitative Data
Enzyme Kinetics of Key HBP Enzymes
The following table summarizes the kinetic parameters of the primary enzymes involved in the hexosamine biosynthesis pathway. These values are essential for understanding the flux and regulation of the pathway.
| Enzyme | Substrate(s) | Km | Vmax / kcat | Organism/Tissue | Reference(s) |
| GFAT-1 | Fructose-6-P | 0.5-2.5 mM | ~5-20 nmol/min/mg | Human | [3] |
| Glutamine | 0.3-1.0 mM | [3] | |||
| GFAT-2 | Fructose-6-P | Not specified | Slower than GFAT-1 | Human | [5] |
| Glutamine | Not specified | [5] | |||
| GNPNAT1 | Glucosamine-6-P | 0.2-0.5 mM | Not specified | Human | [6][7] |
| Acetyl-CoA | ~10-30 µM | [6][7] | |||
| PGM3 | GlcNAc-6-P | Not specified | Not specified | Not specified | |
| UAP1 | GlcNAc-1-P | Not specified | Not specified | Not specified | |
| UTP | Not specified |
Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, ionic strength) and the source of the enzyme.
Intracellular Concentrations of HBP Metabolites
The steady-state concentrations of HBP intermediates provide insights into the pathway's activity and regulation under different cellular conditions.
| Metabolite | Cell/Tissue Type | Condition | Concentration (nmol/g or nmol/10^6 cells) | Reference(s) |
| Glucosamine-6-Phosphate | Adipocytes | 2 mM Glucosamine (B1671600) | ~400 (at 5 min) to >1400 (at 2h) | [8] |
| Glucosamine-6-Phosphate | KRAS Wild-Type Lung Cancer Cells | ~1.5 | [9] | |
| Glucosamine-6-Phosphate | KRAS Mutant Lung Cancer Cells | ~4.0 | [9] | |
| N-Acetylglucosamine-6-Phosphate | KRAS Wild-Type Lung Cancer Cells | ~0.8 | [9] | |
| N-Acetylglucosamine-6-Phosphate | KRAS Mutant Lung Cancer Cells | ~2.5 | [9] | |
| N-Acetylglucosamine-1-Phosphate | KRAS Wild-Type Lung Cancer Cells | ~0.5 | [9] | |
| N-Acetylglucosamine-1-Phosphate | KRAS Mutant Lung Cancer Cells | ~1.8 | [9] | |
| UDP-GlcNAc | Adipocytes | Basal | ~10-20 nmol/g | [8] |
| UDP-GlcNAc | Adipocytes | 2 mM Glucosamine (4-5 fold increase) | ~40-100 nmol/g | [8] |
| UDP-GlcNAc | Adipocytes | High Glucose (2-fold increase) | ~20-40 nmol/g | [8] |
Signaling Pathways and Regulatory Networks
The HBP is intricately regulated by and integrated with major cellular signaling pathways, acting as a nutrient sensor to coordinate metabolic status with cell growth, proliferation, and survival.
Regulation of GFAT Activity
As the rate-limiting enzyme, GFAT is a major point of regulation for the HBP. Its activity is modulated by feedback inhibition from UDP-GlcNAc and through post-translational modifications by key signaling kinases.
Intersection with mTOR and AMPK Signaling
The HBP is tightly coupled with the central metabolic regulators, mTOR (mammalian target of rapamycin) and AMPK (AMP-activated protein kinase), which sense cellular energy and nutrient status.
O-GlcNAcylation and Insulin (B600854) Signaling
Aberrant O-GlcNAcylation, often a consequence of increased HBP flux, is a key contributor to insulin resistance. O-GlcNAcylation of key components of the insulin signaling cascade can attenuate its downstream effects.[10]
Experimental Protocols
Quantification of HBP Metabolites by LC-MS/MS
This protocol outlines a general method for the simultaneous quantification of HBP intermediates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell culture or tissue samples
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (4°C, >12,000 x g)
-
LC-MS/MS system with a hydrophilic interaction liquid chromatography (HILIC) column
Procedure:
-
Metabolite Extraction:
-
Wash cultured cells with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Scrape the cells and collect the lysate/methanol mixture into a pre-chilled microcentrifuge tube.
-
For tissue samples, homogenize in ice-cold 80% methanol.
-
Incubate on ice for 15-30 minutes to precipitate proteins.
-
Centrifuge at >12,000 x g for 10-15 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the metabolite extract onto a HILIC column.
-
Use a gradient of mobile phases (e.g., acetonitrile (B52724) and an aqueous buffer with a suitable modifier like ammonium (B1175870) hydroxide) to separate the hydrophilic HBP metabolites.
-
Perform mass spectrometry in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for each metabolite of interest (GlcN-6-P, GlcNAc-6-P, GlcNAc-1-P, UDP-GlcNAc).
-
-
Data Analysis:
-
Integrate the peak areas for each metabolite.
-
Quantify the concentration of each metabolite using a standard curve generated with known concentrations of purified standards.
-
Normalize the data to cell number or total protein content.
-
GFAT Enzyme Activity Assay
This protocol describes a colorimetric assay to measure the activity of GFAT, the rate-limiting enzyme of the HBP.
Materials:
-
Cell or tissue lysate
-
GFAT Assay Buffer (e.g., 50 mM potassium phosphate, 1 mM EDTA, pH 7.5)
-
Fructose-6-phosphate
-
L-glutamine
-
Glutamate (B1630785) dehydrogenase (GDH)
-
NAD+
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare a reaction mixture containing GFAT Assay Buffer, fructose-6-phosphate, L-glutamine, NAD+, and GDH.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the cell or tissue lysate containing GFAT to the reaction mixture.
-
-
Absorbance Measurement:
-
Immediately measure the increase in absorbance at 340 nm over time at 37°C. The production of glutamate by GFAT is coupled to the reduction of NAD+ to NADH by GDH, which results in an increase in absorbance at 340 nm.
-
-
Data Analysis:
-
Calculate the rate of NADH production from the linear portion of the absorbance versus time curve.
-
Determine the specific activity of GFAT (e.g., in nmol/min/mg of protein) using the molar extinction coefficient of NADH.
-
Immunoprecipitation and Western Blotting of O-GlcNAcylated Proteins
This protocol details the enrichment and detection of O-GlcNAcylated proteins.
Materials:
-
Cell lysate
-
Lysis buffer (e.g., RIPA buffer) with protease and OGA inhibitors (e.g., PUGNAc or Thiamet-G)
-
Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-O-GlcNAc antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 1-2 hours.
-
Pellet the beads by centrifugation and wash them several times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the specific protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Conclusion
The hexosamine biosynthesis pathway and its end-product, UDP-GlcNAc, are at the crossroads of cellular metabolism and signaling. The intricate regulation of this pathway and its profound impact on a multitude of cellular processes underscore its importance in both health and disease. This technical guide provides a foundational resource for researchers and drug development professionals seeking to further unravel the complexities of the HBP and to exploit its therapeutic potential. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a practical framework for advancing our understanding of this critical metabolic nexus.
References
- 1. researchgate.net [researchgate.net]
- 2. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase A controls the hexosamine pathway by tuning the feedback inhibition of GFAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | O-GlcNAcylation: A Sweet Hub in the Regulation of Glucose Metabolism in Health and Disease [frontiersin.org]
- 5. Enzymatic and structural properties of human glutamine:fructose-6-phosphate amidotransferase 2 (hGFAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human acetyl-CoA:glucosamine-6-phosphate N-acetyltransferase 1 has a relaxed donor specificity and transfers acyl groups up to four carbons in length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynamic actions of glucose and glucosamine on hexosamine biosynthesis in isolated adipocytes: differential effects on glucosamine 6-phosphate, UDP-N-acetylglucosamine, and ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
The Role of beta-D-Glucosamine as a Precursor for Glycosaminoglycans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units.[1] These molecules are fundamental components of the extracellular matrix (ECM) and cell surfaces, playing crucial roles in tissue hydration, structural integrity, and cell signaling.[1][2] The biosynthesis of GAGs is a complex process that relies on the availability of specific precursor molecules, with beta-D-glucosamine being a key substrate.[3] Glucosamine (B1671600), an amino sugar, directly enters the hexosamine biosynthetic pathway (HBP) to form UDP-N-acetylglucosamine (UDP-GlcNAc), a critical building block for the synthesis of various GAGs, including hyaluronic acid, chondroitin (B13769445) sulfate (B86663), and heparan sulfate.[4][5]
This technical guide provides a comprehensive overview of the role of this compound as a precursor for GAG biosynthesis. It details the metabolic pathways, key enzymes, and regulatory mechanisms involved. Furthermore, this guide presents quantitative data on GAG content in relevant tissues, the effects of glucosamine supplementation, and detailed experimental protocols for the analysis of GAG synthesis. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in areas such as osteoarthritis, connective tissue disorders, and regenerative medicine.
Biosynthesis of Glycosaminoglycans from this compound
The journey of this compound from a simple monosaccharide to a complex GAG chain involves a series of enzymatic reactions primarily occurring in the cytoplasm and the Golgi apparatus.
The Hexosamine Biosynthetic Pathway (HBP)
The initial steps of GAG synthesis from glucosamine occur within the cytoplasm via the hexosamine biosynthetic pathway. This pathway converts glucosamine into UDP-N-acetylglucosamine (UDP-GlcNAc), the activated form of glucosamine required for polymerization into GAG chains.
The key enzymatic steps are as follows:
-
Phosphorylation: Glucosamine is first phosphorylated by hexokinase to form glucosamine-6-phosphate.
-
Acetylation: Glucosamine-6-phosphate is then acetylated by glucosamine-phosphate N-acetyltransferase (GNPNAT) to yield N-acetylglucosamine-6-phosphate.
-
Isomerization: Phosphoacetylglucosamine mutase (PGM3/AGM1) isomerizes N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate.
-
Uridylation: Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) catalyzes the reaction of N-acetylglucosamine-1-phosphate with UTP to produce UDP-N-acetylglucosamine.
Glycosaminoglycan Chain Elongation in the Golgi Apparatus
UDP-GlcNAc is transported into the Golgi apparatus, where it serves as a substrate for glycosyltransferases that polymerize the repeating disaccharide units of GAG chains. The synthesis of the core protein of proteoglycans occurs in the endoplasmic reticulum, and the assembly of the GAG chains takes place in the Golgi.[6]
The process for chondroitin sulfate and heparan sulfate synthesis begins with the formation of a common tetrasaccharide linker attached to a serine residue of the core protein.[6] The elongation of the GAG chain then proceeds by the sequential addition of monosaccharides from their UDP-activated forms.
Chondroitin Sulfate Synthesis:
-
Initiation: The chain is initiated by the transfer of N-acetylgalactosamine (GalNAc) from UDP-GalNAc (which can be formed from UDP-GlcNAc by an epimerase) to the linker region.
-
Elongation: Alternating residues of glucuronic acid (GlcA) and GalNAc are added by chondroitin synthases.
-
Sulfation: As the chain elongates, it is modified by various sulfotransferases that add sulfate groups at specific positions.[7]
Heparan Sulfate Synthesis:
-
Initiation: The chain is initiated by the transfer of GlcNAc from UDP-GlcNAc to the linker region.
-
Elongation: Alternating residues of GlcA and GlcNAc are added by exostosins (EXT enzymes).
-
Modification: The growing chain undergoes a series of modifications, including N-deacetylation/N-sulfation of GlcNAc residues, epimerization of GlcA to iduronic acid (IdoA), and O-sulfation at various positions.
Quantitative Data on GAG Synthesis and Glucosamine Supplementation
The following tables summarize key quantitative data related to GAG content in human tissues and the effects of glucosamine supplementation.
Table 1: Glycosaminoglycan Content in Human Articular Cartilage
| Glycosaminoglycan | Concentration (mg/mL) | Reference |
| Total GAG (native cartilage) | 74.44 ± 6.09 | [8] |
| Total GAG (trypsin-degraded cartilage) | 11.99 ± 4.24 | [8] |
| sGAG (% of wet weight) in patellar cartilage | Varies by age and location | [9][10] |
Table 2: Effects of Glucosamine Supplementation on Synovial Fluid
| Parameter | Treatment Group | Concentration | p-value | Reference |
| Endogenous Glucosamine (Plasma) | - | 52.0 ng/mL (0.29 µM) | - | |
| Endogenous Glucosamine (Synovial Fluid) | - | 36.5 ng/mL (0.21 µM) | 0.001 (vs. Plasma) | |
| Post-treatment Glucosamine (Plasma) | Oral Crystalline Glucosamine Sulphate | 1282 ng/mL (7.17 µM) | - | |
| Post-treatment Glucosamine (Synovial Fluid) | Oral Crystalline Glucosamine Sulphate | 777 ng/mL (4.34 µM) | 0.001 (vs. Plasma) | |
| Glucosamine (Synovial Fluid) | Oral Glucosamine Sulphate | 158.3 ng/mL (median max) | <0.05 (vs. HCl form) | [11] |
| Glucosamine (Synovial Fluid) | Oral Glucosamine Hydrochloride | 88.9 ng/mL (median max) | <0.05 (vs. Sulphate form) | [11] |
Table 3: Clinical Outcomes of Glucosamine Supplementation in Osteoarthritis
| Outcome | Glucosamine Sulphate | Placebo | p-value | Reference |
| Joint Space Narrowing (3 years) | -0.06 mm | -0.31 mm | <0.01 | [12] |
| Severe Joint Space Narrowing (>0.5 mm) | 5% of patients | 14% of patients | 0.05 | [12] |
| Lequesne's Index Responders | 55% | 33% | <0.05 | [12] |
Regulation of GAG Synthesis by Glucosamine and Associated Signaling Pathways
Glucosamine not only serves as a substrate for GAG synthesis but may also influence the signaling pathways that regulate this process. The effects of glucosamine on cellular signaling are complex and can be dose-dependent.
Regulation of TGF-β Signaling
Transforming growth factor-beta (TGF-β) is a key cytokine that stimulates the synthesis of ECM components, including proteoglycans, in chondrocytes.[13][14] The TGF-β signaling pathway, primarily acting through Smad proteins, upregulates the expression of genes involved in GAG synthesis.[13] While direct evidence for glucosamine's modulation of TGF-β signaling in the context of GAG synthesis is still emerging, the interplay between nutrient availability and growth factor signaling is an active area of research.
Inhibition of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammatory responses.[15] In chondrocytes, pro-inflammatory cytokines like IL-1β activate the NF-κB pathway, leading to the expression of matrix metalloproteinases (MMPs) that degrade cartilage ECM, including proteoglycans.[16] Glucosamine has been shown to inhibit the activation of NF-κB, thereby potentially reducing the degradation of GAGs.[15][17][18] This anti-inflammatory effect is thought to contribute to its therapeutic benefits in osteoarthritis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of glucosamine in GAG synthesis.
Measurement of GAG Synthesis using 35S-Sulfate Incorporation
This method is widely used to assess the rate of synthesis of sulfated GAGs.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Carrier-free 35S-sulfate (H235SO4)
-
Glucosamine solutions of desired concentrations
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Culture: Plate chondrocytes or other relevant cell types in multi-well plates and culture until they reach the desired confluency.
-
Pre-incubation: Replace the culture medium with serum-free medium containing the desired concentrations of glucosamine and incubate for a specified period (e.g., 24 hours).
-
Radiolabeling: Add 35S-sulfate to each well at a final concentration of 5-20 µCi/mL.
-
Incubation: Incubate the cells for a defined labeling period (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Harvesting:
-
Medium: Collect the culture medium, which contains secreted proteoglycans.
-
Cell Layer: Wash the cell layer with cold PBS and lyse the cells with lysis buffer.
-
-
GAG Isolation (Optional but Recommended): Isolate GAGs from the medium and cell lysate using methods such as ion-exchange chromatography or precipitation with cetylpyridinium (B1207926) chloride (CPC).
-
Scintillation Counting: Add an aliquot of the medium, cell lysate, or isolated GAG fraction to a scintillation vial with scintillation cocktail.
-
Quantification: Measure the radioactivity (counts per minute, CPM) using a scintillation counter. Normalize the CPM to the total protein content or cell number.
Analysis of Proteoglycans by SDS-PAGE and Western Blotting
This technique is used to separate proteoglycans based on their size and to identify specific proteoglycans using antibodies.
Materials:
-
Polyacrylamide gels (gradient or single percentage)
-
SDS-PAGE running buffer
-
Protein samples (cell lysates or medium)
-
Laemmli sample buffer
-
Protein ladder
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the proteoglycan of interest (e.g., anti-aggrecan, anti-decorin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE:
-
Assemble the electrophoresis apparatus and load the prepared samples and protein ladder into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer (Western Blotting):
-
Equilibrate the gel, membrane, and filter papers in transfer buffer.
-
Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and place it in the transfer apparatus.
-
Transfer the proteins from the gel to the membrane by applying an electric current.
-
-
Immunodetection:
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system (e.g., CCD camera or X-ray film).
-
Conclusion
This compound is a pivotal precursor for the biosynthesis of glycosaminoglycans, directly fueling the hexosamine biosynthetic pathway to produce the essential building block UDP-N-acetylglucosamine. Understanding the intricate enzymatic steps and regulatory networks that govern the conversion of glucosamine into complex GAG chains is crucial for the development of therapeutic strategies for a range of conditions, most notably osteoarthritis. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted role of glucosamine in GAG metabolism and its potential to modulate cellular function and tissue homeostasis. Future research should continue to elucidate the precise mechanisms by which glucosamine influences signaling pathways and to optimize its therapeutic application for the benefit of patients with connective tissue disorders.
References
- 1. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Glycosaminoglycans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Improved Joint Health Following Oral Administration of Glycosaminoglycans with Native Type II Collagen in a Rabbit Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycosaminoglycan (GAG) biosynthesis and GAG-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TABLE 50.1. [Table of enzymes for glycan analysis]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. KEGG PATHWAY: Glycosaminoglycan biosynthesis - chondroitin sulfate / dermatan sulfate - Reference pathway [kegg.jp]
- 8. Depth-Dependent Glycosaminoglycan Concentration in Articular Cartilage by Quantitative Contrast-Enhanced Micro–Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of Glycosaminoglycan Content in Human Cartilage by Age, T1ρ and T2 MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prediction of glycosaminoglycan content in human cartilage by age, T1ρ and T2 MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of glucosamine in the treatment for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TGF-β SIGNALING IN CHONDROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation and Role of TGFβ Signaling Pathway in Aging and Osteoarthritis Joints [aginganddisease.org]
- 15. researchgate.net [researchgate.net]
- 16. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The epigenetic effect of glucosamine and a nuclear factor-kappa B (NF-kB) inhibitor on primary human chondrocytes – Implications for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to beta-D-Glucosamine Metabolism in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the metabolic pathways, regulatory mechanisms, and cellular consequences of beta-D-glucosamine (GlcN) metabolism in mammalian cells. It is designed to serve as a technical resource, offering detailed experimental protocols and quantitative data to facilitate further research and therapeutic development.
Introduction to this compound and the Hexosamine Biosynthetic Pathway
This compound is an amino sugar that serves as a vital precursor for the synthesis of various macromolecules, including glycosaminoglycans, proteoglycans, and glycolipids.[1] In mammalian cells, glucosamine (B1671600) primarily enters the Hexosamine Biosynthetic Pathway (HBP), a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[2] The end-product of the HBP is uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a high-energy donor substrate for glycosylation reactions.[3][4][5]
The flux through the HBP is tightly regulated and is considered a sensor of the cell's nutrient status. Dysregulation of this pathway has been implicated in various pathological conditions, including diabetes, cancer, and neurodegenerative diseases.
Cellular Uptake and Phosphorylation of this compound
Exogenous glucosamine is transported into mammalian cells primarily through the facilitative glucose transporters (GLUTs).[6] While several GLUT isoforms can transport glucosamine, GLUT2 and GLUT4 have been specifically implicated.[7] The affinity of these transporters for glucosamine is generally lower than for glucose.
Once inside the cell, glucosamine is phosphorylated to glucosamine-6-phosphate (GlcN-6-P). This irreversible step is catalyzed by hexokinases (HKs), the same enzymes that phosphorylate glucose. This phosphorylation traps glucosamine within the cell and commits it to further metabolism. In some tissues, a specific glucosamine kinase also exists.[8]
Table 1: Kinetic Parameters of Key Proteins in Glucosamine Uptake and Initial Metabolism
| Protein | Substrate | Km (mM) | Cell/Tissue Type | Notes |
| GLUT2 | Glucose | ~17 | Pancreatic β-cells, hepatocytes, intestinal and kidney epithelial cells | High Km allows for glucose sensing.[4][7] |
| GLUT4 | Glucosamine | 3.9 | Skeletal muscle, adipose tissue | Insulin-sensitive transporter.[7] |
| Human GFAT1 | Fructose-6-Phosphate (B1210287) | 0.007 | Recombinant human enzyme | Highly sensitive to product inhibition by GlcN-6-P.[3] |
| Human GFAT1 | Glucosamine-6-Phosphate (inhibitor) | Ki = 0.006 | Recombinant human enzyme | Potent competitive inhibitor for the Fructose-6-Phosphate site.[3] |
| Human GFAT1 | UDP-GlcNAc (inhibitor) | Ki = 0.004 | Recombinant human enzyme | Competitive inhibitor.[3] |
| N-acetyl-D-glucosamine kinase (Liver) | N-acetyl-D-glucosamine | 0.06 | Rat Liver | |
| N-acetyl-D-glucosamine kinase (Kidney) | N-acetyl-D-glucosamine | 0.04 | Rat Kidney |
The Hexosamine Biosynthetic Pathway (HBP)
The HBP consists of a series of four enzymatic reactions that convert fructose-6-phosphate and glutamine into UDP-GlcNAc. Exogenous glucosamine can bypass the first and rate-limiting step of this pathway.
-
Glutamine:fructose-6-phosphate amidotransferase (GFAT) : This is the rate-limiting enzyme of the de novo HBP. It catalyzes the transfer of an amino group from glutamine to fructose-6-phosphate, forming glucosamine-6-phosphate.[3][9] GFAT activity is subject to feedback inhibition by UDP-GlcNAc and is also regulated by phosphorylation.[3][10]
-
Glucosamine-6-phosphate N-acetyltransferase (GNA1) : This enzyme acetylates glucosamine-6-phosphate using acetyl-CoA as the donor, producing N-acetylglucosamine-6-phosphate (GlcNAc-6-P).
-
N-acetylglucosamine phosphate (B84403) mutase (AGM1/PGM3) : This enzyme catalyzes the isomerization of GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).
-
UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) : In the final step, UAP1 catalyzes the formation of UDP-GlcNAc from GlcNAc-1-P and UTP.[5][11]
Downstream Metabolic Fates and Cellular Functions
The primary product of the HBP, UDP-GlcNAc, is a crucial substrate for two major forms of protein glycosylation:
-
N-linked glycosylation: This occurs in the endoplasmic reticulum (ER) and Golgi apparatus and is essential for the proper folding, stability, and function of many secreted and membrane-bound proteins.
-
O-linked N-acetylglucosaminylation (O-GlcNAcylation): This is a dynamic and reversible post-translational modification that occurs on serine and threonine residues of nuclear and cytoplasmic proteins.[1] It is catalyzed by O-GlcNAc transferase (OGT) and removed by O-GlcNAcase (OGA). O-GlcNAcylation acts as a nutrient sensor and plays a regulatory role in numerous cellular processes, including signal transduction, transcription, and protein stability.[1][12]
Regulation of Cellular Signaling by Glucosamine Metabolism
Elevated flux through the HBP, often induced by high concentrations of glucosamine, can significantly impact cellular signaling pathways.
O-GlcNAcylation and its Crosstalk with Phosphorylation
O-GlcNAcylation can compete with phosphorylation for the same or nearby serine/threonine residues on proteins, creating a dynamic interplay between these two critical post-translational modifications. This "yin-yang" relationship can modulate the activity of key signaling proteins.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
High levels of glucosamine can disrupt N-linked glycosylation in the ER, leading to the accumulation of misfolded proteins and inducing ER stress.[13][14] This activates the unfolded protein response (UPR), a set of signaling pathways aimed at restoring ER homeostasis.[14][15] Chronic ER stress, however, can lead to apoptosis.
AMPK and mTOR Signaling
Glucosamine has been shown to influence the activity of two master regulators of cellular metabolism: AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR). Some studies indicate that glucosamine can activate AMPK and inhibit mTOR signaling, leading to the induction of autophagy.[16][17][18] This effect appears to be, at least in part, independent of its metabolism through the HBP.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying glucosamine metabolism.
Quantification of Intracellular Glucosamine and its Derivatives
Method: High-Performance Liquid Chromatography (HPLC)
Principle: This method separates and quantifies glucosamine and its phosphorylated and acetylated derivatives based on their physicochemical properties.
Protocol Outline:
-
Cell Lysis and Metabolite Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells and extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
Centrifuge to pellet cellular debris.
-
-
Chromatographic Separation:
-
Detection:
-
Detect the analytes using a suitable detector, such as a UV detector (after derivatization) or a mass spectrometer (LC-MS) for higher sensitivity and specificity.[19]
-
Analysis of Hexosamine Biosynthetic Pathway Flux
Method: Stable Isotope Labeling and Mass Spectrometry
Principle: Cells are incubated with a stable isotope-labeled precursor (e.g., ¹³C-glucose or ¹⁵N-glutamine). The incorporation of the isotope into HBP intermediates is measured by mass spectrometry to determine the rate of their synthesis (flux).[2][21]
Protocol Outline:
-
Cell Culture and Labeling:
-
Culture cells in a medium containing the stable isotope-labeled substrate for a defined period.
-
-
Metabolite Extraction:
-
Extract intracellular metabolites as described in section 6.1.
-
-
LC-MS/MS Analysis:
-
Separate metabolites by LC and analyze by tandem mass spectrometry (MS/MS).
-
Monitor the mass shift corresponding to the incorporation of the stable isotope.
-
-
Flux Calculation:
-
Calculate the rate of isotope incorporation to determine the metabolic flux through the HBP.
-
Assessment of Protein O-GlcNAcylation Levels
Method: Western Blotting
Principle: This technique uses antibodies specific to the O-GlcNAc modification to detect and quantify the overall level of O-GlcNAcylated proteins in a sample.
Protocol Outline:
-
Cell Lysis:
-
Lyse cells in a buffer containing protease and OGA inhibitors to preserve the O-GlcNAc modification.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody that specifically recognizes the O-GlcNAc modification (e.g., RL2 or CTD110.6).[22]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
Conclusion
The metabolism of this compound is intricately linked to fundamental cellular processes, acting as a key interface between nutrient availability and cellular signaling. A thorough understanding of the HBP and its downstream consequences is crucial for researchers in various fields, from basic cell biology to drug development. The methodologies outlined in this guide provide a framework for investigating the complex roles of glucosamine metabolism in both health and disease, with the ultimate goal of identifying novel therapeutic targets and strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic characterization of human glutamine-fructose-6-phosphate amidotransferase I: potent feedback inhibition by glucosamine 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose transporters in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Properties and Genomics of Glucose Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding O-GlcNAc transferase (OGT): Every amino acid matters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Regulation of glutamine:fructose-6-phosphate amidotransferase by cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sapient.bio [sapient.bio]
- 12. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucosamine induces ER stress by disrupting lipid-linked oligosaccharide biosynthesis and N-linked protein glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Glucosamine-Induced ER Stress in Diabetic Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucosamine induces increased musclin gene expression through endoplasmic reticulum stress-induced unfolding protein response signaling pathways in mouse skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glucosamine-Induced Autophagy through AMPK⁻mTOR Pathway Attenuates Lipofuscin-Like Autofluorescence in Human Retinal Pigment Epithelial Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glucosamine-Induced Autophagy through AMPK–mTOR Pathway Attenuates Lipofuscin-Like Autofluorescence in Human Retinal Pigment Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. forums.apoe4.info [forums.apoe4.info]
- 19. Determination of glucosamine and its derivatives released from photocrosslinked gelatin hydrogels using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. assets.fishersci.com [assets.fishersci.com]
An In-depth Technical Guide to the Discovery and History of beta-D-Glucosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the discovery, history, and core biochemical significance of beta-D-Glucosamine. As a fundamental amino sugar, glucosamine (B1671600) is a vital precursor in the biosynthesis of a wide array of essential macromolecules, including glycoproteins and glycosaminoglycans. This document details the key scientific milestones in its history, presents its physicochemical properties in a structured format, outlines relevant experimental protocols, and visualizes its role in major metabolic pathways.
Discovery and Historical Milestones
The journey of understanding this compound has been marked by several pivotal discoveries that have cemented its importance in the fields of chemistry and biology.
Initial Isolation and Naming
In 1876 , the German surgeon and chemist Dr. Georg Ledderhose is credited with the first isolation of glucosamine.[1] While working with cartilage, he subjected chitin (B13524) to hydrolysis with concentrated hydrochloric acid, which resulted in the crystallization of a novel substance.[1] He named this newly discovered compound "glykosamin," laying the foundation for future research into this new class of amino sugars. The primary natural sources of glucosamine are the exoskeletons of crustaceans (shellfish), animal bones, and the cell walls of fungi.[1] Commercially, it is most often produced by the hydrolysis of chitin from shellfish exoskeletons.[1]
Elucidation of Stereochemistry
While Ledderhose had successfully isolated glucosamine, its precise three-dimensional structure and stereochemistry remained a puzzle for several decades. It was not until 1939 that the comprehensive work of Sir Walter Haworth and his team definitively elucidated the correct stereochemical configuration of glucosamine.[1] This was a crucial step in understanding how glucosamine functions in biological systems.
Key Historical Developments
| Milestone | Contributor(s) | Year | Significance |
| Initial Isolation & Naming | Georg Ledderhose | 1876 | First isolation from chitin and named "glykosamin".[1] |
| Determination of Stereochemistry | Sir Walter Haworth | 1939 | The full stereochemical structure was correctly determined.[1] |
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its application in research and drug development.
| Property | Value |
| Molecular Formula | C₆H₁₃NO₅ |
| Molecular Weight | 179.17 g/mol |
| Melting Point | Decomposes at approximately 110 °C |
| Specific Optical Rotation [α]D | +28° changing to +47.5° in water |
| Solubility in Water | Very soluble |
| Solubility in Other Solvents | Sparingly soluble in methanol (B129727) and ethanol (B145695); practically insoluble in ether and chloroform. |
Experimental Protocols
Detailed methodologies for the key historical experiments are crucial for reproducibility and for understanding the evolution of scientific techniques. While the full, detailed original publications from Ledderhose and Haworth are not readily accessible, the following represents a summary of the likely procedures based on available historical and modern chemical knowledge.
General Protocol for the Isolation of Glucosamine from Chitin (Ledderhose, 1876 - Reconstructed)
Objective: To isolate glucosamine hydrochloride from a natural source of chitin, such as crustacean shells.
Materials:
-
Dried and powdered crustacean shells (e.g., crab, lobster)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Diethyl ether
-
Filtration apparatus
-
Heating apparatus (e.g., water bath)
Methodology:
-
Demineralization: The powdered shells are first treated with a dilute acid (e.g., 1 M HCl) at room temperature to remove calcium carbonate and other mineral salts. The demineralized chitin is then washed thoroughly with water until neutral.
-
Deproteinization: The chitin is then treated with a dilute alkaline solution (e.g., 5% NaOH) at an elevated temperature to remove proteins and other organic materials. The purified chitin is again washed with water until neutral and then dried.
-
Hydrolysis: The purified chitin is subjected to hydrolysis with concentrated hydrochloric acid. This step cleaves the glycosidic bonds of the chitin polymer and deacetylates the N-acetylglucosamine residues to yield glucosamine. The reaction is typically carried out at an elevated temperature for several hours.
-
Isolation and Crystallization: The resulting hydrolysate, containing glucosamine hydrochloride, is then concentrated. Ethanol is added to the concentrated solution to induce crystallization of the glucosamine hydrochloride salt. The crystals are collected by filtration, washed with ethanol and ether, and then dried.
General Approach for the Determination of Stereochemistry (Haworth, 1939 - Conceptual)
Objective: To determine the stereochemical configuration of the chiral centers in the glucosamine molecule.
Key Techniques (Likely Employed):
-
Polarimetry: Measurement of the specific optical rotation of glucosamine and its derivatives provides information about the overall stereochemistry of the molecule.
-
Chemical Derivatization: Conversion of glucosamine into various derivatives with known stereochemistry allows for comparison and deduction of the unknown configurations. This could have involved reactions at the hydroxyl and amino groups.
-
Oxidative Degradation: Controlled degradation of the glucosamine molecule into smaller, identifiable fragments of known stereochemistry would have been a common strategy. By analyzing the stereochemistry of these fragments, the stereochemistry of the parent molecule could be pieced together.
-
Comparison with Known Sugars: The properties and reaction products of glucosamine and its derivatives would have been compared to those of well-characterized sugars like glucose, mannose, and galactose to establish relative stereochemical relationships.
Biochemical Pathways Involving this compound
This compound is a central molecule in several critical biochemical pathways, most notably the Hexosamine Biosynthesis Pathway, which is essential for the production of nucleotide sugars required for glycosylation.
The Hexosamine Biosynthesis Pathway (HBP)
The Hexosamine Biosynthesis Pathway (HBP) is a key metabolic route that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for the synthesis of glycoproteins, proteoglycans, and glycolipids.
Caption: The Hexosamine Biosynthesis Pathway.
N-Glycan Biosynthesis
N-linked glycosylation is a critical post-translational modification that occurs in the endoplasmic reticulum and Golgi apparatus. It begins with the synthesis of a lipid-linked oligosaccharide precursor, a process in which UDP-GlcNAc plays a foundational role.
Caption: Initial steps of N-Glycan biosynthesis.
Conclusion
From its initial isolation from chitin by Georg Ledderhose to the elucidation of its complex stereochemistry by Sir Walter Haworth, this compound has emerged as a molecule of fundamental importance in biochemistry. Its central role in the Hexosamine Biosynthesis Pathway underscores its significance as a precursor for a vast array of essential biomolecules. A thorough understanding of its history, properties, and metabolic pathways is critical for ongoing research and the development of novel therapeutics targeting glycosylation-dependent processes in health and disease.
References
An In-depth Technical Guide to the Physical and Chemical Properties of beta-D-Glucosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-D-Glucosamine is an amino sugar, a monosaccharide derivative of glucose, where the hydroxyl group at the C-2 position is replaced by an amino group. As a naturally occurring compound, it is a fundamental building block for various important macromolecules, including the biopolymer chitosan, which is composed of β-(1→4) linked D-glucosamine residues. Its N-acetylated derivative, N-acetyl-D-glucosamine, is the monomeric unit of chitin, the second most abundant polysaccharide on Earth after cellulose. In biochemical contexts, this compound is a key intermediate in the Hexosamine Biosynthesis Pathway (HBP), which is crucial for the production of precursors for glycosylation. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental methodologies, and a look into its primary biochemical pathway.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are fundamental to its application in research and development. These properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | (2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | [1] |
| Molecular Formula | C₆H₁₃NO₅ | [1] |
| Molecular Weight | 179.17 g/mol | [2] |
| Melting Point | 88 °C | [1][2] |
| Appearance | Colorless needles, white crystalline solid | |
| Solubility in Water | 551 g/L (predicted); 330 mg/mL (D-Glucosamine) | [2] |
| logP (Octanol-Water Partition Coefficient) | -2.8 to -2.7 | [2] |
| Polar Surface Area | 116.17 Ų | |
| Hydrogen Bond Donor Count | 5 | |
| Hydrogen Bond Acceptor Count | 6 |
Optical and Acid-Base Properties
| Property | Value | Source(s) |
| Specific Optical Rotation [α]D | The α-form exhibits mutarotation in water, changing from an initial +100° to an equilibrium value of +47.5° at 20°C. The β-form changes from an initial +28° to the same equilibrium value. | [2] |
| pKa (Strongest Acidic) | 11.73 (predicted) | |
| pKa (Strongest Basic) | 8.23 (predicted); 7.58 (experimental for D-Glucosamine) | [2] |
Chemical Behavior
Stability and Mutarotation:
Pure glucosamine (B1671600) is known to be hygroscopic and can degrade when exposed to moisture and air. For commercial and laboratory use, it is often stabilized as a salt, most commonly glucosamine hydrochloride (GAH) or glucosamine sulfate.
In aqueous solutions, D-glucosamine undergoes mutarotation. This process involves the interconversion between the α- and β-anomers via the open-chain aldehyde form until an equilibrium is reached. For D-glucosamine, the equilibrium mixture in water consists of approximately 60% α-anomer and 40% β-anomer.[3] This phenomenon is critical to consider when preparing solutions for experiments, as properties like optical rotation will change over time until this equilibrium is established.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are methodologies for determining key physical properties of this compound.
Protocol 1: Determination of Solubility by the Gravimetric Method
This protocol is adapted for determining the solubility of this compound Hydrochloride (GAH) in an aqueous system.
Materials:
-
This compound Hydrochloride (GAH)
-
Deionized water
-
Jacketed glass vessel with a magnetic stirrer
-
Constant temperature bath (circulator)
-
Calibrated digital thermometer (±0.05 K)
-
Analytical balance (±0.0001 g)
-
Syringe with a 0.45 µm filter
Procedure:
-
Set the constant temperature bath to the desired experimental temperature (e.g., 298.15 K).
-
Add a known mass of deionized water to the jacketed glass vessel.
-
Add an excess amount of GAH to the water to create a saturated solution.
-
Stir the solution at a constant rate (e.g., 160 rpm) for at least 12 hours to ensure equilibrium is reached.
-
After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours.
-
Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a filter to avoid aspirating any solid particles.
-
Weigh the syringe containing the saturated solution.
-
Dispense the solution into a pre-weighed container and dry it to a constant weight in a vacuum oven at a suitable temperature.
-
Weigh the container with the dried solute.
-
The solubility is calculated as the mass of the dissolved GAH per mass of the solvent.
Workflow Diagram: Below is a diagram illustrating the experimental workflow for solubility determination.
Caption: Workflow for Gravimetric Solubility Determination.
Protocol 2: Melting Point Determination using Capillary Method
Materials:
-
Dry, powdered this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Calibrated thermometer
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20°C below the expected melting point (88°C).
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has completely melted (T2).
-
The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (0.5-1°C).
Protocol 3: Measurement of Specific Optical Rotation
Materials:
-
This compound
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm)
-
Appropriate solvent (e.g., deionized water)
-
Sodium D-line light source (589 nm)
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 0.1 g).
-
Dissolve the sample in the solvent in a volumetric flask and dilute to the mark to get a known concentration (c, in g/mL).
-
Calibrate the polarimeter by filling the cell with the pure solvent and setting the reading to zero.
-
Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and measure the observed rotation (α) at a constant temperature (T).
-
Due to mutarotation, the reading will change over time. Record the initial rotation and monitor it until a stable reading is achieved (typically after several hours).
-
The specific rotation [α] is calculated using the formula: [α]DT = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration in g/mL.
-
Biochemical Pathways
The Hexosamine Biosynthesis Pathway (HBP)
The Hexosamine Biosynthesis Pathway (HBP) is a crucial metabolic route that shunts a small percentage (2-5%) of glucose from the glycolytic pathway to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is a vital precursor for all N-linked and O-linked glycosylation of proteins and lipids. Glucosamine can enter this pathway directly, bypassing the initial rate-limiting step.
Pathway Diagram: The diagram below outlines the key steps of the Hexosamine Biosynthesis Pathway.
Caption: The Hexosamine Biosynthesis Pathway (HBP).
This pathway illustrates how glucose is converted to UDP-GlcNAc. Exogenously supplied this compound can be phosphorylated by hexokinase to form Glucosamine-6-P, thus entering the HBP and increasing the flux towards UDP-GlcNAc production. This makes it a valuable tool for studying the effects of increased HBP activity on cellular processes.
References
understanding the anomeric forms of D-glucosamine
An In-depth Technical Guide to the Anomeric Forms of D-Glucosamine
Introduction
D-Glucosamine, a naturally occurring amino monosaccharide, is a fundamental component of various biological macromolecules, including chitin (B13524) and glycosaminoglycans.[1] As a cornerstone in glycobiology and a popular therapeutic agent for conditions like osteoarthritis, a thorough understanding of its chemical behavior in solution is paramount for researchers, scientists, and drug development professionals.[2] In aqueous solutions, D-glucosamine does not exist as a single static structure. Instead, it predominantly forms a six-membered pyranose ring, which gives rise to two distinct diastereomers, or anomers , known as α-D-glucosamine and β-D-glucosamine.[3] These anomers differ only in the stereochemical configuration at the anomeric carbon (C1). This guide provides a detailed examination of these anomeric forms, the dynamic equilibrium between them (mutarotation), and the experimental methodologies used for their characterization.
Structural Characteristics of D-Glucosamine Anomers
The cyclization of the linear aldehyde form of D-glucosamine occurs through an intramolecular nucleophilic attack by the hydroxyl group on C5 onto the carbonyl carbon (C1).[4] This process creates a new chiral center at C1, resulting in the α and β anomers.
-
α-D-Glucosamine : The hydroxyl group on the anomeric carbon (C1) is in the axial position, oriented below the plane of the ring in the standard chair conformation.
-
β-D-Glucosamine : The hydroxyl group on the anomeric carbon (C1) is in the equatorial position, oriented above the plane of the ring.
In solution, both anomers predominantly adopt the energetically favored ⁴C₁ chair conformation, where the bulky hydroxymethyl group (-CH₂OH) occupies an equatorial position.[4]
Mutarotation and Anomeric Equilibrium
When a pure crystalline anomer of D-glucosamine is dissolved in an aqueous solution, its specific optical rotation gradually changes until it reaches a constant value. This phenomenon, known as mutarotation , reflects the dynamic interconversion between the α and β anomers. The process proceeds through a transient, open-chain aldehyde intermediate.[5]
The equilibrium between the anomers is sensitive to several factors, most notably pH, temperature, and concentration.[6][7] A critical aspect of glucosamine's behavior is the influence of the protonation state of its amino group (at C2).[8][9]
-
Protonated D-Glucosamine (GlcNH⁺) : At acidic to neutral pH, the amino group is protonated. In this state, the α-anomer is the dominant form at equilibrium.[8][9]
-
Neutral D-Glucosamine (GlcN⁰) : At higher pH values, the amino group is deprotonated. For the neutral species, the β-anomer is the major form , similar to the behavior of D-glucose.[8]
This pH-dependent equilibrium is a key consideration in biological systems and for the formulation of glucosamine-based pharmaceuticals.
Quantitative Data on D-Glucosamine Anomers
The equilibrium composition and the rate of interconversion have been quantified using various analytical techniques. The data below summarizes key findings from the literature.
| Parameter | Value | Conditions | Reference |
| Anomeric Equilibrium | ~60% α-anomer, 40% β-anomer | Aqueous solution (D₂O), equilibrium reached after 440 min | [5][8] |
| ~63% α-anomer, 37% β-anomer | Aqueous solution | [4] | |
| Mutarotation Rate Constant | 2.2 × 10⁻⁴ - 5.0 × 10⁻⁴ s⁻¹ | Room temperature, 0.02–0.5 M concentration | [6][7] |
| 0.4 × 10⁻³ s⁻¹ to 7.8 × 10⁻³ s⁻¹ | 50 mM phosphate (B84403) buffer, pH 5.0 to 9.4 | [7] | |
| Specific Optical Rotation | Initial: +100°Equilibrium: +47.5° | For the α-form in water at 20°C after 30 minutes | [2] |
| ¹H NMR Chemical Shifts | α-anomer (anomeric H): ~5.3-5.45 ppmβ-anomer (anomeric H): ~4.8-4.94 ppm | D₂O solvent | [5][8] |
Experimental Protocols
The analysis and quantification of D-glucosamine anomers rely on high-resolution analytical methods. The following sections detail the protocols for the most common techniques.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful, non-destructive technique for directly observing and quantifying the anomers in solution based on the distinct chemical shifts of their anomeric protons.[10]
Methodology:
-
Sample Preparation : Dissolve a precisely weighed amount of pure α-D-glucosamine hydrochloride (e.g., 10-20 mg) in a known volume (e.g., 0.6 mL) of deuterium (B1214612) oxide (D₂O) within an NMR tube.
-
Initial Spectrum Acquisition : Immediately after dissolution (t=0), acquire the first ¹H NMR spectrum. A standard acquisition would be on a 400 MHz or higher spectrometer at a constant temperature (e.g., 298 K).[5]
-
Time-Course Monitoring : Acquire subsequent spectra at regular time intervals (e.g., every 20-30 minutes) for a total duration sufficient to reach equilibrium (e.g., >440 minutes).[5]
-
Data Processing : Process all spectra uniformly (phasing, baseline correction).
-
Quantification : Integrate the signal areas of the anomeric protons, which are well-resolved. The signal for the α-anomer's anomeric proton appears downfield (δ ≈ 5.3-5.45 ppm) compared to the β-anomer (δ ≈ 4.8-4.94 ppm).[5][8]
-
Analysis : Calculate the relative percentage of each anomer at each time point by comparing their respective integral areas. Plot the relative amounts versus time to observe the mutarotation process and determine the equilibrium distribution.
High-Performance Liquid Chromatography (HPLC)
HPLC provides excellent separation and quantification of the two anomers, though it typically requires derivatization to enable UV detection.
Methodology:
-
Principle : D-glucosamine anomers are separated on a chromatographic column. Since they lack a strong chromophore, pre-column derivatization with a UV-active agent like N-(9-fluorenylmethoxycarbonyloxy)succinimide (FMOC-Su) is performed. The two anomers, even after derivatization, can be resolved, appearing as two distinct peaks in the chromatogram.[11]
-
Sample Preparation : A solution of the glucosamine-containing sample is prepared in water. A base, such as triethylamine, is added to release the free glucosamine (B1671600) base.
-
Derivatization : The FMOC-Su reagent is added to the sample solution, reacting with the primary amine of glucosamine.
-
Chromatographic Separation :
-
Column : A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase : A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Detection : UV detection is set to the absorbance maximum of the FMOC derivative.
-
-
Quantification : The chromatogram will show two peaks corresponding to the α- and β-anomers. The total amount of glucosamine is determined by summing the areas of these two peaks and comparing them to a standard curve prepared with a glucosamine standard.[11]
Polarimetry
This classical technique measures the bulk change in the optical rotation of a solution as mutarotation proceeds.
Methodology:
-
Instrument Setup : Calibrate a polarimeter using a standard quartz plate or solvent blank.
-
Sample Preparation : Rapidly dissolve a known concentration of a pure anomer (e.g., α-D-glucosamine) in a suitable solvent (e.g., water) in a thermostatted polarimetry cell.
-
Measurement : Immediately begin measuring the optical rotation of the solution over time. Record the initial rotation (α₀) and continue measurements until the rotation becomes constant (αₑ).
-
Analysis : The change in optical rotation follows first-order kinetics, allowing for the calculation of the mutarotation rate constant. The final, stable value represents the optical rotation of the equilibrium mixture of anomers.
References
- 1. acs.org [acs.org]
- 2. D-Glucosamine | C6H13NO5 | CID 439213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lndcollege.co.in [lndcollege.co.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phosphate buffer-catalyzed kinetics of mutarotation of glucosamine investigated by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formulation of anomerization and protonation in d-glucosamine, based on 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 11. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Extraction of beta-D-Glucosamine from Shrimp Shells
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the chemical extraction and purification of beta-D-glucosamine from shrimp shell waste. The methodology is detailed in a step-by-step format, covering shell preparation, demineralization, deproteinization to isolate chitin (B13524), and subsequent acid hydrolysis to yield glucosamine (B1671600) hydrochloride. This process is a reliable method for producing high-purity glucosamine, a valuable amino monosaccharide with significant applications in pharmaceuticals and nutraceuticals, particularly for its therapeutic role in osteoarthritis.[1] The protocols are designed for a laboratory setting and include quantitative data, safety precautions, and visual workflows to ensure reproducibility and clarity for researchers and drug development professionals.
Principle of Extraction
The extraction of glucosamine from shrimp shells is a multi-step chemical process designed to isolate and purify the target molecule from a complex biological matrix. Shrimp shells are primarily composed of chitin (a polymer of N-acetyl-D-glucosamine), proteins, and minerals like calcium carbonate.[2] The protocol systematically removes these components:
-
Demineralization (DM): Acid treatment, typically with hydrochloric acid (HCl), dissolves calcium carbonate and other mineral salts.[3][4]
-
Deproteinization (DP): An alkaline solution, such as sodium hydroxide (B78521) (NaOH), is used to solubilize and remove proteins that are structurally integrated with the chitin.[3][5]
-
Hydrolysis: The resulting purified chitin is subjected to strong acid hydrolysis (concentrated HCl) at elevated temperatures. This cleaves both the β-(1→4) glycosidic bonds linking the monosaccharide units and the N-acetyl group, yielding D-glucosamine, typically as a hydrochloride salt (GlcN-HCl).[1][6]
-
Purification: The final product is purified through filtration, decolorization (e.g., with activated charcoal), and crystallization to obtain high-purity, needle-like crystals of D-glucosamine hydrochloride.[6][7]
Experimental Workflow
The following diagram illustrates the complete workflow from raw shrimp shells to purified this compound.
Caption: Workflow for the extraction of this compound HCl from shrimp shells.
Detailed Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid/base resistant gloves. Handle concentrated acids and bases inside a chemical fume hood.
Protocol 1: Chemical Extraction of Chitin
This protocol details the isolation of chitin from raw shrimp shells.
A. Materials & Reagents:
-
Raw shrimp shells
-
Hydrochloric acid (HCl), 4% (1.3 N) and 1M
-
Sodium hydroxide (NaOH), 5% (1.25 N) and 1M
-
Distilled water
-
Beakers, magnetic stirrer, heating plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
B. Procedure:
-
Shell Preparation: Scrape any loose tissue from the shrimp shells, wash them thoroughly with tap water, and dry them in an oven at 60°C for 24 hours.[8] Grind the dried shells into a fine powder (e.g., 100 mesh).[9]
-
Demineralization:
-
Add the shrimp shell powder to a 4% HCl solution at a solid-to-liquid ratio of 1:14 (w/v).[10]
-
Stir the suspension at room temperature for 24 hours.[10]
-
Filter the mixture and wash the solid residue with distilled water until the filtrate is neutral (pH ~7.0).
-
Dry the demineralized shells in an oven. The chitin content in shrimp shells typically ranges from 15-40%.[2][8]
-
-
Deproteinization:
-
Add the dried, demineralized shells to a 5% NaOH solution at a solid-to-liquid ratio of 1:12 (w/v).[10]
-
Heat the mixture to 90°C and stir for 24 hours.[10]
-
Filter the resulting solid, which is now purified chitin, and wash thoroughly with distilled water until neutral.
-
Dry the chitin in an oven at 60°C. The yield of chitin from shrimp shells is often reported to be around 18-22%.[1][11]
-
Protocol 2: Acid Hydrolysis of Chitin to Glucosamine HCl
This protocol describes the conversion of the isolated chitin into glucosamine hydrochloride.
A. Materials & Reagents:
-
Purified chitin (from Protocol 1)
-
Concentrated Hydrochloric acid (37%)
-
Activated charcoal
-
95% Ethanol (optional, for recrystallization)
-
Round-bottom flask, reflux condenser
-
Heating mantle, ice bath
-
Filtration apparatus
B. Procedure:
-
Hydrolysis:
-
Place the dried chitin into a round-bottom flask. Add concentrated HCl (37%) at a solid-to-liquid ratio of approximately 1:8 to 1:10 (w/v).[6]
-
Heat the mixture under reflux at 90°C for 1.5 to 2 hours with constant stirring.[1][6] During this step, the chitin will dissolve, and the solution will turn brownish.[6]
-
-
Decolorization and Filtration:
-
Crystallization and Purification:
-
Cool the filtrate in an ice bath to induce crystallization of D-glucosamine hydrochloride. White, needle-like crystals should form.[6]
-
Alternatively, for higher purity, the filtrate can be concentrated by evaporation, and the product can be recrystallized using ethanol.[7][12]
-
Collect the crystals by filtration, wash with a small amount of cold distilled water or ethanol, and dry them in a vacuum oven at 50°C.[7]
-
Logical Relationship: Chemical Conversion
The core chemical transformations in this process are the deacetylation and depolymerization of the chitin polymer.
Caption: Conversion of chitin polymer to glucosamine monomer via acid hydrolysis.
Quantitative Data Summary
The efficiency of the extraction process can vary based on the specific conditions used. The tables below summarize typical parameters and yields reported in the literature.
Table 1: Comparison of Chitin Extraction Conditions
| Step | Reagent | Concentration | Temp. (°C) | Time (h) | Solid:Liquid Ratio (w/v) | Reference |
|---|---|---|---|---|---|---|
| Demineralization | HCl | 4% | Room Temp | 24 | 1:14 | [10] |
| HCl | 1 M | Room Temp | 2 - 6 | 1:10 | [3] | |
| Citric Acid | 1.5-2x Stoichiometric | Room Temp | 2 | N/A | [13] | |
| Deproteinization | NaOH | 5% | 90 | 24 | 1:12 | [10] |
| NaOH | 1 M | 80 | 3 | 1:10 | [3] |
| | Papain (Enzymatic) | 1.25% | 50 | 6 | N/A |[9][14] |
Table 2: Chitin Hydrolysis Conditions and Glucosamine Yield
| Starting Material | Reagent | Concentration | Temp. (°C) | Time (h) | Glucosamine Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Chitin | Conc. HCl | 37% | 90 | 1.5 | 63.5% | [1] |
| Chitin | Conc. HCl | 36% | 85 | 2.5 | 75.7% (Recovery Rate) | [15] |
| Chitosan (B1678972) | HCl | 14.4% | 80 | 6 | N/A (Purity 63%) | [12] |
| Chitosan (Enzymatic) | α-amylase, glucoamylase | N/A | 50-55 | 12 | 86.2% |[16][17][18] |
Note: Yields can be defined differently (e.g., yield from initial shell weight vs. yield from chitin) and are highly dependent on the source material and precise conditions. The yield of glucosamine from shrimp shell waste has been reported to be around 13-15%.[11] A maximum yield of 63.5% was reported when chitin was hydrolyzed with concentrated HCl for 1.5 hours.[1] More recent studies have achieved recovery rates as high as 75.7%.[15] Enzymatic hydrolysis of chitosan can result in even higher yields, reaching up to 86.2%.[16][17]
References
- 1. scispace.com [scispace.com]
- 2. globalscientificjournal.com [globalscientificjournal.com]
- 3. Preparation and Characterization of Chitosan Obtained from Shells of Shrimp (Litopenaeus vannamei Boone) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Extraction of Chitin & Preparation of Chitosan - Glycopedia [glycopedia.eu]
- 6. General Protocol to Obtain D‐Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alochana.org [alochana.org]
- 9. Deproteinization Process of Chitin from Dried Shrimp Shells (Litopenaeus vannamei) Using Papain and Nanochitin Characterizations | Applied Food Biotechnology [journals.sbmu.ac.ir]
- 10. Extraction and Characterization of Chitosan from Shrimp Shells [scirp.org]
- 11. connectjournals.com [connectjournals.com]
- 12. ijast.thebrpi.org [ijast.thebrpi.org]
- 13. Two-step demineralization of shrimp (Pandalus Borealis) shells using citric acid: an environmentally friendly, safe and cost-effective alternative to the traditional approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of glucosamine by hydrolysis of chitosan with commercial α-amylase and glucoamylase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of glucosamine by hydrolysis of chitosan with commercial α-amylase and glucoamylase-Academax [wacademax.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of β-D-Glucosamine using High-Performance Liquid Chromatography (HPLC)
Introduction
β-D-Glucosamine is an amino sugar that serves as a fundamental building block for glycosaminoglycans, such as hyaluronic acid and keratan (B14152107) sulfate, which are essential components of cartilage and other connective tissues. Its quantification is crucial in various fields, including the quality control of pharmaceutical formulations and dietary supplements, pharmacokinetic studies in drug development, and biomedical research. However, the analysis of glucosamine (B1671600) by HPLC presents a challenge due to its lack of a strong UV-absorbing chromophore or fluorophore. To overcome this, several analytical strategies have been developed, primarily involving pre-column derivatization to introduce a detectable tag or utilizing alternative detection methods like mass spectrometry and charged aerosol detection.
This document provides detailed application notes and experimental protocols for five common HPLC-based methods for the quantification of β-D-glucosamine, tailored for researchers, scientists, and drug development professionals.
HPLC with UV Detection following Pre-column Derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
This is a widely used and robust method that involves the derivatization of the primary amine group of glucosamine with FMOC-Cl to form a highly UV-absorbent derivative.
Experimental Protocol
1.1. Materials and Reagents
-
β-D-Glucosamine Hydrochloride (Reference Standard)
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) phosphate (B84403) monobasic
-
Deionized water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Syringe filters (0.45 µm)
1.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of β-D-Glucosamine HCl in 10 mL of deionized water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in deionized water to obtain concentrations ranging from 5 to 100 µg/mL.
-
Sample Preparation (e.g., from dietary supplement tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of deionized water and sonicate for 15 minutes to dissolve the glucosamine.
-
Allow the solution to cool to room temperature and dilute to the mark with deionized water.
-
Filter the solution through a 0.45 µm syringe filter prior to derivatization.
-
1.3. Derivatization Procedure
-
To 100 µL of each standard or sample solution in a clean vial, add 100 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 50°C for 30 minutes in a water bath or heating block.
-
After cooling to room temperature, add 800 µL of the mobile phase to quench the reaction and dilute the sample.
-
The sample is now ready for HPLC analysis.
1.4. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 30 mM Ammonium Phosphate buffer (pH 6.5) in 15:85 (v/v) Methanol:Water.[1]
-
Mobile Phase B: 15:85 (v/v) Methanol:Water.[1]
-
Mobile Phase C: 90:10 (v/v) Acetonitrile:Water.[1]
-
Gradient: A suitable gradient to separate the derivatized glucosamine from interfering peaks.
-
Flow Rate: 1.2 mL/min.[1]
-
Column Temperature: 38°C.[1]
-
Injection Volume: 20 µL
-
Detection: UV at 264 nm.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 5 - 100 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Detection (LOD) | 2 µg/mL | [1] |
| Limit of Quantification (LOQ) | 5 µg/mL | |
| Accuracy (% Recovery) | 92.7% | [1] |
| Precision (RSD) | < 5.8% | [1] |
HPLC with Fluorescence Detection following Pre-column Derivatization with o-Phthalaldehyde (OPA)
This method offers high sensitivity and is suitable for samples with low glucosamine concentrations. OPA reacts with the primary amine of glucosamine in the presence of a thiol to form a fluorescent isoindole derivative.
Experimental Protocol
2.1. Materials and Reagents
-
β-D-Glucosamine Hydrochloride (Reference Standard)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm)
2.2. Reagent Preparation
-
Borate (B1201080) Buffer (0.4 M, pH 10.4): Dissolve 2.47 g of boric acid in 100 mL of deionized water and adjust the pH to 10.4 with a sodium hydroxide solution.
-
OPA Derivatizing Reagent: Dissolve 50 mg of OPA in 1 mL of methanol, then add 9 mL of the 0.4 M borate buffer and 0.1 mL of 3-MPA. This reagent should be prepared fresh daily.
2.3. Standard and Sample Preparation
-
Follow the same procedure as described in section 1.2.
2.4. Derivatization Procedure
-
In an autosampler vial, mix 5 µL of the standard or sample solution with 5 µL of the OPA derivatizing reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
2.5. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Methanol
-
Mobile Phase C: 30 mM Sodium Acetate (B1210297) (pH 7.0)
-
Gradient: A suitable gradient to achieve separation. For example: 0 min: 15% A, 5% B, 80% C; 7 min: 50% A, 5% B, 45% C; 7.5 min: 70% A, 5% B, 25% C; 8.5 min: 40% A, 5% B, 55% C; 9.5 min: 15% A, 5% B, 80% C.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm)
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~10 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (RSD) | < 5% |
HPLC with Fluorescence Detection following Pre-column Derivatization with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F)
NBD-F is another highly sensitive fluorescent labeling reagent for primary amines. The resulting derivative is stable and allows for the quantification of glucosamine at low concentrations.
Experimental Protocol
3.1. Materials and Reagents
-
β-D-Glucosamine Hydrochloride (Reference Standard)
-
7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F)
-
Sodium borate
-
Boric acid
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm)
3.2. Reagent Preparation
-
Borate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium borate and 0.1 M boric acid solutions.
-
NBD-F Solution (5 mg/mL): Dissolve 50 mg of NBD-F in 10 mL of acetonitrile. Store protected from light.
3.3. Standard and Sample Preparation
-
Follow the same procedure as described in section 1.2.
3.4. Derivatization Procedure
-
To 100 µL of the standard or sample solution, add 200 µL of the 0.1 M borate buffer (pH 8.0).
-
Add 100 µL of the NBD-F solution.
-
Vortex the mixture and heat at 60°C for 5 minutes.
-
Cool the mixture to room temperature and add 600 µL of the mobile phase.
-
The sample is now ready for HPLC analysis.
3.5. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and a phosphate or acetate buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
Detection: Fluorescence (Excitation: 470 nm, Emission: 530 nm)
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 1.0 - 500.0 mg/L |
| Correlation Coefficient (r²) | > 0.9999 |
| Limit of Detection (LOD) | ~0.5 mg/L |
| Limit of Quantification (LOQ) | ~1.5 mg/L |
| Accuracy (% Recovery) | 97.2 - 102.6% |
| Precision (RSD) | 0.4 - 1.5% |
Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD)
HILIC is an excellent technique for retaining and separating highly polar compounds like underivatized glucosamine. CAD is a universal detector that provides a near-uniform response for non-volatile analytes, making it suitable for glucosamine, which lacks a chromophore.
Experimental Protocol
4.1. Materials and Reagents
-
β-D-Glucosamine Hydrochloride (Reference Standard)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm)
4.2. Standard and Sample Preparation
-
Follow the same procedure as described in section 1.2, using the mobile phase as the diluent for the final step.
4.3. HPLC Conditions
-
Column: Zwitterionic HILIC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: 60% Acetonitrile and 40% of 85 mM Ammonium Acetate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detection: Charged Aerosol Detector (CAD)
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 10 - 200 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Limit of Detection (LOD) | 1.25 µg/mL | [4] |
| Limit of Quantification (LOQ) | 5 µg/mL | [4] |
| Accuracy (% Recovery) | 96 - 104% | |
| Precision (RSD) | < 4% | [3] |
HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers the highest selectivity and sensitivity, allowing for the direct analysis of glucosamine in complex matrices like human plasma with minimal sample preparation.
Experimental Protocol
5.1. Materials and Reagents
-
β-D-Glucosamine Hydrochloride (Reference Standard)
-
d-[1-¹³C]glucosamine (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Trichloroacetic acid
-
Syringe filters (0.45 µm)
5.2. Standard and Sample Preparation
-
Standard and Internal Standard Stock Solutions: Prepare in a suitable solvent like water or methanol.
-
Plasma Sample Preparation:
-
To a 100 µL aliquot of plasma, add the internal standard solution.
-
Precipitate proteins by adding 200 µL of acetonitrile or a trichloroacetic acid solution.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a clean vial for analysis.
-
5.3. HPLC-MS/MS Conditions
-
Column: Polymer-based amino column or a HILIC column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate (e.g., 0.1% formic acid).
-
Flow Rate: 0.2 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Glucosamine: m/z 180.1 → 162.1 or 180.1 → 72.1
-
d-[1-¹³C]glucosamine (IS): m/z 181.1 → 163.1 or 181.0 → 74.6
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 10 - 1000 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.99 | [6] |
| Limit of Detection (LOD) | ~3 ng/mL | |
| Limit of Quantification (LOQ) | 10 ng/mL | [5] |
| Accuracy (% Bias) | < 4.0% at LOQ | [5] |
| Precision (RSD) | < 13.8% at LOQ | [5] |
Visualizations
Caption: General experimental workflow for the HPLC quantification of β-D-glucosamine.
Caption: Pre-column derivatization strategies for the analysis of β-D-glucosamine.
References
- 1. Quantitation of glucosamine from shrimp waste using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chitin quantitation (as glucosamine) in food raw materials by HPLC—C18-DAD with off-line derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Assay of D-Glucosamine Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glucosamine is a naturally occurring amino sugar and a fundamental building block of macromolecules such as glycoproteins, glycolipids, and glycosaminoglycans. It plays a crucial role in the biochemical synthesis of these molecules. Commercially, D-glucosamine is widely available as a nutritional supplement, often used to support joint health. Accurate quantification of D-glucosamine in various samples, including pharmaceutical formulations, food products, and biological fluids, is essential for quality control, research, and drug development.
This document provides a detailed protocol for the enzymatic determination of D-glucosamine concentration. The assay is based on a series of coupled enzymatic reactions that result in the formation of a product that can be measured spectrophotometrically. This method is specific, sensitive, and can be adapted for different formats, including manual assays, 96-well microplates, and automated analyzers.[1][2][3]
Principle of the Assay
The enzymatic assay for D-glucosamine involves a multi-step enzymatic cascade. The concentration of D-glucosamine is determined by measuring the increase in absorbance at 340 nm, which is directly proportional to the amount of NADPH produced.[2]
The reaction sequence is as follows:
-
Phosphorylation: D-Glucosamine is phosphorylated by the enzyme hexokinase (HK) in the presence of adenosine-5'-triphosphate (B57859) (ATP) to form D-glucosamine-6-phosphate and adenosine-5'-diphosphate (ADP).[2]
-
Deamination and Isomerization: Glucosamine-6-phosphate deaminase (GNPDA) then converts D-glucosamine-6-phosphate into fructose-6-phosphate (B1210287) (F-6-P) and ammonia.[2]
-
Isomerization: Phosphoglucose isomerase (PGI) catalyzes the conversion of fructose-6-phosphate to glucose-6-phosphate (G-6-P).[2]
-
Oxidation and Detection: Finally, glucose-6-phosphate dehydrogenase (G6P-DH) oxidizes glucose-6-phosphate in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to produce gluconate-6-phosphate and reduced nicotinamide adenine dinucleotide phosphate (NADPH).[2]
The amount of NADPH formed is stoichiometric with the initial amount of D-glucosamine and can be quantified by measuring the increase in absorbance at 340 nm.[2]
Data Presentation
The quantitative performance of the enzymatic assay for D-glucosamine is summarized in the table below. This data is based on commercially available assay kits and provides key parameters for researchers to assess the suitability of the method for their applications.[1][2][3]
| Parameter | Value | Reference |
| Wavelength | 340 nm | [1][2] |
| Assay Format | Spectrophotometer, Microplate, Auto-analyzer | [1][3] |
| Linear Range (Manual Assay) | 4 to 80 µg of glucosamine (B1671600) per assay | [2] |
| Linear Range (Microplate Assay) | 0.1 to 8.0 µg of glucosamine per well | [2] |
| Limit of Detection | 1.33 mg/L | [1][2][3] |
| Reaction Time | ~8 minutes | [1] |
| Specificity | Specific for glucosamine | [2] |
Mandatory Visualization
Enzymatic Reaction Pathway
Caption: Enzymatic cascade for the determination of D-glucosamine.
Experimental Workflow
Caption: General workflow for the enzymatic D-glucosamine assay.
Experimental Protocols
The following protocols are adapted from commercially available kits and can be used for manual and microplate-based assays.[2]
Materials and Reagents
-
D-Glucosamine Assay Kit (containing buffer, NADP+/ATP, enzyme mix, and D-glucosamine standard)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
-
Pipettes and pipette tips
-
Cuvettes (for manual assay) or 96-well microplates
-
Distilled or deionized water
-
Vortex mixer
-
Optional: Carrez reagents for sample deproteinization[2]
Sample Preparation
Proper sample preparation is crucial for accurate results. The concentration of D-glucosamine in the sample should fall within the linear range of the assay.
-
Liquid Samples: Clear, colorless liquid samples can often be used directly after appropriate dilution.
-
Solid Samples: Homogenize or grind solid samples and dissolve them in distilled water. Remove any insoluble material by centrifugation or filtration.
-
Samples Containing Protein: Deproteinize samples using Carrez reagents to prevent interference.[2]
-
Dilution: The amount of D-glucosamine in the sample added to the reaction should be between 4 and 80 µg for a manual assay and 0.1 to 8.0 µg for a microplate assay. Dilute the sample accordingly with distilled water.[2]
Manual Assay Protocol
-
Pipette the following into 1 cm light path cuvettes:
-
2.00 mL Distilled Water
-
0.10 mL Sample or Standard
-
0.10 mL Buffer Solution
-
0.10 mL NADP+/ATP Solution
-
-
Mix the contents of the cuvettes thoroughly and read the initial absorbance (A1) at 340 nm after approximately 2 minutes.
-
Start the reaction by adding 0.02 mL of the enzyme mix to each cuvette.
-
Mix and incubate for approximately 8-10 minutes at room temperature.
-
Read the final absorbance (A2) at 340 nm.
-
Calculate the change in absorbance (ΔA) by subtracting A1 from A2 for both the blank and the sample.
-
Determine the D-glucosamine concentration based on the net absorbance change (ΔA_sample - ΔA_blank) and the concentration of the standard.
Microplate Assay Protocol
-
Pipette the following into the wells of a 96-well microplate:
-
0.200 mL Distilled Water
-
0.010 mL Sample or Standard
-
0.010 mL Buffer Solution
-
0.010 mL NADP+/ATP Solution
-
-
Mix the contents of the wells and read the initial absorbance (A1) at 340 nm using a microplate reader.
-
Start the reaction by adding 0.002 mL of the enzyme mix to each well.
-
Mix and incubate for approximately 8-10 minutes at room temperature.
-
Read the final absorbance (A2) at 340 nm.
-
Calculate the change in absorbance (ΔA) by subtracting A1 from A2 for both the blank and the sample.
-
Determine the D-glucosamine concentration based on the net absorbance change and the standard curve.
Data Analysis and Calculations
The concentration of D-glucosamine in the sample can be calculated using the following formula:
Concentration (g/L) = (ΔA_sample / ΔA_standard) x Concentration_standard (g/L) x Dilution_factor
Where:
-
ΔA_sample is the change in absorbance of the sample.
-
ΔA_standard is the change in absorbance of the D-glucosamine standard.
-
Concentration_standard is the concentration of the D-glucosamine standard.
-
Dilution_factor is the dilution factor used during sample preparation.
Conclusion
The enzymatic assay described provides a reliable and efficient method for the quantitative determination of D-glucosamine. Its high specificity and sensitivity, coupled with the adaptability to various formats, make it a valuable tool for researchers, scientists, and professionals in the pharmaceutical and food industries. Adherence to the detailed protocols and proper sample preparation are essential for obtaining accurate and reproducible results.
References
Application Notes & Protocols: The Use of β-D-Glucosamine in In Vivo Animal Models of Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive loss of articular cartilage, subchondral bone remodeling, and synovial inflammation, leading to pain and loss of function.[1] Glucosamine (B1671600), a naturally occurring amino monosaccharide and a fundamental component of glycosaminoglycans, has been extensively investigated as a potential disease-modifying agent for OA.[2][3][4] Preclinical in vivo studies are essential for elucidating its therapeutic efficacy and mechanisms of action.
These application notes provide a comprehensive overview of the methodologies for utilizing beta-D-glucosamine (hereafter referred to as glucosamine) in common animal models of OA, summarizing quantitative data and detailing the underlying signaling pathways.
Mechanism of Action
Glucosamine exerts its chondroprotective effects through a combination of anti-inflammatory, anti-catabolic, and anabolic activities.[1][4]
-
Anti-inflammatory Effects: Glucosamine can suppress inflammatory processes by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6][7] This leads to a downstream reduction in the expression of pro-inflammatory mediators such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[1][5][8]
-
Anti-catabolic Effects: It inhibits the activity of cartilage-degrading enzymes, including matrix metalloproteinases (MMPs) (e.g., MMP-3, MMP-13) and aggrecanases (e.g., ADAMTS-5), which are responsible for the breakdown of collagen and proteoglycans in the cartilage matrix.[1][4][8][9]
-
Anabolic Effects: Glucosamine serves as a substrate for the biosynthesis of proteoglycans and hyaluronic acid, essential components of the cartilage extracellular matrix and synovial fluid, thereby promoting matrix synthesis.[1][2][10]
Key Signaling Pathways Modulated by Glucosamine
The primary mechanism of glucosamine's anti-inflammatory action in chondrocytes is the inhibition of the NF-κB pathway. Additionally, it has been shown to affect the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
NF-κB Signaling Pathway
Pro-inflammatory cytokines like IL-1β trigger the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate into the nucleus, where it induces the transcription of genes encoding inflammatory mediators and catabolic enzymes. Glucosamine has been shown to interfere with this cascade, inhibiting IKK activation and preventing NF-κB nuclear translocation.[5][11]
References
- 1. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinician.com [clinician.com]
- 3. benchchem.com [benchchem.com]
- 4. wjgnet.com [wjgnet.com]
- 5. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The epigenetic effect of glucosamine and a nuclear factor-kappa B (NF-kB) inhibitor on primary human chondrocytes – Implications for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Pharmacology of Glucosamine Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of glucosamine in the treatment for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: β-D-Glucosamine as a Substrate for Glycosyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-glucosamine and its derivatives are fundamental building blocks in the biosynthesis of a diverse array of glycoconjugates, including glycoproteins and glycolipids. Glycosyltransferases, a large family of enzymes, catalyze the transfer of monosaccharide moieties from activated donor substrates to acceptor molecules, such as β-D-glucosamine. This process is central to the formation of complex carbohydrate structures that play critical roles in cell signaling, cell-cell recognition, and immune responses. Understanding the kinetics and mechanisms of glycosyltransferases that utilize β-D-glucosamine as a substrate is crucial for the development of novel therapeutics and diagnostics. These application notes provide detailed methodologies for studying glycosyltransferase activity with β-D-glucosamine and its derivatives, along with relevant kinetic data and pathway diagrams.
I. Glycosyltransferases Utilizing β-D-Glucosamine and its Derivatives
Several classes of glycosyltransferases can utilize β-D-glucosamine or its N-acetylated form (N-acetyl-β-D-glucosamine, GlcNAc) as acceptor substrates. The most well-characterized of these are the galactosyltransferases.
-
β-1,4-Galactosyltransferases (β4GalT): These enzymes transfer galactose from UDP-galactose to the C4 hydroxyl group of GlcNAc to form N-acetyllactosamine (LacNAc), a common disaccharide unit in N- and O-linked glycans.[1] Bovine β-1,4-galactosyltransferase T1 (β4GalT1) has been shown to accept a wide range of glucosamine (B1671600) analogs.[1]
-
β-1,3-Galactosyltransferases (β3GalT): This family of enzymes catalyzes the transfer of galactose to the C3 hydroxyl group of GlcNAc, forming a Galβ1-3GlcNAc linkage, a key step in the synthesis of type 1 chain structures.[2][3]
-
O-GlcNAc Transferase (OGT): This intracellular enzyme transfers a single N-acetylglucosamine residue from UDP-GlcNAc to serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is a critical regulator of numerous cellular processes.[4][5]
II. Quantitative Data: Kinetic Parameters
The efficiency of a glycosyltransferase with a given substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate.
Below is a summary of kinetic parameters for bovine β-1,4-galactosyltransferase T1 with various β-D-glucosamine analogs as acceptor substrates.
| Acceptor Substrate | Km (mM) | Vmax (nmol/min/mg) | Reference |
| GlcNAcβ-Bn (N-Acetyl-β-D-glucosaminyl-benzyl) | 0.89 | 15.4 | [1] |
| GlcNβ-Bn (β-D-Glucosaminyl-benzyl) | 2.23 | 6.9 | [1] |
| GlcNAc (N-Acetyl-β-D-glucosamine) | - | 45% of GlcNAcβ-Bn | [1] |
| N-butyrylGlcNβ-Bn | 0.85 | 15.2 | [1] |
| N-trifluoroacetylGlcNβ-Bn | - | 1.3-fold higher than GlcNAc | [1] |
III. Experimental Protocols
This section provides detailed protocols for assaying glycosyltransferase activity using β-D-glucosamine or its derivatives as acceptor substrates. Two common non-radioactive methods are described: a colorimetric assay and a bioluminescent assay.
A. Protocol 1: Continuous Spectrophotometric Assay for Galactosyltransferase Activity
This protocol is adapted for a continuous spectrophotometric assay that couples the production of UDP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
1. Principle:
The galactosyltransferase (GalT) reaction produces UDP. Pyruvate (B1213749) kinase (PK) then transfers a phosphate (B84403) group from phosphoenolpyruvate (B93156) (PEP) to UDP to form UTP and pyruvate. Lactate dehydrogenase (LDH) subsequently reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The rate of NADH oxidation is directly proportional to the GalT activity.
2. Materials:
-
Enzyme: Purified β-1,4-galactosyltransferase
-
Donor Substrate: UDP-galactose (UDP-Gal)
-
Acceptor Substrate: β-D-glucosamine or N-acetyl-β-D-glucosamine
-
Coupling Enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Reagents:
-
HEPES buffer (pH 7.4)
-
MnCl2
-
KCl
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Dithiothreitol (DTT)
-
-
Instrumentation: UV/Vis spectrophotometer capable of reading at 340 nm
3. Assay Mixture Preparation (per 1 mL):
| Reagent | Final Concentration |
| HEPES buffer (pH 7.4) | 50 mM |
| MnCl2 | 10 mM |
| KCl | 100 mM |
| PEP | 1 mM |
| NADH | 0.2 mM |
| DTT | 1 mM |
| Pyruvate Kinase | 10 units |
| Lactate Dehydrogenase | 15 units |
| β-1,4-Galactosyltransferase | 5-20 µg |
| UDP-Galactose | 0.5 mM |
| β-D-glucosamine | 1-20 mM (variable) |
4. Procedure:
-
Prepare the assay mixture without the acceptor substrate (β-D-glucosamine) and equilibrate to the desired temperature (e.g., 37°C) in a cuvette.
-
Monitor the baseline absorbance at 340 nm for 5 minutes to ensure no background reaction is occurring.
-
Initiate the reaction by adding the acceptor substrate (β-D-glucosamine) and mix thoroughly.
-
Continuously monitor the decrease in absorbance at 340 nm for 10-15 minutes.
-
Calculate the initial reaction velocity from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
Perform control experiments by omitting the galactosyltransferase or the acceptor substrate to determine any non-specific NADH oxidation.
B. Protocol 2: UDP-Glo™ Glycosyltransferase Assay
This protocol utilizes a commercially available bioluminescent assay to quantify the amount of UDP produced during the glycosyltransferase reaction.
1. Principle:
The UDP-Glo™ assay is a two-step process. First, the glycosyltransferase reaction is performed. Then, the UDP Detection Reagent is added, which contains an enzyme that converts the UDP produced into ATP. This newly synthesized ATP is then used by a luciferase to generate light, and the luminescent signal is proportional to the amount of UDP produced.[6][7][8]
2. Materials:
-
Enzyme: Purified glycosyltransferase (e.g., β-1,4-galactosyltransferase)
-
Donor Substrate: UDP-sugar (e.g., UDP-galactose)
-
Acceptor Substrate: β-D-glucosamine
-
Assay Kit: UDP-Glo™ Glycosyltransferase Assay Kit (containing UDP Detection Reagent, UDP standards, and buffers)
-
Instrumentation: Luminometer
3. Procedure:
-
Glycosyltransferase Reaction Setup (in a white, opaque 96-well plate):
-
Prepare a reaction mix containing the glycosyltransferase, UDP-galactose, and reaction buffer.
-
Add varying concentrations of β-D-glucosamine to the wells.
-
Include a "no enzyme" control and a "no acceptor" control.
-
The final reaction volume is typically 25 µL.
-
-
Incubation:
-
Incubate the reaction plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
UDP Detection:
-
Equilibrate the UDP Detection Reagent and the reaction plate to room temperature.
-
Add 25 µL of UDP Detection Reagent to each well.
-
Mix the contents of the wells on a plate shaker for 1 minute.
-
-
Luminescence Measurement:
-
Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Prepare a UDP standard curve using the provided UDP standards.
-
Convert the relative light units (RLU) from the experimental wells to UDP concentration using the standard curve.
-
Calculate the specific activity of the glycosyltransferase.
-
IV. Visualizations: Workflows and Signaling Pathways
Diagrams created using the DOT language provide a clear visual representation of experimental workflows and biological pathways.
A. Experimental Workflow Diagrams
Caption: General workflow for a glycosyltransferase assay.
B. Signaling Pathway Diagrams
The products of glycosyltransferase reactions involving β-D-glucosamine derivatives are key components of important signaling pathways.
1. N-Acetyllactosamine (LacNAc) Biosynthesis and its Role in Cell Signaling
The formation of LacNAc is a critical step in the biosynthesis of complex N- and O-glycans on cell surface receptors. These glycans can modulate receptor activity and downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. A Unique β1,3-Galactosyltransferase Is Indispensable for the Biosynthesis of N-Glycans Containing Lewis a Structures in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of galactosyl-beta 1,3-N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into O-linked N-acetylglucosamine ([0-9]O-GlcNAc) processing and dynamics through kinetic analysis of O-GlcNAc transferase and O-GlcNAcase activity on protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. UDP-Glo™ Glycosyltransferase Assay Technical Manual [ch.promega.com]
- 8. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]
Application Notes and Protocols for the Hydrolysis of Chitin to D-Glucosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin (B13524), a linear polymer of N-acetyl-D-glucosamine, is the second most abundant biopolymer in nature after cellulose.[1] It serves as a primary structural component in the exoskeletons of crustaceans and insects and the cell walls of fungi. The monomeric unit of chitin, D-glucosamine, and its acetylated form, N-acetyl-D-glucosamine (GlcNAc), are of significant interest in the pharmaceutical and biomedical fields. D-glucosamine is widely used as a dietary supplement for osteoarthritis, while both monomers serve as valuable precursors for the synthesis of various bioactive compounds and drug carriers.[2][3]
This document provides detailed protocols for the hydrolysis of chitin to obtain D-glucosamine, focusing on two primary methods: acid hydrolysis and enzymatic hydrolysis. These protocols are intended to provide a comprehensive guide for researchers and professionals in drug development and related scientific fields.
I. Pre-treatment of Chitin-Rich Biomass
For many sources of chitin, such as shrimp or crab shells, a pre-treatment process is necessary to remove minerals and proteins.[2][4]
Protocol 1: Demineralization and Deproteinization of Shrimp Shells
-
Demineralization:
-
Suspend raw, cleaned, and dried shrimp shells in a 4% (w/v) hydrochloric acid (HCl) solution at a 1:14 (w/v) ratio of shells to acid.[4]
-
Stir the suspension at room temperature for 36 hours, by which time the shells should become soft.[4]
-
Filter the demineralized shells and wash them thoroughly with water until the filtrate is neutral to litmus (B1172312) paper.
-
-
Deproteinization:
-
Treat the demineralized shells with a sodium hydroxide (B78521) (NaOH) solution. A study found that a 6% NaOH concentration is optimal for producing good quality chitin.[5]
-
The reaction is typically carried out at an elevated temperature (e.g., 60-70°C) overnight to remove proteins.[5]
-
Filter the resulting chitin and wash with water until neutral.
-
Dry the purified chitin in an oven at 50-60°C.[6]
-
II. Acid Hydrolysis of Chitin
Acid hydrolysis is a well-established method for the complete depolymerization and deacetylation of chitin to produce D-glucosamine hydrochloride.[7] Concentrated hydrochloric acid is most commonly used for this purpose.[2]
Protocol 2: Concentrated HCl Hydrolysis
-
Hydrolysis Reaction:
-
Place the dried, purified chitin into a round-bottom flask.
-
Add concentrated HCl (37%) to the chitin. A common ratio is 1:5 (w/v) of chitin to acid.[6][8]
-
Heat the mixture to 90-100°C with continuous stirring for 1.5 to 2.5 hours.[2][6] During this step, the chitin will dissolve, and the solution will typically turn brownish.[2] The reaction simultaneously cleaves the glycosidic bonds and the N-acetyl groups.[7][9]
-
-
Decolorization and Purification:
-
Cool the reaction mixture to approximately 60°C and add a small amount of distilled water.[2]
-
Add activated charcoal to the solution and stir at 60°C for 30-60 minutes to decolorize the hydrolysate.[2][6]
-
Filter the solution, for instance through a filter aid like Filter-Cel, to remove the activated charcoal and any other solids. The filtrate should be pale yellow or nearly colorless.[6]
-
-
Crystallization and Recovery:
-
Concentrate the filtrate under reduced pressure at 50°C to a small volume (e.g., 10-15 ml for a 40g starting batch).[6]
-
Add ethanol (B145695) to the concentrated solution to induce the crystallization of D-glucosamine hydrochloride.[2]
-
Allow the solution to stand in a refrigerator (e.g., at 4°C) for 24 hours to facilitate complete crystallization.[10]
-
Collect the white, needle-like crystals by filtration and wash them with 95% ethanol.[2][6]
-
Dry the final product, D-glucosamine hydrochloride, under vacuum.[2]
-
III. Enzymatic Hydrolysis of Chitin
Enzymatic hydrolysis presents a more environmentally friendly alternative to acid hydrolysis, operating under milder conditions and offering higher specificity, which can be tailored to produce N-acetyl-D-glucosamine (GlcNAc) instead of D-glucosamine.[1][11] The efficiency of enzymatic hydrolysis is often limited by the crystalline structure of chitin; therefore, a pretreatment step to decrease crystallinity is beneficial.[12]
Protocol 3: Enzymatic Hydrolysis with Alkali Pre-treatment
-
Alkali Freeze-Thaw Pre-treatment:
-
Suspend chitin powder in an 8% (w/v) NaOH or KOH solution at a substrate concentration of 4% (w/v).[12]
-
Subject the mixture to two freeze-thaw cycles, freezing at -25°C and thawing, over a 12-hour period.[12] This process disrupts the crystalline structure of chitin, increasing the surface area and accessibility for enzymes.[12]
-
Recover the pre-treated chitin by boiling and centrifugation, which also allows for the recycling of the alkali solution.[12]
-
Wash the chitin thoroughly with water until neutral.
-
-
Enzymatic Hydrolysis:
-
Prepare a suspension of the pre-treated chitin in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).[1]
-
Add a chitinolytic enzyme preparation. The total hydrolysis of chitin to GlcNAc requires a synergistic system of endochitinases, exochitinases, and chitobiases.[13] Crude enzyme preparations from bacteria like Aeromonas sp. or Bacillus licheniformis have proven effective.[1][3]
-
Incubate the reaction mixture at the optimal temperature for the enzyme system (e.g., 37°C to 60°C) for a period ranging from 6 hours to several days, depending on the enzyme activity and substrate concentration.[1][11][13]
-
Monitor the production of GlcNAc using a suitable analytical method, such as measuring the release of reducing sugars.[1]
-
-
Product Recovery:
-
Terminate the enzymatic reaction, typically by heating the mixture to 95°C for 15 minutes.[14]
-
Filter or centrifuge the solution to remove any unreacted chitin.
-
The resulting solution containing GlcNAc can be further purified using techniques like chromatography or crystallization.
-
Data Presentation
Table 1: Chitin Content and D-Glucosamine Yield from Various Biomass Sources via Acid Hydrolysis.
| Biomass Source | Chitin Content (%) | D-Glucosamine HCl Yield (%) | Reference |
| Shrimp Shells | Not Specified | 63.5 | [8] |
| Crab Shells | ~20-35 | 60-70 (of chitin used) | [6] |
| Cicada Sloughs | 21.3 | 75 | [2] |
| Cockroaches | 7.3 | 68 | [2] |
Table 2: Comparison of Acid Hydrolysis Conditions for D-Glucosamine Production.
| Acid | Concentration | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | 37% | 90 | 2 | Not specified | [2] |
| HCl | 37% | 90 | 1.3 | 63.5 | [8] |
| H2SO4 | 6 M | 110 | 6 | Not specified | [7] |
| HCl | Concentrated | Boiling Water Bath | 2.5 | 60-70 | [6] |
| HCl | 14.4% (w/v) | 80 | 6 | Not specified | [10] |
Table 3: Comparison of Enzymatic Hydrolysis Conditions for N-Acetyl-D-Glucosamine (GlcNAc) Production.
| Chitin Source / Pre-treatment | Enzyme Source | Time | Yield (%) | Final Concentration (g/L) | Reference |
| α-Chitin | Aeromonas hydrophila | 10 days | 77 | Not specified | [3] |
| β-Chitin | Commercial Cellulase | 8 days | ~76 | Not specified | [3] |
| α- and β-Chitin | Burkholderia cepacia TU09 | 7 days and 1 day | 85 | Not specified | [15] |
| Chitin with Bacterial Fermentation | Chitinolyticbacter meiyuanensis SYBC-H1 | 6 h | 96 | 19.2 | [11] |
| Chitin with Alkali Freeze-Thaw | Not specified | 18 h | Not specified | 68-75 | [12] |
| α-Chitin | Aeromonas sp. PTCC 1691 | 24 h | 79 | Not specified | [1] |
Visualizations
Caption: Workflow from biomass to pure D-glucosamine HCl.
Caption: Chemical transformation during acid hydrolysis.
References
- 1. scialert.net [scialert.net]
- 2. General Protocol to Obtain D‐Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijast.thebrpi.org [ijast.thebrpi.org]
- 11. Enzymatic hydrolysis of chitin pretreated by bacterial fermentation to obtain pure N-acetyl-d-glucosamine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Efficient enzymatic hydrolysis of chitin into N-acetyl glucosamine using alkali as a recyclable pretreatment reagent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | Establishment of the colloidal chitin enzymatic hydrolysis conditions to obtain N-acetyl glucosamine [frontiersin.org]
- 14. Preparation of glucosamine by hydrolysis of chitosan with commercial α-amylase and glucoamylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioproduction of Chitooligosaccharides: Present and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of beta-D-Glucosamine for Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Beta-D-Glucosamine is an amino sugar that plays a crucial role in the biosynthesis of macromolecules such as glycoproteins, glycolipids, and glycosaminoglycans. Its quantification in various matrices, including pharmaceuticals, dietary supplements, and biological fluids, is essential for quality control, pharmacokinetic studies, and clinical diagnostics. However, glucosamine (B1671600) lacks a strong chromophore or fluorophore and is non-volatile, making its direct analysis by common chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) challenging.[1][2] Derivatization is therefore a critical step to enhance its detectability and chromatographic properties.
This document provides detailed application notes and protocols for the most common derivatization methods for this compound for subsequent analysis by HPLC and GC.
I. Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
A. Pre-column Derivatization with o-Phthalaldehyde/3-Mercaptopropionic Acid (OPA/3-MPA)
This method is widely used for the sensitive determination of glucosamine in biological matrices like plasma and urine, typically coupled with mass spectrometry (MS) detection.[3] The reaction involves the formation of a fluorescent isoindole derivative.
1. Quantitative Data Summary
| Parameter | Plasma | Urine | Reference |
| Linearity Range | 0.012–8.27 µg/mL | 1.80–84.1 µg/mL | [3] |
| Lower Limit of Quantitation (LLOQ) | 12 ng/mL | - | [3] |
| Intra-day Precision (RSD) | ≤ 8.5% | ≤ 5.8% | [3] |
| Inter-day Precision (RSD) | ≤ 9.3% | ≤ 7.2% | [3] |
| Accuracy (RE) | -1.8% to 2.1% | -3.9% to 4.4% | [3] |
| Extraction Recovery | 85.3–93.5% | 88.2–95.1% | [3] |
2. Experimental Protocol
a. Reagents and Materials:
-
Glucosamine Hydrochloride standard
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic Acid (3-MPA)
-
Borate (B1201080) Buffer (0.05 M, pH 9.3)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic Acid
-
Ammonium Acetate
-
Internal Standard (IS), e.g., Tolterodine Tartrate
b. Preparation of Derivatizing Reagent:
The specific preparation of the OPA/3-MPA derivatizing reagent should be optimized for the application.
c. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 20 µL of IS solution and 280 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 5°C.[3]
-
Transfer 150 µL of the supernatant to a clean vial.[3]
d. Derivatization Procedure:
-
To the 150 µL of supernatant, add 0.35 mL of 0.05 M borate buffer (pH 9.3).[3]
-
Add 0.15 mL of the OPA/3-MPA derivatizing reagent.[3]
-
Mix and react at 25°C for 15 minutes in dim light.[3]
-
The resulting solution is ready for injection into the LC-MS/MS system. The derivatized sample should be kept at -20°C and analyzed within 8 hours.[3]
e. Chromatographic Conditions (LC-MS/MS):
-
Column: Phenomenex ODS column (150 mm × 4.6 mm, 5 µm)[3]
-
Mobile Phase A: Methanol[3]
-
Mobile Phase B: 0.2% Ammonium Acetate and 0.1% Formic Acid in water[3]
-
Flow Rate: 1 mL/min[3]
-
Gradient Elution:
-
0.0-1.0 min: 45% A
-
1.0-2.5 min: 45% to 95% A
-
2.5-4.9 min: 95% A
-
4.9-5.0 min: 95% to 45% A
-
5.0-6.5 min: 45% A[3]
-
-
Injection Volume: 25 µL[3]
-
Detection: Tandem Mass Spectrometry (MS/MS) with positive electrospray ionization (ESI) and selected reaction monitoring (SRM).[3]
3. Workflow Diagram
Caption: OPA/3-MPA derivatization workflow for this compound.
B. Pre-column Derivatization with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) or N-9-Fluorenylmethoxycarbonyloxy Succinimide (FMOC-Su)
This method is suitable for the analysis of glucosamine in dietary supplements and food samples using HPLC with UV or fluorescence detection.[4][5] The FMOC group provides a strong UV chromophore and fluorophore to the glucosamine molecule.
1. Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 10–100 µg/mL | [5] |
| Correlation Coefficient (r) | 0.9994 (Glucosamine) | [5] |
| Detection Limit | 1.0 mg/kg (in food) | [5] |
| Quantitation Limit | 4.0 mg/kg (in food) | [5] |
| Recovery | 94.09–114.5% | [5] |
| Reproducibility (RSD) | 0.38–5.29% | [5] |
2. Experimental Protocol
a. Reagents and Materials:
-
Glucosamine Hydrochloride standard
-
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) or N-9-Fluorenylmethoxycarbonyloxy Succinimide (FMOC-Su)
-
Borate Buffer solution
-
Acetonitrile (HPLC grade)
-
Phosphoric Acid or Trifluoroacetic Acid (TFA)
-
Triethylamine (B128534) (TEA)
b. Sample Preparation (from dietary supplement):
-
Accurately weigh the sample and dissolve it in water.
-
Add triethylamine to release the glucosamine free base.[4]
-
Filter the solution through a 0.45 µm filter.
c. Derivatization Procedure (using FMOC-Cl):
-
Take 0.2 mL of the sample or standard solution.
-
Add 0.2 mL of borate buffer solution and 0.1 mL of FMOC-Cl solution in acetonitrile.[6]
-
Vortex the mixture and let it stand for 10 minutes.[6]
-
Add 0.2 mL of a derivatization termination solution (e.g., an amino acid solution like glycine) to consume excess FMOC-Cl.[6]
-
Filter the final solution through a 0.45 µm filter before HPLC injection.[6]
d. Derivatization Procedure (using FMOC-Su):
-
Pipette a specific volume (e.g., 125 µL) of the filtered sample or standard solution into a 5 mL volumetric flask.[4]
-
Add 500 µL of 15 mM FMOC-Su solution.[4]
-
Cap the flask, mix well, and sonicate in a water bath at 50°C for 30 minutes.[1][4]
-
The solution is then ready for HPLC analysis.
e. Chromatographic Conditions (HPLC-UV):
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water containing 0.05% TFA (pH 2.4)[4]
-
Mobile Phase B: Pure acetonitrile[4]
-
Detection: UV at 265 nm[5]
-
Flow Rate: 1.0 mL/min[5]
3. Workflow Diagram
Caption: FMOC derivatization workflow for this compound.
C. Pre-column Derivatization with Phenylisothiocyanate (PITC)
This method is suitable for the analysis of glucosamine in dietary supplements and provides good sensitivity with UV detection.
1. Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0–2 mg/mL | [7] |
| Correlation Coefficient (r²) | 1.00 | [7] |
| Detection Limit | 0.0705 µg/mL | [7] |
| Quantitation Limit | 0.235 µg/mL | [7] |
| Precision (RSD) | 0.50% | [7] |
| Accuracy | < ±1.5% | [7] |
| Derivative Stability | At least 48 hours | [7] |
2. Experimental Protocol
a. Reagents and Materials:
-
Glucosamine standard
-
Phenylisothiocyanate (PITC)
-
Buffer (pH 8.3)
-
Methanol (HPLC grade)
-
Phosphoric Acid
b. Derivatization Procedure:
-
Mix 1 mL of the sample or standard solution (containing about 0.05 mg glucosamine) with 1 mL of pH 8.3 buffer.[7]
-
Add 1 mL of 5% PITC in methanol.[7]
-
Heat the mixture in a water bath at 80°C for 30 minutes.[7]
-
Cool the solution in a cold water bath.[7]
-
Centrifuge at 3000–5000 rpm.[7]
-
The clear upper layer is ready for injection.[7]
c. Chromatographic Conditions (HPLC-UV):
-
Column: C18 reversed-phase column[7]
-
Mobile Phase A: 0.1% Phosphoric Acid in deionized water[7]
-
Mobile Phase B: 0.1% Phosphoric Acid in methanol[7]
-
Detection: UV at 240 nm[7]
-
Gradient: Linear gradient elution[7]
3. Workflow Diagram
Caption: PITC derivatization workflow for this compound.
II. Derivatization for Gas Chromatography (GC) Analysis
For GC analysis, glucosamine must be derivatized to increase its volatility. A common approach involves a two-step reaction: oximation followed by silylation or acetylation.
Derivatization by Oximation and Acetylation
This method is suitable for the determination of glucosamine in pharmaceutical preparations.
1. Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 2.0–6.0 mg/mL | [8] |
| Average Recovery | 101.1–101.3% | [8] |
2. Experimental Protocol
a. Reagents and Materials:
-
Glucosamine Hydrochloride standard
-
Hydroxylamine (B1172632) Hydrochloride
-
Acetic Anhydride (B1165640)
-
Anhydrous Sodium Sulfate
-
Internal Standard (IS), e.g., Mannose
b. Derivatization Procedure:
-
To a solution of glucosamine (e.g., 4.0 mg/mL), add 4.0 mL of 100 mg/mL hydroxylamine hydrochloride solution.[8]
-
React in a water bath at 80°C for 5 minutes.[8]
-
Add acetic anhydride and continue the reaction for 10 minutes for acetylation.[8]
-
Extract the product with chloroform.
-
Wash the chloroform extract with water.
-
Collect the organic phase and dry it with anhydrous sodium sulfate.[8]
-
The resulting solution is ready for injection into the GC system.[8]
c. Chromatographic Conditions (GC-FID):
-
Column: HP-5 (30 m × 0.32 mm, 0.25 µm)[8]
-
Carrier Gas: Nitrogen at 1.2 mL/min[8]
-
Injector Temperature: 250°C[8]
-
Detector Temperature (FID): 300°C[8]
-
Oven Temperature Program:
-
Initial temperature: 60°C for 1 minute
-
Ramp: 14°C/min to 260°C
-
Hold at 260°C for 5 minutes[8]
-
-
Injection Volume: 1 µL[8]
-
Split Ratio: 1:1[8]
3. Workflow Diagram
Caption: GC derivatization workflow for this compound.
References
- 1. Single Laboratory Validation of a Method for Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of the Content of Glucosamine Preparations by Derivatizationgas Chromatography Method [yydbzz.com]
high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) for GlcN analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and sensitive method for the direct quantification of underivatized carbohydrates, such as glucosamine (B1671600) (GlcN).[1][2] This technique is particularly advantageous for analyzing GlcN in various matrices, including dietary supplements and pharmaceutical formulations, as it circumvents the need for derivatization, which is often required by other methods like HPLC with UV or fluorescence detection.[3] HPAEC-PAD offers high selectivity and sensitivity, allowing for the accurate determination of GlcN even in the presence of other components like chondroitin (B13769445) sulfate (B86663).[4]
These application notes provide a comprehensive overview and detailed protocols for the analysis of GlcN using HPAEC-PAD.
Principle of HPAEC-PAD
HPAEC-PAD separates carbohydrates based on their acidity.[2] At high pH (typically > 12), the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated on a polymeric anion-exchange column.[5][6] Pulsed Amperometric Detection (PAD) then allows for the sensitive and direct detection of these underivatized carbohydrates by measuring the electrical current generated from their oxidation on a gold electrode surface.[2]
Experimental Workflow
The general workflow for GlcN analysis using HPAEC-PAD is outlined below.
Caption: General workflow for GlcN analysis by HPAEC-PAD.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the HPAEC-PAD method for GlcN analysis.
Table 1: Linearity and Detection Limits
| Parameter | Value | Reference |
| Linear Range | 0.2 - 10 mg/L | [1][7][8][9] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 0.003 - 0.016 mg/L (0.4–0.6 pmol) | [1][7][8][9] |
| Lower Limit of Detection (estimated) | 0.09 µM (0.02 µg/mL) | [3] |
Table 2: Method Accuracy and Precision
| Parameter | Value | Reference |
| Recovery | 91.2% - 103.9% | [7] |
| Precision (%RSD) | < 5% | [7] |
Experimental Protocols
Protocol 1: Analysis of GlcN in Dietary Supplements
This protocol is adapted for the analysis of GlcN in tablet, capsule, or liquid dietary supplements.[3][4]
1. Materials and Reagents
-
Glucosamine Hydrochloride (GlcN-HCl) standard
-
Deionized (DI) water, 18 MΩ·cm resistivity
-
50% (w/w) Sodium Hydroxide (NaOH) solution
-
Sodium Acetate (NaOAc), anhydrous
-
0.2 µm syringe filters
2. Standard Preparation
-
Stock Standard (1.0 mM GlcN): Accurately weigh and dissolve an appropriate amount of GlcN-HCl in DI water to prepare a 1.0 mM stock solution. Store at -15 °C.[3]
-
Working Standards: Prepare a series of working standards by diluting the stock standard with DI water to achieve concentrations within the expected linear range (e.g., 1.8 µM to 36 µM).[3]
3. Sample Preparation
-
Tablets/Capsules: Place one tablet or the contents of one capsule into a 1.0 L volumetric flask. Add approximately 500 mL of DI water and sonicate for 20-30 minutes until fully dispersed. Bring to volume with DI water.[3]
-
Liquid Samples: For liquid supplements, accurately transfer a known volume into a volumetric flask and dilute with DI water.[4]
-
Centrifugation (if necessary): For samples containing chondroitin sulfate or other insoluble excipients, centrifuge an aliquot of the diluted sample at 16,000 x g for 20 minutes.[4]
-
Final Dilution: Dilute the supernatant or the clear solution to a target concentration of approximately 10 µM (1.8 µg/mL) GlcN.[3][4]
-
Filtration: Filter the final diluted sample through a 0.2 µm syringe filter before injection.
4. HPAEC-PAD System and Conditions
| Parameter | Recommended Setting |
| Chromatography System | Dionex ICS-3000 or equivalent |
| Column | Dionex CarboPac PA20 (3 x 150 mm) with a guard column (3 x 30 mm) |
| Column Temperature | 30 °C |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Eluent | 20 mM Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) |
| Run Time | Approximately 10-15 minutes |
| Detector | Pulsed Amperometric Detector with a gold working electrode |
| PAD Waveform | 4-potential waveform (refer to instrument manual for specifics) |
5. Data Analysis
-
Integrate the peak area of the GlcN peak in the chromatograms.
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of GlcN in the samples using the calibration curve.
Protocol 2: Hydrolysis of Polysaccharides for Monosaccharide Analysis
For the analysis of GlcN as a constituent of polysaccharides (e.g., from glycoproteins or keratan (B14152107) sulfate), an acid hydrolysis step is required prior to HPAEC-PAD analysis.[10]
1. Acid Hydrolysis
-
Accurately weigh the polysaccharide sample into a hydrolysis tube.
-
Add a known volume of 2 M Trifluoroacetic Acid (TFA).
-
Seal the tube and heat at 121 °C for 2 hours.
-
Cool the sample and evaporate the TFA under a stream of nitrogen.
-
Reconstitute the dried hydrolysate in a known volume of DI water.
2. HPAEC-PAD Analysis
-
Dilute the reconstituted hydrolysate to fall within the linear range of the GlcN standard curve.
-
Analyze the sample using the HPAEC-PAD conditions described in Protocol 1.
Signaling Pathway and Logical Relationships
The following diagram illustrates the chemical principles underlying the separation and detection of GlcN by HPAEC-PAD.
Caption: Principle of HPAEC-PAD for GlcN analysis.
Troubleshooting and Considerations
-
Baseline Dips: Baseline dips can sometimes co-elute with the GlcN peak. Adjusting the eluent concentration (e.g., increasing to 20 mM KOH) can shift the retention time of GlcN and resolve this issue.[3]
-
Column Capacity: When analyzing samples with high concentrations of other anions, such as chondroitin sulfate, ensure the column capacity is not exceeded to avoid compromising the GlcN determination.[4]
-
Eluent Preparation: Use high-purity water and freshly prepared eluents to minimize baseline noise and ensure reproducible results. Degassing the eluent is also recommended.[11]
-
Method Validation: For routine analysis, it is essential to validate the method by assessing parameters such as linearity, accuracy, precision, and specificity.[1][7][9][10]
Conclusion
HPAEC-PAD is a robust, sensitive, and specific method for the quantitative analysis of glucosamine in a variety of sample matrices. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to implement this technique for routine quality control and research applications.
References
- 1. mdpi.com [mdpi.com]
- 2. solvias.com [solvias.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validated high-performance anion-exchange chromatography with pulsed amperometric detection method for the determination of residual keratan sulfate and other glucosamine impurities in sodium chondroitin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: β-D-Glucosamine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-Glucosamine, a naturally occurring amino sugar, is a fundamental precursor in the biosynthesis of glycosylated proteins and lipids.[1] Its utility in cell culture extends from basic research to drug development, with applications in cancer research, immunology, and tissue engineering. Glucosamine (B1671600) supplementation in cell culture media can influence a variety of cellular processes including cell growth, differentiation, protein glycosylation, and inflammatory responses.[2][3][4][5] These application notes provide detailed protocols for the use of β-D-Glucosamine in cell culture, summarize its effects on various cell lines, and illustrate its impact on key signaling pathways.
Quantitative Data Summary
The effects of β-D-Glucosamine can be cell-type specific and dose-dependent. The following tables summarize the effective concentrations and observed outcomes in various cell lines.
Table 1: Effective Concentrations of β-D-Glucosamine on Cell Viability and Proliferation
| Cell Line | Cell Type | Concentration Range | Incubation Time | Effect |
| ALVA41 | Prostate Cancer | 0.5 - 2 mM | 24 h | Dose-dependent decrease in cell proliferation.[1][6] |
| 786-O | Renal Cancer | 1 mM, 5 mM, 10 mM | 24, 48, 72 h | Dose- and time-dependent inhibition of proliferation.[1] |
| Caki-1 | Renal Cancer | 1 mM, 5 mM, 10 mM | 24, 48, 72 h | Dose- and time-dependent inhibition of proliferation.[1] |
| SMMC-7721 | Hepatoma | 500 µg/ml, 1000 µg/ml | 120 h | Inhibition ratios of 52% and 83%, respectively.[1][7] |
| MG-63 | Osteosarcoma | 10, 50, 100 µg/ml | 48 h | No significant effect on cell viability.[1] |
| SaOS-2 | Osteosarcoma | 10, 50, 100 µg/ml | 48 h | No significant effect on cell viability.[1] |
| Rat Chondrocytes | Primary | 200 µg/ml | 72 h | Promoted chondrocyte proliferation.[8] |
| HUVEC | Primary Endothelial | 0 - 10 mM | - | Dose-dependent decrease in proteoglycan synthesis.[9] |
Table 2: IC50 Values of β-D-Glucosamine Derivatives
| Compound | Cell Line | IC50 Value |
| D-Glucosamine Hydrochloride | SMMC-7721 (Hepatoma) | ~500 µg/ml |
| D-Glucosamine | SMMC-7721 (Hepatoma) | ~500 µg/ml |
Key Applications and Experimental Protocols
Modulation of Cancer Cell Proliferation and Viability
β-D-Glucosamine has been shown to inhibit the proliferation of several cancer cell lines by inducing cell cycle arrest and apoptosis.[1][5]
Protocol: Assessment of Cell Viability using MTT Assay
-
Cell Plating: Plate cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.
-
Preparation of Glucosamine Solutions:
-
Prepare a 1 M stock solution of D-(+)-Glucosamine hydrochloride or Glucosamine sulfate (B86663) in sterile phosphate-buffered saline (PBS) or cell culture medium.[1]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[1]
-
Store aliquots at -20°C.[1]
-
On the day of the experiment, thaw an aliquot and prepare a series of dilutions in fresh, pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5, 10 mM).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of glucosamine.[1]
-
Include a vehicle control (medium with the same amount of PBS or solvent used for the stock solution).[1]
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/ml in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[1]
-
Carefully remove the MTT solution.[1]
-
Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Regulation of Protein Glycosylation
Glucosamine is a key substrate for the hexosamine biosynthetic pathway (HBP), which produces UDP-N-acetylglucosamine (UDP-GlcNAc) for protein and lipid glycosylation.[6][10] Supplementing cell culture media with glucosamine can alter the glycan profiles of recombinant proteins.
Protocol: Analysis of Protein Glycosylation by Western Blot
-
Cell Treatment: Treat cells with the desired concentration of β-D-Glucosamine as described in the previous protocol.
-
Protein Extraction:
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.[1]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
-
Analysis of Glycosylation: Changes in the molecular weight of the protein of interest can indicate alterations in its glycosylation status. For more detailed analysis, enzymatic deglycosylation (e.g., with PNGase F) can be performed prior to Western blotting.
Immunomodulation and Anti-inflammatory Effects
β-D-Glucosamine can modulate immune cell function and cytokine production. It has been shown to inhibit the secretion of pro-inflammatory cytokines in T cells and interfere with antigen-presenting cell functions.[3][11]
Protocol: Measurement of Cytokine Secretion by ELISA
-
Cell Culture and Treatment: Culture immune cells (e.g., T cells, dendritic cells) under appropriate conditions. Treat the cells with β-D-Glucosamine at various concentrations, with or without an inflammatory stimulus (e.g., LPS, anti-CD3 antibody).[3]
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatant and centrifuge to remove any cells or debris.
-
ELISA Assay:
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., IL-4, IL-5, IFN-γ).
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding detection antibody, and developing the signal with a substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of the cytokine in each sample by comparing its absorbance to the standard curve.
Signaling Pathways and Visualizations
β-D-Glucosamine influences several key signaling pathways involved in cell survival, proliferation, and inflammation.
Inhibition of the IGF-1R/Akt Signaling Pathway
In some cancer cells, glucosamine has been shown to inhibit the Insulin-like Growth Factor-1 Receptor (IGF-1R)/Akt pathway, which is crucial for cell survival and proliferation.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Tuning a MAb glycan profile in cell culture: Supplementing N-acetylglucosamine to favour G0 glycans without compromising productivity and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunobiological effects of glucosamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glucosamine induces cell death via proteasome inhibition in human ALVA41 prostate cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucosamine promotes chondrocyte proliferation via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucosamine exposure reduces proteoglycan synthesis in primary human endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mpbio.com [mpbio.com]
- 11. Immunobiological Effects of Glucosamine In Vitro | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Metabolic Studies Using Labeled Beta-D-Glucosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-D-glucosamine (GlcN) is a fundamental amino sugar that serves as a critical precursor for the biosynthesis of a wide array of macromolecules, including glycoproteins, proteoglycans, and glycosaminoglycans. Its metabolic fate is primarily governed by the hexosamine biosynthetic pathway (HBP), which culminates in the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the essential donor substrate for N-linked and O-linked glycosylation, post-translational modifications that are pivotal in regulating protein function, localization, and stability. Dysregulation of the HBP and subsequent glycosylation changes are implicated in numerous pathologies, including cancer, diabetes, and neurodegenerative diseases.
The ability to trace the metabolic journey of glucosamine (B1671600) is paramount for understanding its role in both normal physiology and disease states. Labeling this compound with stable isotopes, radioisotopes, or fluorescent tags provides a powerful toolkit for researchers to quantitatively track its uptake, incorporation into metabolic pathways, and impact on cellular signaling. These application notes provide an overview of the methodologies and detailed protocols for utilizing labeled this compound in metabolic studies.
Labeling Strategies for this compound
The choice of label for this compound depends on the specific research question and the available analytical instrumentation. The three primary labeling strategies are:
-
Stable Isotope Labeling: This involves the incorporation of non-radioactive heavy isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), into the glucosamine molecule. The resulting "heavy" glucosamine can be traced through metabolic pathways using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This method is ideal for metabolic flux analysis and quantitative proteomics.
-
Radioactive Labeling: This technique utilizes radioisotopes like Tritium (³H) or Carbon-14 (¹⁴C) to label glucosamine. The radioactive signal allows for sensitive detection and quantification of glucosamine uptake and incorporation into macromolecules. Autoradiography and scintillation counting are the primary detection methods. Technetium-99m (⁹⁹ᵐTc) has also been used for in vivo imaging studies.
-
Fluorescent Labeling: This approach involves conjugating a fluorescent molecule (fluorophore) to glucosamine. Fluorescently labeled glucosamine enables the visualization of its uptake and localization within cells and tissues using fluorescence microscopy and in vivo imaging systems. This is particularly useful for studying cellular uptake mechanisms and biodistribution.
Data Presentation: Quantitative Insights
The following tables summarize quantitative data from various studies utilizing labeled glucosamine to provide a reference for expected experimental outcomes.
Table 1: Stable Isotope Labeling of Glucosamine and Hexosamine Biosynthetic Pathway (HBP) Flux
| Parameter | Cell/Tissue Type | Labeled Glucosamine/Precursor | Concentration/Dose | Key Finding | Reference(s) |
| HBP Flux Rate | ex vivo perfused mouse heart | [U-¹³C₆]glucose | 5.5 mM | ~2.5 nmol/g of heart protein/min (~0.006% of glycolysis) | [1] |
| HBP Flux Rate | ex vivo perfused mouse heart | [U-¹³C₆]glucose | 25 mM | ~2.5 nmol/g of heart protein/min (~0.003% of glycolysis) | [1] |
| UDP-GlcNAc Concentration | ex vivo perfused mouse heart | [U-¹³C₆]glucosamine | 0.1 mM | Significant increase in UDP-GlcNAc concentration | [2] |
| O-GlcNAcylation | Mesangial cells | Glucosamine | 0.05 mM | Increased cell proliferation, similar to high glucose conditions.[3] | [3] |
| Metabolite Concentration | KRAS Mutant Lung Cancer Cells | ¹⁵N-Glutamine | N/A | Increased levels of HBP metabolites (GlcN-6-P, GlcNAc-6-P, GlcNAc-1-P) compared to wild-type.[1] | [1] |
| Labeling Efficiency | Cell Culture | ¹⁵N-GlcNAc | 1-5 mM | High (>95%) in controlled systems.[4] | [4] |
Table 2: Radioactive Labeling of Glucosamine: Uptake and Biodistribution
| Parameter | Model System | Labeled Glucosamine | Key Finding | Reference(s) |
| Labeling Efficiency | In vitro | ⁹⁹ᵐTc-Glucosamine Sulfate | 84.6-87.4% | [5] |
| Uptake in Cartilage | Human Articular Cartilage | ⁹⁹ᵐTc-Glucosamine Sulfate | Time-dependent uptake, reaching saturation at 48-72h.[5] | [5] |
| Biodistribution | Tumor-bearing mice | ⁹⁹ᵐTc-glucosamine | Highest uptake in kidneys, heart, liver, and tumor.[6] | [6] |
| Oral Bioavailability | Human | ¹⁴C-Glucosamine Sulfate | 44% absolute oral bioavailability with radioactivity incorporated into plasma globulins.[7] | [7] |
| Uptake in Chondrocytes | Human Articular Chondrocytes | [³H]Glucosamine | Active import in a time-dependent manner.[8] | [8] |
Table 3: Fluorescent Labeling of Glucosamine: Cellular Uptake
| Parameter | Cell Line | Labeled Glucosamine | Concentration | Key Finding | Reference(s) |
| Cellular Uptake | PC3-luc (Prostate Cancer) | cyp-2GlcN (NIR probe) | 1 µM | Significantly higher uptake compared to probe with one or no glucosamine residues.[8] | [8] |
| Cellular Uptake | Breast Epithelial Cell Lines | Glucosamine-bound NIR probes | N/A | Demonstrated cellular uptake and strong intracellular fluorescence. |
Signaling Pathways and Experimental Workflows
Hexosamine Biosynthetic Pathway (HBP)
The HBP is a central metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. Glucosamine can enter this pathway, bypassing the rate-limiting enzyme GFAT, making it a valuable tool for studying the downstream effects of increased HBP flux.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. benchchem.com [benchchem.com]
- 4. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. coresta.org [coresta.org]
- 6. mdpi.com [mdpi.com]
- 7. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: β-D-Glucosamine Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of β-D-Glucosamine. Our goal is to help you improve your synthesis yield and overcome common experimental hurdles.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of β-D-Glucosamine.
Question: Why is my overall yield of β-D-Glucosamine low?
Answer: Low yields in β-D-Glucosamine synthesis can stem from several factors depending on your chosen method. Here are some common causes and potential solutions:
-
Incomplete Hydrolysis of Chitin (B13524): If you are using chitin as a starting material, incomplete hydrolysis is a frequent cause of low yields.
-
Troubleshooting:
-
Ensure the concentration of your acid (e.g., HCl) is sufficient.[1]
-
Verify that the reaction temperature and time are optimal for complete hydrolysis. Drastic conditions, such as boiling in concentrated HCl for extended periods, are often necessary to break down the chitin polymer.[1]
-
Consider the source and purity of your chitin. α-chitin is generally more resistant to hydrolysis than β-chitin.[1]
-
-
-
Suboptimal Enzymatic Activity: For enzymatic synthesis methods, the efficiency of the enzymes is critical.
-
Troubleshooting:
-
Confirm that the pH and temperature of your reaction mixture are at the optimal levels for the specific enzymes (e.g., chitinase, α-amylase, glucoamylase) you are using.[2]
-
Enzyme concentration is key; ensure you are using the recommended units of enzyme per gram of substrate.[2]
-
The presence of inhibitors can reduce enzyme activity. Ensure your substrate is free from contaminants that could inhibit the enzymes.
-
-
-
Inefficient N-acetylation: When synthesizing N-acetyl-β-D-glucosamine, the N-acetylation step can be a source of yield loss.
-
Troubleshooting:
-
The choice of solvent and reagents is important. Pyridine with tributylamine (B1682462) and acetic anhydride (B1165640) has been reported to give yields higher than 70%.[1]
-
-
-
Product Degradation: Glucosamine (B1671600) can degrade under harsh reaction conditions.
-
Troubleshooting:
-
Carefully control the reaction temperature and time to avoid degradation of the final product.[3]
-
-
-
Purification Losses: Significant amounts of the product can be lost during purification and crystallization steps.
-
Troubleshooting:
-
Optimize your crystallization procedure. If precipitating with ethanol (B145695), be aware that an appreciable amount of the β-form can remain dissolved. The addition of ether may be necessary to precipitate it.[4]
-
When using ion-exchange chromatography for purification, ensure the correct resin and elution conditions are used to maximize recovery.[5]
-
-
Question: My final product is a mixture of α and β anomers. How can I increase the proportion of the β-anomer?
Answer: The presence of both α and β anomers is expected as they can interconvert in solution through mutarotation until equilibrium is reached.[6] In aqueous solutions, the equilibrium distribution is approximately 60% α-anomer and 40% β-anomer.[6]
-
To favor the β-anomer:
-
Crystallization Conditions: The crystallization solvent and conditions can influence which anomer preferentially crystallizes. Experiment with different solvent systems and cooling rates. For instance, adding the filtered aqueous solution to a large excess of vigorously stirred 95% ethanol can promote crystallization.[4]
-
Anomeric Control in Synthesis: In chemical synthesis routes, the choice of protecting groups and reaction conditions can influence the stereochemical outcome of the glycosylation reaction. The use of a 2-phthalimido protecting group is known to favor the formation of the 1,2-trans interglycosidic bond, leading to the β-anomer.[7]
-
Question: I am observing significant product instability, especially with glucosamine sulfate (B86663). What can I do?
Answer: Glucosamine sulfate is known to be highly hygroscopic and unstable, which makes it challenging to handle and formulate.[8][9]
-
Troubleshooting and Mitigation:
-
Use of Stabilized Forms: Commercially, glucosamine sulfate is often stabilized by forming double or mixed salts, for example, with potassium chloride.[9]
-
Controlled Environment: When working with glucosamine sulfate, it is crucial to control the humidity. Preparing dosage forms in an environment with a relative humidity no greater than 30% can help, though it may not completely solve the instability issue over time.[8]
-
Consider Glucosamine Hydrochloride: Glucosamine hydrochloride is a more stable salt and is less prone to hygroscopicity.[8][9] For many applications, it can be a suitable alternative to the sulfate salt.
-
Frequently Asked Questions (FAQs)
What are the main methods for synthesizing β-D-Glucosamine?
There are three primary methods for the production of glucosamine:
-
Chemical Hydrolysis of Chitin: This is a traditional and widely used method that involves the acid hydrolysis of chitin, which is derived from the exoskeletons of crustaceans like shrimp and crabs.[8] Concentrated hydrochloric acid is commonly used for this process.[1][4]
-
Enzymatic Hydrolysis: This method uses enzymes such as chitinases to break down chitin into N-acetyl-D-glucosamine or a combination of enzymes like α-amylase and glucoamylase to hydrolyze chitosan (B1678972) into glucosamine.[2][10] This approach is considered milder and more environmentally friendly than acid hydrolysis.[2]
-
Microbial Fermentation: This method utilizes microorganisms, such as genetically engineered E. coli or fungi like Aspergillus sp., to produce glucosamine from simple sugars like glucose.[8][11][12] This method offers a sustainable and non-animal-derived source of glucosamine.[8]
What are the advantages and disadvantages of each synthesis method?
| Method | Advantages | Disadvantages |
| Chemical Hydrolysis of Chitin | Well-established and widely used method. | Harsh reaction conditions, use of corrosive acids, potential for environmental waste, and low yields (often below 65%).[1][10] The product is not considered "natural" if an N-acetylation step is required.[1] |
| Enzymatic Hydrolysis | Milder reaction conditions, high specificity, potentially higher yields (up to 91%), and environmentally friendly.[2][3] | Can be more expensive due to the cost of enzymes. The reaction times can be longer. |
| Microbial Fermentation | Sustainable, environmentally friendly, and provides a non-shellfish source of glucosamine, which is important for individuals with shellfish allergies.[8] | Requires expertise in metabolic engineering and fermentation technology. Optimization of strains and fermentation conditions can be complex.[12] |
How can I purify my synthesized β-D-Glucosamine?
Several methods can be used for the purification of β-D-Glucosamine:
-
Crystallization: This is a common method for purifying the final product. The crude product is typically dissolved in a minimal amount of hot water, treated with activated charcoal (like Norit) to remove colored impurities, filtered, and then precipitated by adding an anti-solvent like ethanol.[4]
-
Ion-Exchange Chromatography: This technique is effective for removing charged impurities and inorganic salts. The crude solution is passed through ion-exchange resins that bind impurities, allowing the neutral glucosamine product to be collected.[5]
-
Membrane Filtration: Techniques like nanofiltration can be used to concentrate the product and remove water and some impurities.[5]
What is the typical yield I can expect for β-D-Glucosamine synthesis?
The expected yield varies significantly depending on the synthesis method and optimization of the process:
| Synthesis Method | Reported Yield |
| Acid Hydrolysis of Chitin | Below 65%[1] |
| N-acetylation of Glucosamine | >70%[1] |
| Enzymatic Hydrolysis of Chitosan | 86.2% (glucosamine)[2] |
| Enzymatic Hydrolysis of β-chitin | 76% (N-acetyl-D-glucosamine)[10] |
| Microbial Fermentation (Aspergillus sp.) | 3430 mg/L (glucosamine)[11] |
| Microbial Fermentation (engineered E. coli) | 2.65 g/L (D-glucosamine)[12] |
Experimental Protocols
Protocol 1: β-D-Glucosamine Hydrochloride Synthesis from Chitin
This protocol is adapted from established chemical hydrolysis methods.[4][6]
1. Demineralization:
- Stir the ground chitin source (e.g., shrimp shells) in a 0.5 M aqueous HCl solution for 3 hours at room temperature.
- Filter the solid and wash thoroughly with distilled water until the wash is neutral.
- Dry the demineralized solid.
2. Deproteinization:
- Reflux the demineralized solid in a 1.0 M aqueous NaOH solution for 2 hours.
- Filter the resulting chitin, wash with distilled water until neutral, and dry.
3. Chitin Hydrolysis:
- Add the dried chitin to concentrated HCl (37%) and heat at 90°C for 2 hours with stirring.
- Cool the solution to 60°C and add 10 mL of distilled water.
- Add activated charcoal and stir at 60°C for 30 minutes to decolorize the solution.
- Filter the solution to remove the charcoal.
4. Crystallization:
- Concentrate the filtrate under reduced pressure at 50°C until the volume is significantly reduced.
- Wash the resulting white crystals of glucosamine hydrochloride onto a filter with 95% ethanol.
- Wash the crystalline product with 95% ethanol and dry to obtain the final product.
Protocol 2: Enzymatic Synthesis of Glucosamine from Chitosan
This protocol is based on the use of α-amylase and glucoamylase.[2]
1. Initial Hydrolysis with α-Amylase:
- Suspend chitosan in a suitable buffer (e.g., pH 5.0).
- Add α-amylase (e.g., 80 U/g of chitosan).
- Incubate at 50°C for 4 hours.
2. Subsequent Hydrolysis with Glucoamylase:
- Adjust the pH of the reaction mixture to 4.5.
- Add glucoamylase (e.g., 4000 U/g of chitosan) to the mixture containing α-amylase.
- Incubate at 55°C for 8 hours.
3. Product Recovery:
- Filter the hydrolysate to remove any insoluble material.
- Concentrate the filtrate to about 20% (w/w).
- Precipitate the product by adding five volumes of ethanol.
- Collect the precipitate and dry at 60°C for 2 hours to obtain glucosamine.
Visualizations
Caption: Workflow for β-D-Glucosamine Synthesis from Chitin.
Caption: Enzymatic Synthesis of Glucosamine from Chitosan.
Caption: Mutarotation of D-Glucosamine in Solution.
References
- 1. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of glucosamine by hydrolysis of chitosan with commercial α-amylase and glucoamylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US11555049B2 - Method for separation and purification of n-acetylglucosamine - Google Patents [patents.google.com]
- 6. General Protocol to Obtain D‐Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uzunu-cdn-assets.s3.us-west-1.amazonaws.com [uzunu-cdn-assets.s3.us-west-1.amazonaws.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination and kinetics of producing glucosamine using fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancement of Production of D-Glucosamine in Escherichia coli by Blocking Three Pathways Involved in the Consumption of GlcN and GlcNAc - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low incorporation of labeled N-acetyl-D-glucosamine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low incorporation of labeled N-acetyl-D-glucosamine (GlcNAc) in metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway for incorporating exogenous labeled GlcNAc?
When labeled N-acetyl-D-glucosamine (GlcNAc) is supplied to cells, it is primarily utilized through the Hexosamine Salvage Pathway.[1] This pathway runs in parallel to the de novo Hexosamine Biosynthetic Pathway (HBP), which synthesizes UDP-GlcNAc from glucose and glutamine.[1]
-
Uptake: Exogenous GlcNAc is transported into the cell.
-
Phosphorylation: Inside the cell, N-acetylglucosamine kinase (NAGK) phosphorylates GlcNAc to form GlcNAc-6-phosphate.[1][2]
-
Conversion to UDP-GlcNAc: The labeled GlcNAc-6-phosphate enters the mainstream HBP to be converted into UDP-GlcNAc, the high-energy donor substrate used by glycosyltransferases for protein glycosylation (e.g., O-GlcNAcylation).[1][3]
Q2: What are the common causes of low incorporation of labeled GlcNAc?
Several factors can lead to poor incorporation efficiency:
-
Competition from de novo Synthesis : Standard culture media often contain high concentrations of glucose (up to 25 mM) and glutamine, which drive the de novo HBP.[1][4] This creates a large pool of unlabeled UDP-GlcNAc that dilutes the labeled precursor pool.[1]
-
Suboptimal Culture Conditions : High glucose levels can outcompete labeled GlcNAc for cellular entry via glucose transporters (GLUTs).[4] The use of non-dialyzed serum can also introduce unlabeled sugars and amino acids.[4]
-
Cell-Type Specific Metabolism : The efficiency of GlcNAc uptake and metabolism can vary significantly between different cell lines.[1] Some cells may have lower expression of necessary transporters or salvage pathway enzymes.[5]
-
Poor Cell Health : Unhealthy, senescent, or slow-growing cells may have reduced metabolic rates, leading to decreased uptake and incorporation of nutrients like GlcNAc.[4]
-
Inadequate Labeling Time or Concentration : The time and concentration required for sufficient labeling vary by cell line and the turnover rate of the target proteins.[4][6] These parameters often need to be optimized.[1]
-
Labeled Precursor Instability : Labeled GlcNAc is less stable in aqueous solutions.[7] Prolonged incubation at 37°C can lead to degradation, so it is recommended to use freshly prepared solutions.[1][7]
-
Salvage Pathway Bottlenecks : For some GlcNAc analogues, certain enzymatic steps in the salvage pathway, such as the one catalyzed by UDP-GlcNAc pyrophosphorylase (AGX1), can be rate-limiting.[8]
Q3: How can I increase the incorporation efficiency of my labeled GlcNAc?
To enhance labeling, you can implement several strategies:
-
Modify the Culture Medium :
-
Reduce Glucose: Switch to a low-glucose medium (e.g., 5 mM) to decrease competition.[4]
-
Replace Glucose with Galactose: Cells can use galactose for energy, but it doesn't compete with GlcNAc for the same transporters.[4]
-
Use Dialyzed Serum: Use dialyzed fetal bovine serum (FBS) to eliminate small molecules like unlabeled glucose and amino sugars.[4]
-
-
Inhibit the De Novo Pathway :
-
Use a specific inhibitor for the rate-limiting enzyme of the HBP, GFAT. Common inhibitors include azaserine (B1665924) or 6-diazo-5-oxo-L-norleucine (DON).[1] Caution: These inhibitors can be toxic, so it is crucial to perform a dose-response experiment to find a non-toxic concentration that is still effective.[1]
-
-
Optimize Labeling Conditions :
-
Titrate Concentration: Perform a dose-response experiment with various concentrations of your labeled GlcNAc to determine the optimal level for your specific cell line.[1]
-
Optimize Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the ideal labeling duration.[1] Labeling typically increases in the first 24 hours and may then plateau or decrease as labeled proteins turn over.[6]
-
-
Consider Alternative Reporters :
-
Surprisingly, peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz) often results in more robust labeling of O-GlcNAcylated proteins than Ac₄GlcNAz.[8] Ac₄GalNAz is metabolized to UDP-GalNAz and then efficiently converted to UDP-GlcNAz by the epimerase GALE, bypassing a potential bottleneck in the GlcNAc salvage pathway.[8][9]
-
Q4: How can I confirm that my labeled GlcNAc is being incorporated?
The method of verification depends on the type of label used:
-
For Isotope Labels (e.g., ¹⁵N, ¹³C): The most common method is mass spectrometry. By analyzing specific glycopeptides or released glycans, you can determine the percentage of isotopic enrichment by comparing the mass spectra of labeled and unlabeled samples.[1]
-
For Clickable Labels (Azide or Alkyne):
-
Lyse the cells after the labeling period.
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click") reaction in the lysate to attach a reporter tag (e.g., a fluorophore or biotin) to your labeled proteins.[6]
-
Visualize the labeled proteins using in-gel fluorescence or perform a Western blot with streptavidin to detect biotinylated proteins.[6][10]
-
Troubleshooting Guide
If you are experiencing low incorporation, follow this logical workflow to diagnose and solve the issue.
Data Presentation
Table 1: Recommended Starting Conditions for Metabolic Labeling
| Labeled Compound | Typical Concentration Range | Typical Incubation Time | Notes and Considerations |
| Ac₄GlcNAz / Ac₄GlcNAlk | 25 - 100 µM | 24 - 72 hours | May have lower incorporation efficiency compared to GalNAz analogues due to salvage pathway bottlenecks.[8] |
| Ac₄GalNAz / Ac₄GalNAlk | 10 - 50 µM | 24 - 48 hours | Often provides more robust labeling of O-GlcNAcylated proteins due to efficient epimerization to UDP-GlcNAz.[8][9] |
| ¹⁵N-GlcNAc / ¹³C-GlcNAc | 1 - 10 mM | 48 - 72 hours | Higher concentrations are often needed. Requires sensitive mass spectrometry for detection.[1] |
Note: These are general starting points. Optimal conditions are highly dependent on the cell line and experimental goals and should be determined empirically.
Table 2: Effect of Media Composition on Labeled GlcNAc Incorporation
| Media Condition | Description | Expected Impact on Labeled GlcNAc Incorporation |
| High Glucose (e.g., 25 mM DMEM) | Standard medium for many cell lines. | Low Incorporation. High glucose competes for transport and fuels the de novo pathway, diluting the label.[4] |
| Low Glucose (e.g., 5 mM DMEM) | Reduced glucose concentration. | Improved Incorporation. Decreases competition and reduces flux through the de novo pathway.[4] |
| Galactose-Based Medium | Glucose is replaced with galactose. | Significantly Improved Incorporation. Galactose does not compete with GlcNAc for glucose transporters.[4] |
| Standard FBS | Contains endogenous glucose, amino acids, and other small molecules. | Reduced Incorporation. Unlabeled precursors in the serum can dilute the isotopic label. |
| Dialyzed FBS | Small molecules (<10 kDa) are removed. | Improved Incorporation. Removes competing unlabeled precursors.[4] |
Experimental Protocols
Protocol 1: General Metabolic Labeling of Adherent Cells with Ac₄GalNAz
This protocol describes a general procedure for labeling cellular proteins with an azide-modified sugar for subsequent detection via click chemistry.[6][9]
Materials:
-
Adherent cells of interest (e.g., HeLa, HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
Low-glucose or galactose-based medium with dialyzed FBS (for optimal labeling)
-
Ac₄GalNAz (tetraacetylated N-azidoacetylgalactosamine)
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Cell scrapers
-
RIPA or appropriate lysis buffer with protease inhibitors
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate or flask to achieve 70-80% confluency at the time of harvesting.
-
Prepare Labeling Medium:
-
Prepare a 50 mM stock solution of Ac₄GalNAz in sterile DMSO. Aliquot and store at -20°C.
-
On the day of the experiment, dilute the Ac₄GalNAz stock solution into pre-warmed culture medium to a final concentration of 25-50 µM. (Note: This concentration should be optimized).
-
-
Labeling Incubation:
-
Aspirate the old medium from the cells and gently wash once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂).
-
-
Cell Harvesting:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove residual label.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 200 µL for a 6-well plate well).
-
Use a cell scraper to scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.[4]
-
-
Lysate Preparation:
-
Incubate the lysate on ice for 20-30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[4]
-
Collect the supernatant, which contains the labeled proteins, for downstream analysis.
-
Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins
This protocol follows metabolic labeling to visualize the incorporated clickable sugar.
Materials:
-
Cell lysate containing azido-labeled proteins (from Protocol 1)
-
BCA or Bradford protein assay kit
-
Alkyne-fluorophore conjugate (e.g., DBCO-PEG4-5/6-TAMRA, Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE loading buffer
-
Equipment for SDS-PAGE and fluorescence gel imaging
Procedure:
-
Protein Quantification: Determine the protein concentration of the clarified cell lysate using a BCA or Bradford assay.
-
Prepare Click Reaction Components:
-
Protein: In a microcentrifuge tube, add 20-50 µg of protein lysate. Adjust the volume to ~20 µL with PBS.
-
Alkyne-Fluorophore: Prepare a 1-10 mM stock in DMSO.
-
CuSO₄: Prepare a 50 mM stock in water.
-
TCEP: Prepare a 50 mM stock in water (prepare fresh).
-
TBTA: Prepare a 10 mM stock in DMSO.
-
-
Assemble the Click Reaction: Add the components in the following order (volumes are examples, can be scaled):
-
20 µL of protein lysate
-
2.5 µL of Alkyne-Fluorophore (final concentration ~100 µM)
-
1 µL of CuSO₄ (final concentration ~1 mM)
-
1 µL of TCEP (final concentration ~1 mM)
-
1 µL of TBTA (final concentration ~100 µM)
-
Adjust final volume to 50 µL with PBS.
-
-
Incubation: Vortex briefly and incubate the reaction at room temperature for 1 hour, protected from light.
-
Sample Preparation for SDS-PAGE: Add 4x SDS-PAGE loading buffer to the reaction mixture, boil for 5-10 minutes.
-
Electrophoresis and Imaging:
-
Load the samples onto a polyacrylamide gel and run the SDS-PAGE.
-
After electrophoresis, scan the gel using a fluorescence gel imager with the appropriate excitation/emission wavelengths for your chosen fluorophore. A fluorescent signal across multiple protein bands indicates successful incorporation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for N-Acetyl-D-Glucosamine 6-Phosphate (HMDB0001062) [hmdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Labeling for the Visualization and Identification of Potentially O-GlcNAc-Modified Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of beta-D-Glucosamine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of beta-D-Glucosamine in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, quantitative stability data, a detailed experimental protocol for stability assessment, and diagrams illustrating key concepts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and the presence of microorganisms or enzymes. Solutions are most stable at a slightly acidic pH. Elevated temperatures can accelerate degradation, and microbial or enzymatic contamination can lead to rapid decomposition.
Q2: What are the main degradation pathways for this compound in water?
A2: In aqueous solutions, this compound can undergo several degradation pathways. At elevated temperatures, it can degrade into compounds like furfurals, especially at acidic to neutral pH. Under more alkaline conditions, the degradation can lead to the formation of pyrazines and other flavor components through retro-aldol condensation.[1] In non-sterile conditions, microbial and enzymatic degradation are significant pathways, leading to a rapid loss of the compound.
Q3: How long can I expect a this compound solution to be stable?
A3: The stability of a this compound solution depends on the storage conditions. Aqueous solutions of glucosamine (B1671600) hydrochloride and glucosamine sulfate (B86663) have been reported to be stable for at least 48 hours when stored at 4°C or room temperature.[2][3] Another study found that solutions of glucosamine hydrochloride and chondroitin (B13769445) sulfate were stable for up to seven days at both 4°C and room temperature.[4] For long-term storage, it is recommended to prepare solutions fresh.
Q4: What is the optimal pH for storing an aqueous solution of glucosamine?
A4: Based on available data, glucosamine solutions exhibit the highest stability in a slightly acidic environment. A study on glucosamine sulfate found it to be most stable at pH 5.0.
Q5: Are there any visual indicators of this compound degradation?
A5: Yes, a common visual indicator of glucosamine degradation, particularly at elevated temperatures, is the Maillard reaction, which can cause the solution to turn yellow or brown.[5] Any change in color or the appearance of turbidity in a clear solution can be a sign of degradation or microbial growth.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Solution turns yellow/brown upon preparation or storage. | Maillard reaction or other chemical degradation, often accelerated by heat or inappropriate pH. | Prepare solutions at room temperature and protect from light. Adjust the pH to a slightly acidic range (around 5.0) if compatible with your experiment. Store solutions at 4°C. |
| Unexpectedly rapid loss of glucosamine concentration. | Microbial or enzymatic contamination. | Use sterile water and glassware for solution preparation. Filter-sterilize the solution using a 0.22 µm filter. Consider adding a bacteriostatic agent like sodium azide (B81097) (at a concentration compatible with your downstream application) for non-cell-based experiments. |
| Precipitate forms in the solution. | The concentration of glucosamine may exceed its solubility under the storage conditions (e.g., low temperature). The presence of other salts may also affect solubility. | Prepare solutions at a concentration known to be soluble at the intended storage temperature. If a precipitate is observed after refrigeration, gently warm the solution and agitate to redissolve before use, ensuring it has not degraded. |
| Inconsistent results in stability studies. | Issues with the analytical method, such as improper sample preparation, derivatization, or chromatographic conditions. | Ensure your analytical method is validated for specificity, linearity, accuracy, and precision. Prepare fresh calibration standards for each analysis. Verify the stability of any derivatization agents used. |
Quantitative Stability Data
The following table summarizes available quantitative data on the stability of glucosamine in aqueous solutions. Data at various pH values and temperatures under typical laboratory conditions are limited in the literature.
| Compound | pH | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) | Shelf-life (t₉₀) |
| Glucosamine Sulfate | 5.0 | 25 | 5.93 x 10⁻⁶ hr⁻¹ | ~13.4 years | ~2.03 years |
Note: The data for Glucosamine Sulfate provides a useful reference; however, the stability of this compound may vary.
Experimental Protocols
Protocol: Stability Assessment of this compound in Aqueous Solution by HPLC
This protocol outlines a general procedure for evaluating the stability of this compound in an aqueous solution using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound Hydrochloride (or the form of interest)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Phosphate (B84403) buffer components (e.g., monobasic and dibasic sodium phosphate)
-
Hydrochloric acid and sodium hydroxide (B78521) for pH adjustment
-
0.22 µm syringe filters
2. Equipment:
-
HPLC system with a UV or Refractive Index (RI) detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Incubator or water bath for controlled temperature studies
3. Solution Preparation:
-
Buffer Preparation: Prepare a phosphate buffer (e.g., 50 mM) at the desired pH (e.g., 4.0, 7.0, 9.0) using HPLC-grade water.
-
Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the prepared buffer to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Stability Samples: Aliquot the stock solution into several vials for each storage condition (e.g., 4°C, 25°C, 37°C).
4. Stability Study:
-
Store the sample vials at the designated temperatures.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a vial from each condition.
-
Allow the sample to equilibrate to room temperature.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC Analysis:
-
Method: A common HPLC method for glucosamine analysis involves an amino column with a mobile phase of acetonitrile and phosphate buffer (e.g., 75:25, v/v) at a specific pH (e.g., 7.5).
-
Detection: Detection is often performed at a low wavelength, such as 195 nm.
-
Calibration: Prepare a series of calibration standards from a freshly prepared stock solution and generate a calibration curve.
-
Analysis: Inject the stability samples and quantify the concentration of glucosamine by comparing the peak area to the calibration curve.
6. Data Analysis:
-
Calculate the percentage of glucosamine remaining at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics.
-
The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
Visualizations
References
degradation pathways of beta-D-Glucosamine at different pH and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of beta-D-Glucosamine at various pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound primarily degrades through two non-enzymatic browning reactions: the Maillard reaction and caramelization.[1] Glucosamine (B1671600) is a highly unstable molecule, and these reactions can occur even at moderate temperatures, such as 37°C.[2][3] The presence of an amino group and a carbonyl group in the same molecule makes it susceptible to self-condensation and degradation reactions.[1]
Q2: How does pH influence the degradation of this compound?
A2: The pH of the solution significantly impacts the degradation products. At acidic and neutral pH (pH 4 and 7), the major degradation products are furfurals.[2][4] Under alkaline conditions (pH 8.5 and above), a more complex array of compounds is generated, including pyrazines, 3-hydroxypyridines, and pyrrole-2-carboxaldehyde.[2][4] The Maillard reaction is notably more intense at a pH of 9.[5] For maximum stability, a pH of 5.0 is recommended.[1]
Q3: What is the effect of temperature on this compound stability?
A3: Increased temperature accelerates the degradation of glucosamine. At elevated temperatures (e.g., 150°C), a variety of degradation products are formed.[2][4] Even at physiological temperature (37°C), glucosamine is known to be unstable and produces a high level of degradation products over time.[2] In subcritical water, degradation has been observed to follow first-order kinetics at temperatures between 190°C and 230°C.
Q4: What are the major degradation products of this compound?
A4: The major degradation products vary depending on the conditions. Key products include:
-
Furfurals: Predominantly formed at acidic and neutral pH. 5-(hydroxymethyl)-furfural (5-HMF) is a major product.[2][4][6][7]
-
Pyrazines: Major components formed at alkaline pH, such as pyrazine (B50134) and methylpyrazine.[2][4] Deoxyfructosazine and fructosazine (B23252) are also identified pyrazine derivatives.[7]
-
α-Dicarbonyl Compounds: Glucosone and 3-deoxyglucosone (B13542) are two major dicarbonyl compounds formed.[2][3]
-
Other Compounds: At alkaline pH, 3-hydroxypyridines and pyrrole-2-carboxaldehyde can also be formed.[2][4]
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
-
Possible Cause 1: Hygroscopicity of Glucosamine.
-
Solution: Pure glucosamine is highly hygroscopic and degrades rapidly in the presence of moisture.[8] It is recommended to use stabilized forms, such as glucosamine hydrochloride (HCl) or glucosamine sulfate (B86663).[8][9] Store the compound in a desiccator and handle it in a low-humidity environment.
-
-
Possible Cause 2: pH shifts during the experiment.
-
Solution: The degradation of glucosamine is highly pH-dependent. Use buffered solutions to maintain a constant pH throughout the experiment. The pH of the reaction mixture can decrease during degradation, so monitoring and adjustment may be necessary.[6]
-
-
Possible Cause 3: Inconsistent temperature control.
-
Solution: Degradation is sensitive to temperature fluctuations. Use a calibrated and stable heating source, such as a water bath or a temperature-controlled reaction vessel.
-
Issue 2: Difficulty in analyzing degradation products by HPLC-UV.
-
Possible Cause: Lack of a strong chromophore in glucosamine.
-
Solution: Glucosamine does not have a strong UV-absorbing chromophore, making direct detection difficult. Derivatization with a UV-active agent is often necessary. A common derivatizing agent is N-(9-fluorenylmethoxycarbonyloxy) succinimide (B58015) (FMOC-Su).[3]
-
-
Alternative Analytical Techniques:
-
HPLC with other detectors: Consider using detectors that do not rely on UV absorbance, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile degradation products.[4][7]
-
Data Presentation
Table 1: Major Degradation Products of this compound at 150°C.
| pH | Major Degradation Products |
| 4 | Furfurals (e.g., 5-(hydroxymethyl)-furfural) |
| 7 | Furfurals (e.g., 5-(hydroxymethyl)-furfural) |
| 8.5 | Pyrazines (major), 3-hydroxypyridines, pyrrole-2-carboxaldehyde, furans, hydroxy ketones |
Source: Data compiled from[2][4]
Table 2: Kinetic Data for this compound Degradation in Subcritical Water.
| Temperature Range | Reaction Order | Activation Energy (Ea) | Pre-exponential Factor (A) |
| 190-230°C | First-order | 130 kJ/mol | 2.11 x 10¹² s⁻¹ |
Source: Data compiled from[6]
Experimental Protocols
Protocol 1: Analysis of Glucosamine Degradation Products by GC-MS
This protocol is based on the methodology described by Shu et al. (1998).[2][4]
-
Preparation of Reaction Mixtures:
-
Dissolve 5 g of glucosamine hydrochloride in 70 mL of water in an enclosed reaction vessel.
-
Adjust the pH of the solutions to 4, 7, and 8.5 using 5% NaOH as needed. The original solution of glucosamine hydrochloride will have a pH of approximately 4.
-
-
Thermal Degradation:
-
Heat the sealed reaction vessels to 150°C for 5 minutes.
-
Allow the vessels to cool to room temperature.
-
-
Extraction of Degradation Products:
-
Adjust the pH of each reaction mixture to 7 with NaOH.
-
Perform a liquid-liquid extraction with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Concentrate the extracts to 25 mL using a rotary evaporator.
-
-
GC-MS Analysis:
-
Column: DB-Wax fused silica (B1680970) column (30 m x 0.32 mm, 0.15 µm film thickness).
-
Injection: Splitless injection.
-
Oven Temperature Program: Start at 50°C, then ramp to 200°C at a rate of 3°C/min.
-
Detector: Mass selective detector (Electron Ionization; 70 eV).
-
Identification: Compare mass spectra with a library (e.g., NBS library).
-
Protocol 2: Stability Indicating HPLC Method for Glucosamine
This protocol provides a general framework for a stability-indicating HPLC method.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). The exact composition should be optimized for the specific separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 195 nm) for underivatized glucosamine, or at a higher wavelength if a derivatizing agent is used.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of glucosamine hydrochloride reference standard in the mobile phase or a suitable solvent.
-
Prepare working standard solutions by diluting the stock solution to a range of concentrations to create a calibration curve.
-
For stability samples, dissolve the formulation in the same solvent to achieve a similar concentration as the standard.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat the glucosamine solution with an acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat the glucosamine solution with a base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the glucosamine solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid glucosamine or a solution to dry heat.
-
Photolytic Degradation: Expose the glucosamine solution to UV light.
-
Neutralize the acidic and basic samples before injection.
-
-
Analysis:
-
Inject the standard solutions to establish the calibration curve.
-
Inject the stressed samples and the unstressed sample (control).
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent glucosamine peak.
-
Visualizations
Caption: Degradation pathways of this compound at different pH values.
Caption: General experimental workflow for studying glucosamine degradation.
References
- 1. Evaluation of the physicochemical stability and skin permeation of glucosamine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural identification of nonvolatile dimerization products of glucosamine by gas chromatography-mass spectrometry, liquid chromatography-mass spectrometry, and nuclear magnetic resonance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medcraveonline.com [medcraveonline.com]
overcoming interference in beta-D-Glucosamine assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with beta-D-Glucosamine assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a colorimetric this compound assay?
A1: Most colorimetric assays for amino sugars, like the widely used Elson-Morgan method, involve two main steps. First, the amino sugar reacts with acetylacetone (B45752) under alkaline conditions at a high temperature to form a cyclic intermediate (a pyrrole (B145914) derivative). In the second step, this intermediate condenses with p-dimethylaminobenzaldehyde (Ehrlich's reagent) in an acidic environment to produce a reddish-purple colored product, which can be quantified spectrophotometrically, typically around 530 nm.[1]
Q2: What are the most common substances that interfere with colorimetric this compound assays?
A2: Common interfering substances include:
-
Proteins: High concentrations of protein can cause turbidity or precipitation during the assay, scattering light and leading to artificially high readings.[2]
-
Other Sugars and Amines: Compounds structurally similar to glucosamine (B1671600) can sometimes react with the assay reagents, leading to false-positive results.[1]
-
Reducing Agents: Substances like Dithiothreitol (DTT) or β-mercaptoethanol, often present in protein sample buffers, can interfere with the chemical reactions of the assay.[3]
-
Colored Compounds: If the original sample is colored, its intrinsic absorbance can interfere with the final measurement.
-
Lipids: High lipid content can cause turbidity and interfere with color development.
Q3: Can I use this assay for samples with high protein content like serum or tissue homogenates?
A3: Direct measurement in high-protein samples is not recommended. Proteins interfere with the assay, primarily by causing turbidity.[2] It is essential to perform a sample preparation step to remove proteins before running the assay. Deproteinization is a critical step for accurate quantification in such biological samples.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: High Background or High Blank Reading
Q4: My blank (or zero standard) has very high absorbance. What could be the cause?
A4: A high blank reading is a common issue and can be caused by several factors:
-
Contaminated Reagents: One or more of your reagents may be contaminated with an interfering substance. Prepare fresh reagents and use high-purity water.
-
Sample Matrix Interference: Components in your sample buffer or solvent may be reacting with the assay reagents. It is crucial to use the same buffer/solvent for your blank and standards as you do for your samples.
-
Leaching from Labware: Chemicals can leach from plastic microcentrifuge tubes, especially at high temperatures, and absorb light in the UV-Vis spectrum, causing interference.[5]
-
Incomplete Removal of Interferents: If your sample preparation is inadequate, residual proteins or other compounds can contribute to the background signal.
Problem: Inconsistent or Non-Reproducible Results
Q5: I am getting significant variability between my replicates. What should I do?
A5: Inconsistent results often stem from procedural variability or sample heterogeneity.
-
Pipetting Errors: Ensure your pipettes are calibrated and that you are using them correctly, especially when handling small volumes.
-
Inconsistent Incubation Times/Temperatures: The color development reaction is sensitive to both time and temperature. Use a reliable heat block or water bath and ensure all samples are incubated for the exact same duration.
-
Sample Precipitation: Visually inspect your samples after preparation. If you see any precipitate, this can scatter light and cause random errors. Ensure any precipitation steps (like deproteinization) are followed by thorough centrifugation.[4][6]
-
Sample Dilution: If the concentration of glucosamine in your sample is very high, it may fall outside the linear range of the assay. Diluting the sample can often improve reproducibility.
Problem: Low Signal or No Color Development
Q6: My standards are working, but my samples show very low or no signal. What is the issue?
A6: This suggests that a substance in your sample is inhibiting the assay reaction.
-
Presence of Inhibitors: Your sample may contain substances that interfere with the chemical reactions. Consider performing a spike-and-recovery experiment: add a known amount of glucosamine standard to your sample and measure the recovery. If the recovery is low, an inhibitor is likely present.[7]
-
Incorrect Sample pH: The assay reactions are pH-dependent. Sample preparation steps, such as PCA deproteinization, require a neutralization step. Ensure the final pH of your sample is compatible with the assay (typically between 6.5-8.0 before adding assay reagents).[4][8]
-
Degradation of Glucosamine: Prolonged exposure to harsh conditions (e.g., strong acid at high temperatures) can degrade glucosamine, leading to lower readings.[9]
Interference Removal and Sample Preparation
Proper sample preparation is critical for overcoming interference. The choice of method depends on the sample type and the suspected interfering substances.
Data on Common Interferents
While specific quantitative data is highly dependent on the exact assay conditions, the following table summarizes the qualitative effects of common interferents.
| Interfering Substance | Type of Interference | Recommended Removal Method |
| Proteins | Turbidity, Light Scattering, Chromogen Quenching | Perchloric Acid (PCA) or Trichloroacetic Acid (TCA) Precipitation[3][4][10] |
| Other Reducing Sugars | Cross-reactivity, False Positive Signal | Solid-Phase Extraction (SPE) with an amino (NH2) cartridge[11] |
| Lipids | Turbidity, Phase Separation | Organic Solvent Extraction (e.g., with dichloromethane) |
| High Salt Concentration | Alteration of Reaction Kinetics | Dialysis or Size-Exclusion Chromatography[10] |
| Colored Compounds | Spectral Interference | Use of a sample blank; Charcoal filtration (use with caution) |
Experimental Protocols
Protocol 1: Sample Deproteinization using Perchloric Acid (PCA)
This protocol is suitable for removing protein from samples like serum, plasma, or tissue homogenates.[4][6][8]
Materials:
-
Ice-cold 4 M Perchloric Acid (PCA)
-
Ice-cold 2 M Potassium Hydroxide (KOH)
-
Refrigerated microcentrifuge
Procedure:
-
Keep the biological sample on ice.
-
Add ice-cold 4 M PCA to the sample to a final concentration of 1 M (e.g., add 1 part 4 M PCA to 3 parts sample).
-
Vortex briefly to ensure thorough mixing.
-
Incubate the mixture on ice for 5-15 minutes to allow for protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully collect the clear supernatant and transfer it to a new, pre-chilled microcentrifuge tube.
-
Neutralize the supernatant by adding ice-cold 2 M KOH. A common starting point is to add a volume of 2 M KOH that is 34-35% of the collected supernatant volume (e.g., 34 µL of 2 M KOH to 100 µL of supernatant).[4][8]
-
Vortex briefly. Vent the tube as CO2 gas may evolve.
-
Verify that the pH is between 6.5 and 8.0 using pH paper. Adjust with small volumes of KOH or PCA if necessary.
-
Incubate on ice for 5 minutes to precipitate the potassium perchlorate (B79767) salt.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
The resulting supernatant is the deproteinized sample, ready for use in the glucosamine assay.
Protocol 2: Removal of Interfering Sugars using Solid-Phase Extraction (SPE)
This protocol is designed to separate glucosamine from other, less polar sugars or hydrophobic interferents. An amino (NH2) bonded silica (B1680970) cartridge is often used.[11]
Materials:
-
Sep-Pak NH2 (or equivalent amino-bonded SPE) cartridge
-
Acetonitrile (B52724) (ACN)
-
High-purity water
Procedure:
-
Conditioning: Condition the NH2 cartridge by passing 1-2 column volumes of 80:20 (v/v) acetonitrile/water through it.
-
Equilibration: Equilibrate the cartridge with 1-2 column volumes of the sample loading solvent (e.g., 80:20 ACN/water).
-
Sample Loading: Dilute the sample in acetonitrile to a final concentration of 80% ACN. Load the diluted sample onto the cartridge. Sugars, including glucosamine, will be retained.
-
Washing: Wash the cartridge with 1-2 column volumes of 80:20 ACN/water to remove non-retained, more hydrophobic interferences.
-
Elution: Elute the retained sugars (including glucosamine) by passing 1-2 column volumes of a solvent with a higher aqueous content, such as 50:50 (v/v) acetonitrile/water or pure water.
-
The eluate contains the purified glucosamine fraction. This sample can then be dried and reconstituted in the appropriate assay buffer.
Visual Guides
Caption: Troubleshooting flowchart for common this compound assay issues.
Caption: Experimental workflow for sample deproteinization using PCA.
References
- 1. researchgate.net [researchgate.net]
- 2. clsjournal.ascls.org [clsjournal.ascls.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Interference with spectrophotometric analysis of nucleic acids and proteins by leaching of chemicals from plastic tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. scispace.com [scispace.com]
- 10. bio-rad.com [bio-rad.com]
- 11. support.waters.com [support.waters.com]
optimizing enzymatic hydrolysis of chitin for glucosamine production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic hydrolysis of chitin (B13524) for glucosamine (B1671600) and N-acetyl-D-glucosamine (GlcNAc) production.
Troubleshooting Guide
This section addresses common issues encountered during the experimental process in a direct question-and-answer format.
Issue 1: Low or No GlcNAc/Glucosamine Yield
Question: My hydrolysis reaction is complete, but the final yield of GlcNAc or glucosamine is significantly lower than expected. What are the potential causes and how can I fix this?
Answer: Low product yield is a common issue stemming from several factors related to the substrate, enzymes, or reaction conditions.
Possible Causes & Solutions:
-
Substrate Recalcitrance: The highly crystalline structure of raw chitin makes it resistant to enzymatic attack.[1][2] The accessibility of β-glycosidic bonds within the crystal structure is limited, hindering enzyme action.[2]
-
Solution: Pretreatment. Pretreatment is crucial to reduce chitin's crystallinity and increase surface area.[3][4] Effective methods include:
-
Physical Methods: Ball milling has been shown to be a highly effective method.[5] Other options include microwave irradiation and ultrasonication.[6]
-
Chemical Methods: Alkali freeze-thaw treatments (e.g., with 8% KOH or NaOH) can create a nanofibrillar structure, significantly enhancing enzyme accessibility without altering the chemical structure.[4]
-
Biological Methods: Fermentation with chitinolytic bacteria can decrease crystallinity and molecular weight under mild conditions (e.g., 25°C, pH 7.5).[3]
-
-
-
Suboptimal Enzyme Activity: The efficiency of the hydrolysis depends on the synergistic action of different enzymes and optimal reaction conditions. The process requires endochitinases to break down the polymer, and exochitinases (like β-N-acetylglucosaminidases) to convert oligomers into the final monomer product, GlcNAc.[7][8][9][10]
-
Solution: Verify & Optimize Enzyme Conditions.
-
pH and Temperature: Ensure the pH and temperature of your reaction are optimal for the specific enzymes used. For example, some chitinases have optimal activity at pH 4.5-5.0 and 50-65°C, while β-N-acetylglucosaminidases may work best at pH 5.5 and 60°C.[9][11][12]
-
Enzyme Cocktail: Using a combination of chitinase (B1577495) and β-N-acetylglucosaminidase is often necessary for the complete conversion of chitin to GlcNAc.[9][12] The ratio and successive addition of enzymes can significantly improve yield.[5]
-
-
-
Product Inhibition: High concentrations of the final product, GlcNAc, can inhibit chitinase activity. Significant inhibition has been observed at GlcNAc concentrations of 3.6% or higher.[5]
-
Solution: Fed-Batch or Continuous Processing. Instead of a single batch reaction, consider a fed-batch approach where the substrate is added incrementally. Alternatively, periodically removing the hydrolysate can reduce product inhibition and allow for the recovery and reuse of enzymes.[5]
-
Issue 2: Incomplete Hydrolysis or Presence of Oligomers
Question: My final product contains a high concentration of chitooligosaccharides (e.g., chitobiose, chitotriose) instead of the desired GlcNAc monomer. Why is this happening?
Answer: The presence of intermediate oligomers indicates that the breakdown of the chitin polymer has started but has not been carried to completion.
Possible Causes & Solutions:
-
Insufficient β-N-acetylglucosaminidase (NAGase) Activity: The complete hydrolysis of chitin requires the synergistic action of endochitinases, which produce oligomers, and NAGase, which cleaves these oligomers into GlcNAc monomers.[9][10]
-
Solution: Add or Increase NAGase. Ensure your enzyme preparation contains sufficient NAGase activity. If you are using a purified chitinase, you will likely need to supplement the reaction with a separate NAGase enzyme. One study demonstrated that combining chitinase with NAGase resulted in a conversion efficiency of 89.2% within 3.5 hours.[9]
-
-
Suboptimal Conditions for NAGase: The optimal pH and temperature for your primary chitinase may not be optimal for the NAGase.
-
Solution: Two-Stage Hydrolysis. Consider a two-step hydrolysis process. First, run the reaction under conditions optimal for the endochitinase to produce oligosaccharides. Then, adjust the pH and temperature to conditions favorable for NAGase activity to complete the conversion to GlcNAc.[11] For example, an initial hydrolysis at pH 5.0 and 50°C can be followed by a second stage at pH 4.5 and 55°C after the addition of glucoamylase.[11]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low glucosamine yield.
Caption: A decision tree for troubleshooting low glucosamine yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between chitin and chitosan (B1678972) as a starting material? Chitin is a polymer of N-acetyl-D-glucosamine, while chitosan is produced by the deacetylation of chitin, resulting in a polymer of D-glucosamine. For producing GlcNAc, chitin is the direct substrate. For producing glucosamine, chitosan can be hydrolyzed, or the GlcNAc produced from chitin can be subsequently de-N-acetylated.[13]
Q2: Which pretreatment method is most effective? The choice of pretreatment depends on available equipment and desired outcome.
-
Ball milling is a highly effective physical method for reducing crystallinity.[5]
-
Alkali freeze-thaw treatment (e.g., with 8% NaOH or KOH) is a clean and efficient chemical method that increases the surface area without altering the chemical structure.[4]
-
Bacterial fermentation is an environmentally friendly biological method that reduces crystallinity and molecular weight under mild conditions.[3]
Q3: Can I use a single enzyme for the complete hydrolysis of chitin to GlcNAc? While some enzymes exhibit bifunctional activity (both chitinase and β-N-acetylglucosaminidase), complete and efficient conversion typically requires the synergistic action of at least two types of enzymes: an endochitinase to break down the polymer and a β-N-acetylglucosaminidase (NAGase) to hydrolyze the resulting oligomers to GlcNAc.[9][10][12]
Q4: What are the optimal pH and temperature ranges for enzymatic hydrolysis? Optimal conditions are enzyme-specific. However, many chitinolytic systems work well in mildly acidic to neutral conditions.
-
Chitinases: Often have optima between pH 4.0 and 6.0 and temperatures from 45°C to 65°C .[10][11][12]
-
β-N-acetylglucosaminidases: Frequently show optimal activity around pH 5.5 and temperatures of 50°C to 60°C .[9][14] It is essential to consult the manufacturer's data sheet for commercial enzymes or characterize in-house enzymes to determine their specific optima.
Q5: How can I accurately quantify the concentration of GlcNAc and glucosamine in my hydrolysate? High-Performance Liquid Chromatography (HPLC) is a precise method for quantification.
-
For GlcNAc: A reverse-phase HPLC (RP-HPLC) method can be used. One established method uses a mobile phase of acetonitrile (B52724) and water (75:25, v/v).[10]
-
For Glucosamine: An HPLC method with pre-column derivatization using N-9-fluorenylmethoxycarbonyloxy succinimide (B58015) (FMOC-Su) provides sensitive detection.[15] Alternatively, the dinitrosalicylic acid (DNS) method can be used to measure total reducing sugars, which provides an estimate of the product concentration.[12][16]
Data Presentation
Table 1: Comparison of Optimal Conditions for Enzymatic Hydrolysis
| Enzyme/Method | Substrate | Optimal pH | Optimal Temp. (°C) | Yield/Product Concentration | Reference |
| Chitinolyticbacter meiyuanensis Chitinase | Pretreated Chitin (CBF) | 7.5 (pretreatment) | 25 (pretreatment) | 19.2 g/L GlcNAc (96% yield) | [3] |
| α-Amylase + Glucoamylase | Chitosan | 5.0 (α-amylase), 4.5 (glucoamylase) | 50 (α-amylase), 55 (glucoamylase) | 86.2% Glucosamine | [11] |
| Marine Bacterium Enzymes | Colloidal Chitin | 8.9 | 60 | 2.65% GlcNAc | [7][8] |
| Paenibacillus barengoltzii Chitinase (PbChi74) | Colloidal Chitin | 4.5 | 65 | N/A | [12] |
| Bacillus licheniformis NAGase (BlNagZ) | Chitin-oligosaccharides | 5.5 | 60 | 89.2% GlcNAc (with ChiA) | [9] |
Experimental Protocols
Protocol 1: Preparation of Colloidal Chitin
Colloidal chitin is a commonly used substrate with reduced crystallinity, making it more accessible to enzymes.
Materials:
-
Practical grade chitin powder (e.g., from shrimp shells)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (B145695) (95%)
-
Sodium Phosphate (B84403) Buffer (0.1 M, pH 7.0)
-
Centrifuge
Procedure:
-
Slowly add 5 g of chitin powder to 90 mL of concentrated HCl under vigorous stirring. Continue stirring for 2 hours.
-
Precipitate the dissolved chitin by adding the mixture to 500 mL of ice-cold 95% ethanol with rapid stirring.
-
Allow the precipitate to settle overnight at room temperature (25°C).
-
Collect the precipitate by centrifugation (e.g., 6000 rpm for 10 minutes at 4°C).
-
Wash the pellet repeatedly with 0.1 M sodium phosphate buffer (pH 7.0) until the pH of the suspension is neutral.
-
Store the final colloidal chitin paste at 4°C until use.[16]
Protocol 2: Enzymatic Hydrolysis Assay
This protocol outlines a general procedure for testing chitinase activity.
Materials:
-
Colloidal chitin substrate (1% w/v)
-
Enzyme solution (appropriately diluted)
-
Reaction Buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.5)
-
DNS (dinitrosalicylic acid) reagent for quantifying reducing sugars
-
N-acetyl-D-glucosamine (GlcNAc) for standard curve
Procedure:
-
Prepare the reaction mixture by combining 0.1 mL of 1% (w/v) colloidal chitin with 0.1 mL of the diluted enzyme solution in the reaction buffer.
-
Incubate the mixture at the optimal temperature for your enzyme (e.g., 50°C) for a defined period (e.g., 30 minutes).[12]
-
Terminate the reaction by boiling the sample for 5-10 minutes.[12]
-
Centrifuge the sample to pellet any remaining substrate.
-
Determine the amount of reducing sugars released in the supernatant using the DNS method.[12]
-
Quantify the concentration by comparing the absorbance to a standard curve prepared with known concentrations of GlcNAc.
-
One unit (U) of chitinase activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugars (GlcNAc equivalents) per minute under the specified assay conditions.[12]
General Workflow Diagram
This diagram illustrates the overall process from chitin source to purified glucosamine.
Caption: Overall workflow for glucosamine production from chitin.
References
- 1. Enhancing nonspecific enzymatic hydrolysis of chitin to oligosaccharides pretreated by acid and green solvents under simultaneous microwave-radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic hydrolysis of chitin pretreated by bacterial fermentation to obtain pure N-acetyl-d-glucosamine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Efficient enzymatic hydrolysis of chitin into N-acetyl glucosamine using alkali as a recyclable pretreatment reagent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Enzymatic Hydrolysis of Pretreated Chitin by Aspergillus carneus Chitinase [jmb.or.kr]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Establishment of the colloidal chitin enzymatic hydrolysis conditions to obtain N-acetyl glucosamine [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. High-Level Extracellular Expression of a New β-N-Acetylglucosaminidase in Escherichia coli for Producing GlcNAc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biochemical purification and characterization of a truncated acidic, thermostable chitinase from marine fungus for N-acetylglucosamine production [frontiersin.org]
- 11. Preparation of glucosamine by hydrolysis of chitosan with commercial α-amylase and glucoamylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An acidic, thermostable exochitinase with β-N-acetylglucosaminidase activity from Paenibacillus barengoltzii converting chitin to N-acetyl glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scialert.net [scialert.net]
Technical Support Center: Glucosamine Quantification in Complex Biological Samples
Welcome to the technical support center for the quantification of glucosamine (B1671600). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when measuring glucosamine in complex biological matrices such as plasma, synovial fluid, and urine.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying glucosamine in biological samples so challenging?
A1: The quantification of glucosamine presents several analytical challenges primarily due to its inherent physicochemical properties:
-
Lack of a UV Chromophore: Glucosamine does not absorb ultraviolet (UV) light, making direct detection by common HPLC-UV systems difficult.[1][2][3]
-
High Polarity: As a highly polar amino sugar, glucosamine exhibits poor retention on traditional reversed-phase HPLC columns, leading to potential co-elution with other polar endogenous compounds.[2]
-
Endogenous Presence: Glucosamine is naturally present in biological fluids, requiring sensitive methods that can distinguish between endogenous levels and supplemented concentrations.[4][5]
-
Matrix Effects: Complex biological samples like plasma and synovial fluid contain numerous components (proteins, salts, lipids) that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods.[4]
Q2: What is derivatization and why is it often necessary for glucosamine analysis?
A2: Derivatization is a chemical reaction that modifies the analyte (glucosamine) to enhance its detectability or improve its chromatographic properties. For glucosamine, it is crucial for:
-
Adding a Chromophore/Fluorophore: Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA) are used to attach a light-absorbing or fluorescent tag to the glucosamine molecule, enabling sensitive detection by HPLC-UV or fluorescence detectors.[4][6][7][8]
-
Increasing Volatility for GC-MS: For Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile sugars like glucosamine must be derivatized (e.g., through silylation or acetylation) to make them volatile enough for analysis.[9]
-
Improving Chromatographic Retention: Derivatization can decrease the polarity of glucosamine, leading to better retention and separation on reversed-phase columns.[2]
Q3: Can I measure glucosamine without derivatization?
A3: Yes, several methods avoid the derivatization step, which can be time-consuming.[2] These include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for separating highly polar compounds like glucosamine.[2][10]
-
Mass Spectrometry (MS) Detection: HPLC-MS/MS is a powerful technique that can detect glucosamine directly with high specificity and sensitivity, even without derivatization.[11][12]
-
Other Detectors: Detectors like the Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used as they do not rely on UV absorbance.[1][2][10]
Troubleshooting Guides
Issue 1: Inconsistent or Disappearing Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Chelation with Trace Metals | Glucosamine can chelate with trace metals (e.g., sodium) leaching from glass mobile phase reservoirs or present in the HPLC system, leading to inconsistent peak heights and poor shape.[13] 1. Switch to Teflon mobile phase reservoir bottles. 2. Use PEEK tubing where possible to minimize metal contact.[13] 3. Ensure high-purity solvents and salts are used for mobile phase preparation. |
| Instability of Derivatized Product | The derivatized glucosamine complex (e.g., with OPA) can be unstable.[4] 1. Analyze samples immediately after derivatization. 2. If storage is necessary, perform stability tests to determine acceptable conditions (e.g., storage at 4°C for a defined period).[1][3] 3. Automate the derivatization and injection process using an autosampler to ensure consistent reaction times. |
| Incomplete Derivatization Reaction | The derivatization reaction may be incomplete due to incorrect pH, reagent concentration, or reaction time. 1. Optimize the pH of the reaction buffer (e.g., borate (B1201080) buffer for FMOC-Cl or OPA).[8] 2. Ensure the derivatizing agent is in sufficient excess. 3. Optimize reaction time and temperature. For OPA/3-MPA, a typical condition is 15 minutes at 25°C.[4] |
Issue 2: Poor Sensitivity / High Limit of Quantification (LOQ)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Detection Method | Using HPLC-UV without derivatization will result in very poor sensitivity.[1][3] 1. Implement a pre-column derivatization method with a fluorescent agent (e.g., FMOC-Cl) for fluorescence detection, which is generally more sensitive than UV.[7] 2. Switch to a more sensitive detection method like mass spectrometry (LC-MS/MS), which offers the best sensitivity and specificity.[4][11] |
| Inefficient Sample Preparation | Protein precipitation alone may not be sufficient to remove all interferences, leading to matrix effects and suppressed signal in MS-based methods. 1. Optimize the protein precipitation step. Acetonitrile (B52724) is commonly used.[4] 2. Consider adding a solid-phase extraction (SPE) step after protein precipitation for cleaner samples. 3. Evaluate and minimize matrix effects by comparing the response of the analyte in post-extraction spiked samples to that in neat solvent.[4] |
| Poor Ionization in MS | The choice of mobile phase and MS source settings can significantly impact signal intensity. 1. Ensure the mobile phase contains additives that promote ionization (e.g., formic acid or ammonium (B1175870) acetate (B1210297) for positive electrospray ionization).[4][11] 2. Optimize MS parameters such as spray voltage, capillary temperature, and collision energy.[4][12] |
Quantitative Data Summary
The performance of an analytical method is critical for reliable quantification. The tables below summarize key validation parameters from various published methods.
Table 1: Performance of HPLC-Based Methods for Glucosamine Quantification
| Method | Sample Matrix | Derivatization Agent | LOQ | Recovery (%) | Reference |
| HPLC-FLD | Human/Rat Plasma | FMOC-Cl | 50 ng/mL | 96 - 98% | [7] |
| HPLC-RI | Drug Products | None | 5 µg/mL | 98.7 - 101.9% | [14] |
| HILIC-ELSD | Dietary Supplements | None | 80 µg/mL | 100.6 - 101.0% | [10] |
| HPLC-CAD | Dietary Supplements | None | 10 µg/mL | 99.3 - 101.9% | [1] |
Table 2: Performance of LC-MS/MS-Based Methods for Glucosamine Quantification
| Method | Sample Matrix | Derivatization Agent | LOQ | Recovery (%) | Reference |
| LC-MS/MS | Human Plasma | OPA/3-MPA | 12 ng/mL | Not specified | [4] |
| LC-MS/MS | Human Urine | OPA/3-MPA | 1.80 µg/mL | Not specified | [4] |
| HPLC-MS/MS | Human Plasma | None | 50 ng/mL | > 90% | [11] |
| HPLC-APCI-MS/MS | Human Plasma | None | 53.27 ng/mL | > 101.7% | [12] |
Experimental Protocols & Workflows
Protocol 1: LC-MS/MS Quantification in Human Plasma (with Derivatization)
This protocol is based on a method using pre-column derivatization with OPA/3-MPA for enhanced sensitivity.[4]
1. Sample Preparation:
-
To a 0.4 mL plasma sample, add 40 µL of Internal Standard (IS) solution.
-
Add 0.8 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
2. Derivatization:
-
Add 0.15 mL of the OPA/3-MPA derivatizing reagent to the supernatant.
-
Allow the reaction to proceed at 25°C for 15 minutes.
3. LC-MS/MS Analysis:
-
Inject the derivatized sample into the LC-MS/MS system.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution using Methanol and an aqueous solution with 0.2% ammonium acetate and 0.1% formic acid.
-
Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
Below is a diagram illustrating this experimental workflow.
Caption: Workflow for LC-MS/MS analysis of glucosamine with derivatization.
Protocol 2: HILIC-MS Quantification in Plasma (Direct, No Derivatization)
This protocol outlines a direct injection method suitable for HILIC systems.
1. Sample Preparation:
-
To a plasma sample, add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard to precipitate proteins.
-
Vortex vigorously.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
2. HILIC-MS Analysis:
-
Inject the supernatant.
-
Column: HILIC column (e.g., ZIC-HILIC).
-
Mobile Phase: Isocratic or gradient elution with a high percentage of organic solvent (e.g., 80% acetonitrile) and an aqueous buffer (e.g., 2 mM ammonium acetate).
-
Detection: Tandem mass spectrometry.
The following diagram illustrates the troubleshooting logic for inconsistent HPLC peaks.
Caption: Troubleshooting logic for inconsistent HPLC peaks.
References
- 1. Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synovial and plasma glucosamine concentrations in osteoarthritic patients following oral crystalline glucosamine sulphate at therapeutic dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single Laboratory Validation of a Method for Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. View of Improved Sensitive High Performance Liquid Chromatography Assay for Glucosamine in Human and Rat Biological Samples with Fluorescence Detection [journals.library.ualberta.ca]
- 8. tandfonline.com [tandfonline.com]
- 9. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 10. scielo.br [scielo.br]
- 11. Quantitation of glucosamine sulfate in plasma by HPLC-MS/MS after administration of powder for oral solution formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inconsistent peak heights obtained for glucosamine in HPLC - Tips & Suggetions [mtc-usa.com]
- 14. Development and validation of green chemistry HPLC-RI method for the simultaneous estimation of glucosamine and chondroitin sulfate from drug products - MedCrave online [medcraveonline.com]
preventing degradation of glucosamine during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of glucosamine (B1671600) during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause glucosamine degradation during sample preparation?
A1: Glucosamine is susceptible to degradation from several factors, including:
-
pH: Glucosamine is an amino sugar and its stability is pH-dependent. Alkaline conditions can accelerate degradation.[1][2]
-
Temperature: Elevated temperatures can lead to the formation of degradation products such as furfurals and pyrazines.[1][2][3]
-
Moisture: Glucosamine is hygroscopic, and the presence of water can facilitate degradation, especially in combination with other factors like high pH.
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Enzymatic and Microbial Action: Contamination with enzymes or microorganisms can lead to the rapid degradation of glucosamine in solution.[4]
Q2: What is the optimal pH range for maintaining glucosamine stability in aqueous solutions?
A2: Glucosamine exhibits maximum stability in a slightly acidic to neutral pH range. While one study suggests maximal stability between pH 5.0 and 7.5, another successful HPLC method utilized a mobile phase with a pH of 4.5.[5][6] It is generally recommended to keep the pH of glucosamine solutions below 7.
Q3: How should I store my glucosamine samples and standards to prevent degradation?
A3: For short-term storage (up to 48 hours), aqueous solutions of glucosamine hydrochloride and glucosamine sulphate are stable at both 4°C and room temperature.[7][8] For longer-term storage, it is advisable to store samples frozen (-20°C or below) to minimize chemical and microbial degradation. Solid glucosamine is generally more stable than in solution but should be stored in a dry environment due to its hygroscopic nature.
Q4: Can the choice of solvent impact glucosamine stability during extraction?
A4: Yes, the solvent system can influence stability. While glucosamine is soluble in water, using aqueous-organic mixtures like acetonitrile (B52724)/water is common for extraction and HPLC analysis.[7] Using buffers to maintain an optimal pH during extraction is crucial. For solid dosage forms, granulation with minimal water content (less than 3% w/w) has been shown to improve stability.
Troubleshooting Guides
Issue 1: Low or inconsistent recovery of glucosamine in analytical results.
| Possible Cause | Troubleshooting Step |
| Degradation due to high pH | Measure the pH of your sample solution. If it is alkaline, adjust to a slightly acidic or neutral pH (e.g., pH 4.5-7.0) using a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). |
| Thermal degradation | Avoid exposing samples to high temperatures during preparation. If heating is necessary for dissolution, use the lowest effective temperature for the shortest possible duration. |
| Microbial or enzymatic degradation | If microbial contamination is suspected, filter the sample through a 0.2 µm filter.[4] For samples from biological matrices, consider protein precipitation with a solvent like acetonitrile to remove enzymes. Adding a preservative like sodium benzoate (B1203000) may also inhibit microbial growth.[4] |
| Incomplete extraction | Ensure the chosen solvent and extraction procedure are adequate for your sample matrix. Sonication can aid in the dissolution of solid samples.[5] |
Issue 2: Appearance of unknown peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | High-temperature processing can lead to the formation of furfurals and pyrazines.[1][2] Review your sample preparation protocol for any steps involving excessive heat. Maintaining a slightly acidic pH can also help minimize the formation of certain degradation products. |
| Derivatization issues | If using a pre-column derivatization method (e.g., with FMOC-Su or PITC), ensure the derivatizing agent is fresh and the reaction conditions (pH, time, temperature) are optimized. Incomplete or side reactions can lead to extra peaks. |
| Matrix interference | Analyze a blank matrix sample to identify any interfering peaks. If matrix effects are present, consider a more selective sample clean-up procedure or adjust the chromatographic conditions for better separation. |
Experimental Protocols
Protocol 1: HPLC Analysis of Glucosamine with Pre-column Derivatization (FMOC-Su)
This protocol is adapted from a collaborative study for the determination of glucosamine in raw materials and dietary supplements.
-
Preparation of Test Solutions:
-
Accurately weigh a portion of the sample and dissolve it in water.
-
For solid dosage forms, grind tablets to a fine powder before dissolution.
-
Sonication for 5 minutes can aid in dissolving the sample.
-
Add triethylamine (B128534) (TEA) to the solution to release the glucosamine free base.
-
Dilute to the final volume with water.
-
Filter the solution through a 0.45 µm filter.
-
-
Derivatization:
-
Prepare a fresh 15mM solution of N-9-fluorenylmethoxycarbonyloxy succinimide (B58015) (FMOC-Su) in acetonitrile.
-
Mix the filtered sample solution with the FMOC-Su solution. The interconversion of the two natural stereoisomers (α and β) of glucosamine in aqueous solution is not preventable and will result in two peaks in the chromatogram. The sum of the areas of these two peaks is used for quantification.
-
-
HPLC Conditions:
-
Column: C18 or similar reversed-phase column.
-
Mobile Phase A: Water containing 0.05% trifluoroacetic acid (TFA), pH 2.4.
-
Mobile Phase B: Acetonitrile.
-
Detection: UV detector.
-
Protocol 2: HILIC-HPLC-ELSD Method for Glucosamine Analysis
This protocol is based on a method for the simultaneous determination of glucosamine hydrochloride and chondroitin (B13769445) sulfate.[5]
-
Preparation of Standard and Sample Solutions:
-
HPLC Conditions:
-
Column: ZIC-HILIC (150 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Isocratic mixture of acetonitrile, 30 mM ammonium (B1175870) formate, and water (77:20:3, v/v/v), with the pH adjusted to 4.5.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35°C.[5]
-
Detector: Evaporative Light Scattering Detector (ELSD).[5]
-
Data Presentation
Table 1: Stability of Glucosamine Hydrochloride in Solution
| Storage Condition | Duration | Stability | Reference |
| Room Temperature | 48 hours | Stable | [7][8] |
| 4°C | 48 hours | Stable | [7][8] |
| 32°C (in aqueous solution) | 48 hours | No significant degradation | [4] |
| 32°C (in epidermal extract) | 48 hours | ~50% remaining | [4] |
| 32°C (in dermal extract) | 6 hours | Complete degradation | [4] |
Visualizations
Caption: Thermal degradation pathway of glucosamine.
Caption: Recommended workflow for glucosamine sample preparation.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Degradation Products Formed from Glucosamine in Water | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. researchgate.net [researchgate.net]
issues with beta-D-Glucosamine solubility and stability in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of β-D-Glucosamine in buffers commonly used by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the best way to dissolve β-D-Glucosamine hydrochloride?
A1: β-D-Glucosamine hydrochloride is readily soluble in aqueous solutions. For most applications, it can be directly dissolved in your buffer of choice. For cell culture, it is recommended to dissolve it in sterile phosphate-buffered saline (PBS) or the cell culture medium itself.[1]
Q2: What is the recommended storage condition for β-D-Glucosamine solutions?
A2: For short-term storage (up to 48 hours), solutions can be kept at 4°C or room temperature.[2] For long-term storage, it is recommended to prepare a concentrated stock solution (e.g., 1 M in PBS), sterilize it by passing it through a 0.22 µm filter, and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] Some studies have shown that glucosamine (B1671600) hydrochloride is stable for extended periods when stored at 4-8°C.[3][4]
Q3: What is the solubility of β-D-Glucosamine hydrochloride in common buffers?
Q4: What are the known degradation products of β-D-Glucosamine?
A4: Under high-temperature conditions, β-D-Glucosamine in aqueous solutions can degrade to form various compounds, including furfurals and pyrazines.[6][7][8] The degradation process is influenced by pH.[6][7] Under typical experimental and storage conditions, degradation is generally slow.
Troubleshooting Guides
Issue 1: Precipitation Observed After Dissolving β-D-Glucosamine
Possible Causes:
-
Concentration exceeds solubility limit: The intended concentration may be too high for the chosen buffer and temperature.
-
Buffer component interaction: Certain buffer components at high concentrations might interact with glucosamine, leading to precipitation.
-
pH shift: The addition of β-D-Glucosamine hydrochloride, which is acidic, might lower the pH of a weakly buffered solution, causing precipitation of either the glucosamine or other buffer components.
Solutions:
-
Reduce Concentration: Try preparing a more dilute solution.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) to aid dissolution. Avoid excessive heat, which can cause degradation.
-
pH Adjustment: After dissolving the β-D-Glucosamine, check the pH of the solution and adjust it back to the desired value using NaOH or HCl.
-
Test Different Buffers: If precipitation persists, consider using a different buffer system.
Issue 2: Discoloration of the β-D-Glucosamine Solution
Possible Causes:
-
Degradation: Browning or yellowing of the solution can indicate degradation, especially if exposed to high temperatures, light, or non-neutral pH for extended periods.
-
Maillard Reaction: If the buffer contains reducing sugars and amino groups, a Maillard reaction can occur, leading to discoloration.
-
Contamination: Microbial contamination can also lead to changes in the solution's appearance.
Solutions:
-
Prepare Fresh Solutions: It is highly recommended to prepare fresh solutions for each experiment. Aqueous solutions of D-glucosamine (hydrochloride) are not recommended for storage for more than one day.[5]
-
Store Properly: Store stock solutions at -20°C in the dark.
-
Sterile Filtration: For long-term storage of stock solutions, sterile filter the solution to prevent microbial growth.[1]
Data Presentation
Table 1: Solubility of β-D-Glucosamine Hydrochloride in Aqueous Solutions
| Solvent/Buffer | pH | Temperature | Solubility |
| PBS | 7.2 | Room Temp. | ~ 10 mg/mL |
| Water | N/A | Room Temp. | Highly soluble |
| Tris-HCl | 7.4 | Room Temp. | Data not available |
| HEPES | 7.4 | Room Temp. | Data not available |
| MES | 6.0 | Room Temp. | Data not available |
Table 2: Stability of β-D-Glucosamine Hydrochloride Solutions
| Storage Temperature | Buffer/Solvent | Duration | Stability Notes |
| 4-8°C | Aqueous | Up to 144 months | Stable with the slope of the degradation curve close to zero. |
| 4°C | Aqueous | Up to 48 hours | Stable. |
| Room Temperature | Aqueous | Up to 48 hours | Stable. |
| -20°C | PBS | Long-term | Recommended for storing sterile-filtered stock solutions in aliquots.[1] |
Experimental Protocols
Protocol 1: Preparation of a 1 M β-D-Glucosamine Hydrochloride Stock Solution
Materials:
-
β-D-Glucosamine hydrochloride powder
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Weigh the desired amount of β-D-Glucosamine hydrochloride powder in a sterile container.
-
Add the appropriate volume of sterile PBS or cell culture medium to achieve a final concentration of 1 M.
-
Vortex or gently swirl the solution until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C.
Visualizations
Caption: Workflow for the preparation of a sterile β-D-Glucosamine stock solution.
Caption: Decision tree for troubleshooting precipitation of β-D-Glucosamine solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Degradation Products Formed from Glucosamine in Water | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lib3.dss.go.th [lib3.dss.go.th]
Navigating the Stability of beta-D-Glucosamine: A Technical Support Hub for Researchers
For scientists and researchers in drug development, maintaining the integrity of reference standards is paramount to ensuring the accuracy and validity of experimental results. This technical support center provides a comprehensive guide to optimizing the storage conditions for beta-D-Glucosamine reference standards, complete with troubleshooting advice and detailed experimental protocols.
This resource addresses common challenges and questions regarding the stability of this compound, a widely used compound in pharmaceutical and nutraceutical research. By understanding its degradation pathways and the impact of environmental factors, researchers can confidently handle and store this critical reference material.
Frequently Asked Questions (FAQs) and Troubleshooting
This section provides answers to common questions and solutions to potential issues encountered when working with this compound reference standards.
Q1: What are the ideal storage conditions for solid this compound reference standards?
A1: Solid this compound reference standards should be stored in tightly sealed containers in a cool, dry, and dark place.[1][2] Specifically, long-term storage at 4–8°C is recommended to ensure stability over extended periods.[1][3] Due to its hygroscopic nature, protection from moisture is critical to prevent degradation.[2][4]
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution depends on the solvent and storage temperature. Aqueous solutions of glucosamine (B1671600) hydrochloride have been reported to be stable for up to 48 hours at both 4°C and room temperature. For longer-term storage of stock solutions, it is advisable to aliquot and freeze them at -20°C, where they can be stable for up to 6 months.
Q3: My this compound reference standard appears clumpy or discolored. Can I still use it?
A3: Clumping can indicate moisture absorption due to the hygroscopic nature of glucosamine. Discoloration may suggest degradation. In either case, it is strongly recommended to use a fresh, properly stored reference standard to ensure the accuracy of your results. If you must proceed, perform a purity check using a validated analytical method, such as HPLC, before use.
Q4: I'm observing inconsistent peak heights for glucosamine in my HPLC analysis. What could be the cause?
A4: Inconsistent peak heights for glucosamine during HPLC analysis can be a result of the chelation of glucosamine with trace metals present in the HPLC system.[5] A common source of these metal ions, such as sodium, can be the glass mobile phase reservoir bottles. To mitigate this, consider using Teflon mobile phase reservoir bottles and PEEK tubing to minimize contact with metallic components.[5]
Q5: What are the known degradation products of this compound?
A5: Under various stress conditions, this compound can degrade into several products. A significant degradation product, particularly in aqueous solutions at elevated temperatures, is 5-(hydroxymethyl)-furfural.[6] Under basic conditions (pH 8.5), other degradation products can include pyrazines, 3-hydroxypyridines, and pyrrole-2-carboxaldehyde.[7] Forced degradation studies have also shown that glucosamine is susceptible to oxidative degradation.[8]
Quantitative Data Summary
The following tables summarize the stability of this compound (as the hydrochloride salt) under various storage conditions.
Table 1: Long-Term and Short-Term Stability of Glucosamine Hydrochloride Reference Standard
| Storage Condition | Duration | Stability Outcome |
| 4–8°C | 144 months | Stable |
| 25°C | 240 hours | Stable |
| 60°C | 240 hours | Stable |
Data sourced from a study on a secondary reference standard.[1][3]
Table 2: Forced Degradation of Glucosamine
| Stress Condition | Result |
| Acidic Hydrolysis | Stable |
| Alkaline Hydrolysis | Stable |
| Thermal | Stable |
| Neutral Hydrolysis | Stable |
| Oxidative | Degradation Observed |
Findings from a forced degradation study.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist researchers in setting up their own stability studies.
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is designed to separate the active pharmaceutical ingredient (API) from its degradation products, thus providing an accurate measure of its stability.
-
Chromatographic Conditions:
-
Column: Phenomenex Luna amino column (150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and phosphate (B84403) buffer (75:25, v/v), pH 7.5
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 195 nm
-
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare a standard solution of this compound reference standard in the mobile phase.
-
Prepare the sample solution of the reference standard that has been subjected to stability testing.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of any new peaks, which would indicate degradation products. The peak area of the main glucosamine peak is used to quantify its concentration and assess any degradation.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the drug substance.[9]
-
1. Acid Hydrolysis:
-
Dissolve the this compound reference standard in 0.1 M HCl.
-
Heat the solution at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
-
2. Base Hydrolysis:
-
Dissolve the this compound reference standard in 0.1 M NaOH.
-
Maintain the solution at room temperature for a specified period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it with the mobile phase for HPLC analysis.
-
-
3. Oxidative Degradation:
-
Dissolve the this compound reference standard in a solution of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period.
-
At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.
-
-
4. Thermal Degradation:
-
Place the solid this compound reference standard in a hot air oven at a high temperature (e.g., 105°C) for a specified period.
-
At each time point, withdraw a sample, allow it to cool to room temperature, and prepare a solution in the mobile phase for HPLC analysis.
-
-
5. Photostability Testing (as per ICH Q1B guidelines):
-
Expose the solid this compound reference standard to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light by wrapping it in aluminum foil.
-
After the exposure period, prepare solutions of both the exposed and control samples in the mobile phase for HPLC analysis.
-
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key logical relationships and experimental workflows for optimizing the storage and handling of this compound reference standards.
Caption: Troubleshooting workflow for common issues with this compound.
Caption: Simplified degradation pathways of this compound under stress.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability Study of Glucosamine Hydrochloride Reference Standard: Application of ISO 17034:2016 in Ensuring the Quality and Validity of Pharmaceutical Testing | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 4. EP2429500A1 - Method to stabilize a dietary supplement comprising glucosamine - Google Patents [patents.google.com]
- 5. Inconsistent peak heights obtained for glucosamine in HPLC - Tips & Suggetions [mtc-usa.com]
- 6. researchgate.net [researchgate.net]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
Technical Support Center: Managing beta-D-Glucosamine Mutarotation in Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the mutarotation of beta-D-glucosamine in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just dissolved this compound in my buffer, but my experimental results are inconsistent. What could be the cause?
A1: The most likely cause is the mutarotation of this compound. When dissolved, this compound undergoes a spontaneous change in its stereochemistry at the anomeric carbon (C1), converting into an equilibrium mixture of alpha-D-glucosamine and this compound.[1] This process, known as mutarotation, alters the specific optical rotation and the chemical properties of the solution over time.[1][2] If experiments are performed before this equilibrium is reached, the changing composition of the glucosamine (B1671600) solution can lead to variability in your results.
Troubleshooting Steps:
-
Allow for Equilibration: Before starting your experiment, allow the glucosamine solution to stand at a constant temperature until it reaches equilibrium. The time required to reach equilibrium can vary depending on several factors (see Q2).
-
Standardize Equilibration Time: For all experiments, use a consistent equilibration time to ensure that the ratio of alpha and beta anomers is the same at the start of each experiment.
-
Monitor Mutarotation: If your experiment is highly sensitive to the anomeric form of glucosamine, consider monitoring the mutarotation process using techniques like polarimetry or NMR spectroscopy to confirm that equilibrium has been reached.[3][4]
Q2: How long does it take for a this compound solution to reach equilibrium?
A2: The time to reach equilibrium is influenced by several factors, including concentration, temperature, pH, and the presence of buffers.[5][6] At room temperature, a solution of D-glucosamine can take from 1.7 to 3.8 hours to reach 95% equilibrium.[5][6] One study observed that equilibrium was reached in approximately 150 minutes at 25°C and pH 4.2.[5]
Key Factors Influencing Equilibration Time:
-
Temperature: Increasing the temperature accelerates the rate of mutarotation.[4] Heating the solution can be a method to speed up equilibration.[5]
-
pH: The rate of mutarotation is pH-dependent.[4][6] The reaction is catalyzed by both acids and bases.[3] The mutarotation rate constant increases significantly with rising pH.[4][6]
-
Concentration: The mutarotation rate constant of glucosamine increases with higher concentrations.[5][6]
-
Buffer: The type and concentration of the buffer can catalyze the mutarotation. Phosphate buffers, for instance, have been shown to increase the rate of mutarotation significantly.[4][6]
Q3: Can I use a freshly prepared this compound solution for my cell culture experiments?
A3: It is not recommended. Using a freshly prepared solution will introduce a variable concentration of alpha and beta anomers as mutarotation proceeds in your culture medium. This can affect cellular uptake and signaling pathways, leading to inconsistent results.[7] Glucosamine is transported into cells via glucose transporters (GLUTs), and the different anomers may have different affinities for these transporters.[8] It is best practice to allow the glucosamine solution to equilibrate before adding it to your cell cultures.
Q4: My experiment requires a specific anomer of D-glucosamine. How can I maintain its purity?
A4: Maintaining the purity of a single anomer in solution over time is challenging due to spontaneous mutarotation.
Strategies to Mitigate Mutarotation:
-
Work at Low Temperatures: Lowering the temperature can slow down the rate of anomerization.[9]
-
Aprotic Solvents: In the absence of a proton source like water, mutarotation is significantly slower. However, this is often not compatible with biological experiments.
-
Rapid Analysis: If possible, perform your experiment or analysis quickly after dissolving the pure anomer.
-
Enzymatic Specificity: Some enzymes are specific to one anomer. For example, glucose dehydrogenase is specific for beta-D-glucose.[10] If a similar enzyme exists for glucosamine, it could be utilized.
Q5: How does the mutarotation of glucosamine affect its role in signaling pathways?
A5: Glucosamine has been shown to influence various signaling pathways, including the NF-κB and MAPK pathways.[[“]][12] The different anomers could potentially have differential effects on these pathways. For instance, the binding affinity to receptors or enzymes involved in these pathways might differ between the alpha and beta forms. Therefore, using a non-equilibrated solution could lead to variable and difficult-to-interpret effects on cellular signaling.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound mutarotation.
Table 1: Mutarotation Rate Constants and Time to Equilibrium
| Concentration (M) | Temperature | pH | Buffer | Rate Constant (s⁻¹) | Time to 95% Equilibrium (h) | Reference |
| 0.02 - 0.5 | Room Temp | - | - | 2.2 x 10⁻⁴ - 5.0 x 10⁻⁴ | 3.8 - 1.7 | [5][6] |
| - | 25°C | 4.2 | - | - | ~2.5 (150 min) | [5] |
| 0.5 | - | 5.0 | 50 mM Phosphate | 0.4 x 10⁻³ | - | [4][6] |
| 0.5 | - | 9.4 | 50 mM Phosphate | 7.8 x 10⁻³ | - | [4][6] |
Table 2: Equilibrium Composition of D-Glucosamine Anomers
| Condition | % Alpha-Anomer | % Beta-Anomer | Reference |
| pH 9.51 | ~72.2% | ~27.8% | [13] |
| Glucosamine Hydrochloride | ~63% | ~37% | [13] |
Experimental Protocols
Protocol 1: Preparation of an Equilibrated D-Glucosamine Solution
Objective: To prepare a solution of D-glucosamine that has reached anomeric equilibrium.
Materials:
-
This compound hydrochloride (or other salt)
-
Desired buffer or solvent (e.g., PBS, cell culture medium)
-
Sterile container
-
Magnetic stirrer and stir bar (optional)
-
pH meter
Methodology:
-
Weigh the desired amount of this compound.
-
Dissolve the glucosamine in the chosen solvent in a sterile container.
-
If necessary, adjust the pH of the solution to the desired value using a pH meter.
-
Allow the solution to stand at a constant, controlled temperature. Based on the data, a minimum of 4 hours at room temperature is recommended to ensure equilibrium is reached.[5][6] For faster equilibration, the solution can be gently heated (e.g., to 37°C for cell culture experiments).
-
Once equilibrated, the solution can be sterile-filtered (if for cell culture) and is ready for use.
Protocol 2: Monitoring Glucosamine Mutarotation using HPLC
Objective: To quantify the change in the ratio of alpha and beta anomers of D-glucosamine over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD or derivatization with UV/fluorescence detection)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column or a column capable of separating the anomers.
-
Freshly prepared D-glucosamine solution.
-
Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid).[5]
Methodology:
-
Prepare a fresh solution of this compound in the desired solvent.
-
Immediately inject an aliquot of the solution onto the HPLC system (t=0).
-
Repeat injections at regular time intervals (e.g., every 15-30 minutes) until the peak areas of the two anomer peaks remain constant.
-
Integrate the peak areas for the alpha and beta anomers at each time point.
-
Calculate the percentage of each anomer at each time point to determine the rate of mutarotation and the time to reach equilibrium.[5]
Visualizations
References
- 1. Mutarotation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phosphate buffer-catalyzed kinetics of mutarotation of glucosamine investigated by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Anomerization of N-Acetylglucosamine Glycosides Promoted by Dibromomethane and Dimethylformamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 11. consensus.app [consensus.app]
- 12. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Technical Support Center: Beta-D-Glucosamine Derivatization for HPLC Analysis
Welcome to the technical support center for beta-D-Glucosamine derivatization in HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for HPLC analysis?
A1: this compound lacks a significant chromophore or fluorophore, which are moieties that absorb or emit light.[1][2] This makes its detection by common HPLC detectors, such as UV-Vis or fluorescence detectors, challenging and often results in low sensitivity.[1][3] Derivatization introduces a chemical group with strong UV absorbance or fluorescence characteristics to the glucosamine (B1671600) molecule, thereby enhancing its detectability and allowing for more sensitive and accurate quantification.[1][3]
Q2: What are the most common derivatization reagents for this compound analysis by HPLC?
A2: Several reagents are commonly used for the pre-column derivatization of glucosamine. These include:
-
o-phthalaldehyde (OPA) , often used with a thiol like 3-mercaptopropionic acid (3-MPA)[1][6]
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) [7]
-
Phenylisothiocyanate (PITC) [1]
-
1-naphthyl isothiocyanate (1-NITC) [8]
The choice of reagent depends on the available detection system (UV or fluorescence), the sample matrix, and the desired sensitivity.
Q3: My chromatogram shows two peaks for my derivatized glucosamine standard. Is this normal?
A3: Yes, the appearance of two peaks for a single glucosamine standard is a common phenomenon.[9][10] Glucosamine exists in two anomeric forms, α and β, which are in equilibrium in aqueous solutions.[9] Derivatization can "lock" these two isomers, leading to two distinct peaks in the chromatogram.[4][10] For accurate quantification, it is crucial to sum the areas of both peaks.[9]
Q4: How can I improve the stability of my derivatized glucosamine samples?
A4: The stability of derivatized glucosamine can be a significant concern, particularly with reagents like OPA.[6] To enhance stability:
-
Storage Temperature: Store derivatized samples at low temperatures, such as 4°C or -20°C, and analyze them as soon as possible.[4][6] Some studies have shown stability for up to 24 hours at these temperatures.[6]
-
pH Control: The pH of the final sample solution can influence stability. Ensure the pH is optimized for the specific derivative.
-
Reagent Ratios: For OPA derivatives, using an appropriate molar ratio of OPA to the thiol (e.g., 3-MPA) can increase the stability of the resulting isoindole product.[1]
-
Light Protection: Store samples in amber vials to protect them from light, as some derivatives can be light-sensitive.
Q5: What are the critical parameters to control during the derivatization reaction?
A5: To ensure complete and reproducible derivatization, the following parameters are critical:
-
pH: The reaction is highly pH-dependent. For instance, FMOC-Cl derivatization is typically carried out under alkaline conditions (pH 9.0-10.0).[4]
-
Temperature: The reaction temperature can significantly affect the rate and yield of the derivatization.[5] For example, with FMOC-Cl, the rate of derivatization increases from 10 to 20°C but can decrease at higher temperatures.[5]
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion. This can range from a few minutes to an hour depending on the reagent and conditions.[6][9]
-
Reagent Concentration: An excess of the derivatizing reagent is typically used to ensure the complete reaction of glucosamine.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of derivatized this compound.
Table 1: Common Chromatographic Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing or Broadening | 1. Poor column performance. 2. Secondary interactions between the analyte and the stationary phase. 3. Suboptimal mobile phase pH. | 1. Use a guard column; if the problem persists, replace the analytical column.[9] 2. Consider a different column chemistry (e.g., a polar-embedded column).[10] 3. Adjust the mobile phase pH; for OPA derivatives, a lower pH can lead to sharper peaks.[6] |
| Low Peak Area or Poor Sensitivity | 1. Incomplete derivatization. 2. Degradation of the derivative. 3. Incorrect detection wavelength or fluorescence excitation/emission wavelengths. | 1. Optimize derivatization parameters (pH, temperature, time, reagent concentration). 2. Analyze samples immediately after derivatization or store them under appropriate conditions (e.g., 4°C or -20°C in the dark).[4][6] 3. Verify and optimize the detector settings based on the spectral properties of the specific derivative. |
| Inconsistent Peak Heights/Areas | 1. Poor reproducibility of the derivatization reaction. 2. Chelation of glucosamine with trace metals in the HPLC system.[11] 3. Instability of the autosampler. | 1. Ensure precise and consistent pipetting of all reagents and samples. Use an automated derivatization procedure if available.[12] 2. Use Teflon mobile phase reservoir bottles and PEEK tubing to minimize metal leaching.[11] 3. Check the autosampler for proper function and temperature control. |
| Ghost Peaks or Extraneous Peaks | 1. Impurities in the derivatization reagent or solvents. 2. Side reactions during derivatization. 3. Contamination from the sample matrix. | 1. Use high-purity (HPLC grade) reagents and solvents. Run a blank derivatization (without glucosamine) to identify reagent-related peaks. 2. Optimize reaction conditions to minimize side product formation. 3. Implement a sample cleanup step (e.g., solid-phase extraction) to remove interfering substances. |
Experimental Protocols
Protocol: Pre-column Derivatization of this compound with FMOC-Cl
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound Hydrochloride standard
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) solution (e.g., 15 mM in acetonitrile)[9]
-
Borate (B1201080) buffer (e.g., 0.2 M, pH 9.0)[4]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Sample Preparation: Dissolve the glucosamine standard or sample in water to a known concentration.
-
Reaction Setup: In a microcentrifuge tube or autosampler vial, add the following in order:
-
100 µL of the glucosamine solution
-
200 µL of borate buffer (pH 9.0)
-
200 µL of FMOC-Cl solution
-
-
Reaction: Immediately cap the vial and vortex thoroughly for 30 seconds.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 30 minutes).[9] Note: Optimal temperature and time may vary.[5]
-
Termination (Optional but Recommended): To stop the reaction and consume excess FMOC-Cl, an amine-containing reagent like adamantanamine can be added.
-
Dilution: Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Analysis: Inject the derivatized sample into the HPLC system equipped with a suitable C18 or C8 column and a UV detector set to the appropriate wavelength (e.g., 265 nm).[4]
Table 2: Typical HPLC Conditions for FMOC-Derivatized Glucosamine
| Parameter | Condition |
| Column | Reversed-phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.05% Trifluoroacetic acid (TFA) in water[9] or 0.1% Phosphoric acid in water[4] |
| Mobile Phase B | Acetonitrile[9] |
| Gradient | A time-based gradient from a lower to a higher percentage of Mobile Phase B is typically used. |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Detection | UV at 265 nm[4] |
| Injection Volume | 10-20 µL |
Visualizations
Caption: Troubleshooting workflow for HPLC analysis.
Caption: FMOC-Cl derivatization of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scielo.br [scielo.br]
- 3. medcraveonline.com [medcraveonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing high-performance liquid chromatography method for quantification of glucosamine using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate derivatization in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucosamine and chondroitin by HPLC. - Chromatography Forum [chromforum.org]
- 11. Inconsistent peak heights obtained for glucosamine in HPLC - Tips & Suggetions [mtc-usa.com]
- 12. redalyc.org [redalyc.org]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Glucosamine Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Glucosamine (B1671600).
The accurate and precise quantification of glucosamine is critical in the quality control of pharmaceutical formulations and dietary supplements. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comprehensive comparison of various validated HPLC methods for glucosamine analysis, presenting supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.
Glucosamine, an amino sugar, lacks a significant UV chromophore, which presents a challenge for direct detection by common HPLC-UV methods. To address this, two main analytical strategies have been developed: pre-column derivatization to attach a UV-active or fluorescent tag to the glucosamine molecule, and direct detection methods that do not require derivatization. This guide will delve into the specifics of several prominent methods within both categories.
Comparison of Chromatographic Conditions
The selection of an appropriate HPLC method is contingent on several factors, including the sample matrix, available instrumentation, and the desired sensitivity and throughput. The following table summarizes the key chromatographic conditions for various validated HPLC methods for glucosamine analysis.
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detector | Run Time (min) |
| Pre-Column Derivatization with FMOC-Su | C18 (e.g., Agilent Zorbax SB-C18, 5 µm, 150 mm × 4.6 mm)[1] | Gradient elution with Mobile Phase A (Water with 0.05% TFA) and Mobile Phase B (Acetonitrile)[2] | Not specified | UV[2] | 15[2][3] |
| Corona Charged Aerosol Detection (CAD) | Zwitter-ionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) (e.g., SeQuant ZIC-HILIC, 5 µm, 150 mm x 4.6 mm) | 60% Acetonitrile and 40% of 85 mM Ammonium Acetate | 0.3 | Corona CAD | < 6[4][5][6] |
| Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD) | ZIC-HILIC (150 mm x 4.6 mm x 5µm)[7][8][9] | Isocratic: Acetonitrile, 30 mM Ammonium Formate, and Water (77:20:3, v/v/v) at pH 4.5[7][8][9] | 1.0[7][8][9] | ELSD[7][8][9] | ~20[7][8][9] |
| Reversed-Phase HPLC with Refractive Index Detection (RP-HPLC-RI) | Hypersil BDS Phenyl (250 x 4.6 mm, 5µm)[10][11][12] | Isocratic: Phosphoric acid buffer pH 2.5[10][11] | 0.2[10][11] | Refractive Index (RI)[10][11] | Not specified |
| Direct UV Detection | Alltima C18 (250 mm × 4.6 mm i.d., 5 µm)[13] | 10 mM Ammonium dihydrogen phosphate (B84403) and Acetonitrile (95:5, v/v)[13] | 0.5[13] | UV (194 nm)[13] | Not specified |
| Direct UV Detection | Phenomenex Luna amino (150 mm x 4.6 mm, i.d., 5 µm)[14] | Acetonitrile-phosphate buffer (75:25, v/v, pH 7.50)[14] | 1.5[14] | UV (195 nm)[14] | Not specified |
Comparison of Validation Parameters
The performance of an analytical method is evaluated through its validation parameters. The following table provides a comparative summary of the validation data for the discussed HPLC methods, offering insights into their linearity, accuracy, precision, and sensitivity.
| Method | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | LOD | LOQ |
| Pre-Column Derivatization with FMOC-Su | 2.0–150 µg/mL[3] | 99.0% - 101% (spike recovery)[2][15] | Reproducibility: ≤ 4.0%; Repeatability: 0.7%[2][15] | 0.3 µg/mL[3] | 1 µg/mL[3] |
| Corona Charged Aerosol Detection (CAD) | 10–200 μg/mL[6] | Intra- and inter-day < 4%[6] | Intra- and inter-day < 4%[6] | Not specified | Not specified |
| Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD) | 0.4 to 2.5 mg/mL[7][8][9] | Not specified | RSD for retention time: 0.26%; RSD for peak area: 1.39%[16] | 20 µg/mL[7][8][9] | 80 µg/mL[7][8][9] |
| Reversed-Phase HPLC with Refractive Index Detection (RP-HPLC-RI) | Not specified | Not specified | Not specified | Not specified | Not specified |
| Direct UV Detection | 1.0–3.0 g/L[13] | 98.0% to 102.0%[13] | < 2.0%[13] | Not specified | Not specified |
| Direct UV Detection | 1.88 to 5.62 mg/ml[14] | 98.9% to 100.5%[14] | 1.1%[14] | 0.037 mg/ml[14] | 0.149 mg/ml[14] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and reliable results. Below are the synthesized methodologies for the key HPLC techniques discussed.
Method 1: Pre-Column Derivatization with N-(9-fluorenylmethoxycarbonyl)oxy-succinimide (FMOC-Su)
This widely used method involves the derivatization of the primary amine group of glucosamine with FMOC-Su, rendering the molecule UV-active.
1. Reagents and Materials:
-
Glucosamine Hydrochloride reference standard
-
N-(9-fluorenylmethoxycarbonyl)oxy-succinimide (FMOC-Su)
-
Acetonitrile (LC grade)
-
Trifluoroacetic acid (TFA)
-
Triethylamine (B128534) (TEA)
-
Water (LC grade)
2. Standard Preparation:
-
Prepare a stock solution of glucosamine hydrochloride in water.
-
Create a series of working standard solutions by diluting the stock solution with water to achieve concentrations within the desired calibration range.
3. Sample Preparation (for tablets/capsules):
-
Weigh and finely powder a representative number of tablets or the contents of capsules.
-
Accurately weigh a portion of the powder equivalent to a specific amount of glucosamine and dissolve it in water.
-
Use sonication to ensure complete dissolution.
-
Add triethylamine (TEA) to neutralize the hydrochloride or sulfate (B86663) salts and release the glucosamine free base.[2]
-
Filter the solution through a 0.45 µm syringe filter.
4. Derivatization Procedure: [2]
-
To an aliquot of the standard or sample solution in a volumetric flask, add the FMOC-Su derivatizing solution (dissolved in acetonitrile).
-
Mix the solution thoroughly.
-
Heat the mixture in a water bath at 50°C for 30 minutes.
-
Cool the solution to room temperature.
-
Dilute to volume with the mobile phase.
5. HPLC Analysis:
-
Inject the derivatized standard and sample solutions into the HPLC system.
-
Perform the analysis using the chromatographic conditions outlined in the table above.
-
The sum of the areas of the two peaks corresponding to the α and β anomers of the glucosamine-FMOC derivative is used for quantification.[2]
Method 2: Corona Charged Aerosol Detection (CAD)
This method offers the advantage of direct detection without derivatization, making it a simpler and faster alternative.
1. Reagents and Materials:
-
Glucosamine Hydrochloride or Sulfate reference standard
-
Acetonitrile (LC grade)
-
Ammonium Acetate
-
Water (LC grade)
2. Standard Preparation:
-
Prepare a stock solution of the glucosamine reference standard in water.
-
Serially dilute the stock solution with water to prepare calibration standards.[4][5]
3. Sample Preparation (for dietary supplements):
-
For solid samples, weigh the powdered tablet or capsule content and dissolve in water.
-
For liquid samples, dilute an appropriate volume with water.
-
Sonication can be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter.
4. HPLC Analysis:
-
Inject the standard and sample solutions into the HPLC-CAD system.
-
Use the chromatographic conditions specified in the table above. The CAD detector nebulizes the eluent, and the resulting charged aerosol particles are measured, providing a response proportional to the mass of the analyte.
Method 3: Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD)
The HILIC-ELSD method is suitable for the analysis of polar compounds like glucosamine and does not require derivatization.
1. Reagents and Materials:
-
Glucosamine Hydrochloride reference standard
-
Acetonitrile (LC grade)
-
Ammonium Formate
-
Water (LC grade)
2. Standard Preparation:
-
Prepare a stock solution of glucosamine hydrochloride in water.
-
Prepare a series of working standards by diluting the stock solution.
3. Sample Preparation (for tablets): [16]
-
Weigh and grind a number of tablets to a homogeneous powder.
-
Accurately weigh a portion of the powder and dissolve it in water.
-
Sonicate the solution for approximately 15 minutes.
-
Filter the solution through a 0.45 µm membrane filter.
4. HPLC Analysis:
-
Inject the prepared standard and sample solutions.
-
The analysis is performed using the HILIC column and mobile phase conditions listed in the table. The ELSD detector measures the light scattered by the analyte particles after the mobile phase has been evaporated.
Method 4: Reversed-Phase HPLC with Refractive Index Detection (RP-HPLC-RI)
This "green chemistry" approach avoids the use of organic solvents in the mobile phase.
1. Reagents and Materials:
-
Glucosamine reference standard
-
Phosphoric acid
-
Water (HPLC grade)
2. Standard Preparation:
-
Prepare a mixed standard solution of glucosamine in HPLC grade water.[10]
3. Sample Preparation (for tablets and creams):
-
Accurately weigh a portion of the powdered tablet or cream and dissolve it in water with sonication or vortexing.
-
Filter the solution.
4. HPLC Analysis:
-
Inject the standards and samples into the HPLC system equipped with an RI detector.
-
Use the chromatographic conditions as specified in the table. The RI detector measures the change in the refractive index of the mobile phase as the analyte elutes.
Experimental Workflow and Method Selection
The choice of an appropriate HPLC method for glucosamine analysis depends on a variety of factors. The following diagram illustrates a decision-making workflow to guide researchers in selecting the most suitable technique.
Caption: Workflow for selecting a suitable HPLC method for glucosamine analysis.
Conclusion
The validation of HPLC methods for glucosamine analysis is crucial for ensuring the quality and efficacy of pharmaceutical products and dietary supplements. This guide has provided a comparative overview of several validated methods, highlighting the differences in their chromatographic conditions, performance characteristics, and experimental protocols.
Methods involving pre-column derivatization, such as with FMOC-Su, offer high sensitivity and are well-established. However, they require an additional sample preparation step. Direct detection methods, utilizing detectors like CAD, ELSD, and RI, provide simpler and faster alternatives by eliminating the need for derivatization. The choice of the optimal method will ultimately depend on the specific requirements of the analysis, including the sample matrix, desired sensitivity, available instrumentation, and throughput needs. By carefully considering the data and protocols presented in this guide, researchers and drug development professionals can make an informed decision to select the most appropriate HPLC method for their glucosamine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single Laboratory Validation of a Method for Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements | PLOS One [journals.plos.org]
- 6. Item - Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements - University of Tasmania - Figshare [figshare.utas.edu.au]
- 7. Development and validation of a HILIC-HPLC-ELSD method for simultaneous determination of glucosamine hydrochloride and chondroitin sulfate in dietary supplements – ScienceOpen [scienceopen.com]
- 8. Development and validation of a HILIC-HPLC-ELSD method for simultaneous determination of glucosamine hydrochloride and chondroitin sulfate in dietary supplements | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 9. scholar.unair.ac.id [scholar.unair.ac.id]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Development and validation of green chemistry HPLC-RI method for the simultaneous estimation of glucosamine and chondroitin sulfate from drug products - MedCrave online [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Determination of glucosamine in raw materials and dietary supplements containing glucosamine sulfate and/or glucosamine hydrochloride by high-performance liquid chromatography with FMOC-Su derivatization: collaborative study. | Semantic Scholar [semanticscholar.org]
- 16. scielo.br [scielo.br]
A Tale of Two Sugars: Unpacking the Distinct Biological Activities of Beta-D-Glucosamine and N-acetyl-D-glucosamine
For researchers, scientists, and drug development professionals, understanding the nuanced differences between seemingly similar compounds is paramount. This guide provides a comprehensive comparison of the biological activities of beta-D-Glucosamine and N-acetyl-D-glucosamine (GlcNAc), supported by experimental data, detailed protocols, and visual pathway diagrams to facilitate informed decisions in research and development.
This compound, commonly available as sulfate (B86663) or hydrochloride salts, and its acetylated derivative, N-acetyl-D-glucosamine, are both amino sugars that have garnered significant attention for their roles in joint health and beyond. While often grouped, their distinct chemical structures lead to different metabolic fates and biological activities. This guide dissects these differences, focusing on their chondroprotective, anti-inflammatory, and metabolic effects.
Chondroprotective Effects: A Divergence in Matrix Synthesis
The primary application for both compounds lies in the management of osteoarthritis, owing to their role as precursors for glycosaminoglycans (GAGs), essential components of articular cartilage. However, their effects on chondrocyte activity and extracellular matrix synthesis show notable differences.
N-acetyl-D-glucosamine has been shown to be more effective in stimulating the synthesis of hyaluronic acid, a key component of synovial fluid and the cartilage matrix.[1] In contrast, some studies suggest that glucosamine (B1671600), particularly at higher concentrations, may inhibit proteoglycan synthesis.[2][3]
| Biological Activity | This compound (as Hydrochloride) | N-acetyl-D-glucosamine | Key Findings | Reference |
| Chondrocyte Proliferation | Significantly reduced in monolayer culture. | Significantly augmented cellular metabolism in monolayer culture. | Glucosamine HCl showed an inhibitory effect on chondrocyte proliferation in short-term monolayer culture, while GlcNAc promoted cellular metabolism. In long-term 3D culture with growth factors, both compounds increased cell proliferation. | --INVALID-LINK--[4][5] |
| Proteoglycan Synthesis | Smaller synthesis than with growth factors alone in 3D culture. | Improved synthesis compared to growth factors alone and glucosamine HCl in 3D culture. | GlcNAc, in the presence of growth factors, demonstrated superior efficacy in promoting proteoglycan synthesis compared to glucosamine HCl. | --INVALID-LINK--[4][5] |
| Collagen Type II Synthesis | Stimulated in the presence of growth factors in 3D culture. | Stimulated in the presence of growth factors in 3D culture. | Both compounds, when combined with growth factors, supported the synthesis of collagen type II, a critical structural protein in cartilage. | --INVALID-LINK--[5] |
| Hyaluronan Synthesis | Inhibited synthesis in human articular chondrocytes. | Stimulated synthesis and upregulated hyaluronan synthase-2 (HAS-2) expression. | N-acetyl-D-glucosamine directly promotes the production of hyaluronic acid, a key molecule for joint lubrication and cartilage integrity, whereas glucosamine showed an inhibitory effect. | --INVALID-LINK--[1] |
Experimental Protocol: Chondrocyte Proliferation and Matrix Synthesis in 3D Culture
This protocol is based on the methodology described by de Souza et al. (2018).[4][5]
1. Cell Culture:
-
Bovine chondrocytes are isolated and cultured in monolayers.
-
For 3D culture, chondrocytes are seeded into chitosan (B1678972) scaffolds.
2. Experimental Groups:
-
Serum-free (SF) control
-
SF + Glucosamine Hydrochloride (GlcN·HCl) (1mM)
-
SF + N-acetyl-D-glucosamine (GlcNAc) (1mM)
-
SF + Growth Factors (GF: TGF-β3 at 5 ng/mL and IGF-I at 10 ng/mL)
-
SF + GF + GlcN·HCl (1mM)
-
SF + GF + GlcNAc (1mM)
3. Culture Conditions:
-
Monolayer cultures are maintained for 48 hours.
-
3D cultures in perfusion bioreactors are maintained for 30 days.
4. Analysis:
-
Cell Proliferation: Assessed by DNA quantification, lactate (B86563) production, and resazurin (B115843) redox assay.
-
Proteoglycan Synthesis: Visualized by Safranin O staining and quantified by image analysis.
-
Collagen Synthesis: Assessed by immunohistochemistry for Collagen Type I and Type II.
References
- 1. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucosamine exposure reduces proteoglycan synthesis in primary human endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of glucosamine extraction from different biomass sources
For Researchers, Scientists, and Drug Development Professionals
Glucosamine (B1671600), a naturally occurring amino sugar, is a widely sought-after compound in the pharmaceutical and nutraceutical industries, primarily for its role in supporting joint health. Its extraction from various biological sources presents a landscape of differing yields, purities, and process complexities. This guide provides a comparative analysis of glucosamine extraction from three primary biomass sources: crustacean shells, fungal mycelia, and insect exoskeletons, supported by experimental data and detailed protocols to inform research and development efforts.
Comparative Analysis of Glucosamine Yields
The efficiency of glucosamine extraction is highly dependent on both the source of the biomass and the extraction methodology employed. The following table summarizes quantitative data on glucosamine yields from various sources, offering a comparative perspective on their potential as raw materials.
| Biomass Source | Extraction Method | Glucosamine Yield (% w/w of initial biomass) | Reference |
| Shrimp Shells | Acid Hydrolysis (HCl) | 11.77% - 16.68% (average 13.70%) | [1] |
| Cicada Sloughs | Acid Hydrolysis (HCl) | Higher than shrimp shells (due to higher initial chitin (B13524) content) | [1] |
| Cockroaches | Acid Hydrolysis (HCl) | Data not explicitly quantified but successful extraction reported | [1] |
| Fungal Mycelia (Rhizopus oryzae) | Acid Hydrolysis (HCl) | Up to 52% (from fungal cell wall, not total biomass) | [2] |
| Fungal Mycelia (Aspergillus sp. BCRC 31742) | Submerged Fermentation & Acid Hydrolysis | 0.185 g GlcN/g biomass | [3] |
| Fungal Mycelia (Aspergillus oryzae NCH-42) | Submerged Fermentation & Acid Hydrolysis | Up to 0.31 g GlcN/g biomass | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful extraction and purification of glucosamine. Below are methodologies for the key extraction processes from different biomass sources.
Glucosamine Extraction from Crustacean and Insect Exoskeletons via Acid Hydrolysis
This protocol is a generalized method applicable to shrimp shells, cicada sloughs, and cockroaches.[1][5]
a) Demineralization:
-
Suspend the raw biomass (e.g., shrimp shells) in 0.5 M Hydrochloric Acid (HCl) at a ratio of 1:14 (w/v).[6]
-
Stir the mixture at room temperature for 3 hours.[1]
-
Wash the demineralized shells with distilled water until a neutral pH is achieved.[6]
b) Deproteinization:
-
Treat the demineralized biomass with 1.0 M Sodium Hydroxide (NaOH) solution.[1][5]
-
Heat the mixture at reflux for 2 hours to dissolve proteins, pigments, and lipids.[1][5]
-
Wash the resulting chitin with distilled water until neutral.
c) Chitin Hydrolysis:
-
Add the purified chitin to concentrated HCl (37%) in a round-bottom flask.[1][7]
-
Cool the solution to 60°C and add activated charcoal to decolorize, stirring for 30 minutes.[1]
-
Filter the solution twice through paper to remove the charcoal.[1]
-
Add ethanol (B145695) to the filtrate and store in a refrigerator to facilitate the crystallization of glucosamine hydrochloride.[1]
-
Filter and dry the crystals.
Experimental Workflow for Acid Hydrolysis of Chitin
Caption: Workflow for glucosamine extraction via acid hydrolysis.
Glucosamine Production from Fungal Mycelia
Fungi offer a promising alternative to traditional crustacean sources, avoiding potential allergen issues and providing a more controlled production process.[2][8][9]
a) Fungal Fermentation (General):
-
Select a suitable fungal strain, such as Aspergillus sp. or Rhizopus oryzae.[2][8]
-
Prepare an appropriate culture medium. For example, a medium containing glucose, peptone, and yeast extract.[3]
-
Inoculate the medium with fungal spores and incubate under controlled conditions (e.g., 30°C, 150-300 rpm) for a specified period (e.g., 5-8 days).[3][10]
-
Harvest the fungal biomass by filtration.[10]
b) Extraction and Hydrolysis of Fungal Chitin:
-
Treat the harvested fungal biomass with a hot alkali solution (e.g., 0.5 M NaOH at 121°C for 20 minutes) to lyse the cells and remove proteins and lipids, yielding the alkali-insoluble material (AIM).[2]
-
Wash the AIM with distilled water until neutral.
-
(Optional) Treat the AIM with a dilute acid (e.g., 0.05 M H₂SO₄) to remove phosphates.[2]
-
Hydrolyze the resulting chitin-rich material with concentrated HCl (e.g., 6M HCl at 110°C for 6 hours or 12M HCl at 70°C for 3.5 hours) to produce glucosamine.[2]
-
Purify the glucosamine hydrochloride through filtration, decolorization, and crystallization as described in the previous protocol.
Logical Flow of Fungal Glucosamine Production
Caption: Process for producing glucosamine from fungal sources.
Enzymatic Hydrolysis of Chitosan (B1678972) for Glucosamine Production
Enzymatic methods offer a milder and more specific alternative to acid hydrolysis, potentially leading to higher purity products with less environmental impact.[11]
a) Initial Hydrolysis with α-Amylase:
-
Prepare a suspension of chitosan.
-
Adjust the pH to 5.0 and the temperature to 50°C.
-
Add α-amylase (e.g., 80 U/g of chitosan) and react for 4 hours.[11]
b) Subsequent Hydrolysis with Glucoamylase:
-
Without deactivating the α-amylase, adjust the pH to 4.5 and the temperature to 55°C.
-
Add glucoamylase (e.g., 4000 U/g of chitosan) and continue the reaction for 8 hours.[11]
c) Product Recovery:
-
Filter the hydrolysate to remove any insoluble material.
-
Concentrate the filtrate to approximately 20% (w/w).[11]
-
Precipitate the glucosamine by adding five volumes of ethanol.
-
Collect the precipitate and dry at 60°C for 2 hours.[11] The resulting product can have a high glucosamine content (e.g., 91.3%) and yield (e.g., 86.2%).[11]
Signaling Pathway Overview for Fungal Glucosamine Metabolism
Caption: N-acetylglucosamine catabolic pathway in Candida albicans.[12]
Conclusion
The selection of a biomass source for glucosamine extraction involves a trade-off between yield, processing complexity, and final product purity. Crustacean shells, while being a traditional and high-yield source, require significant chemical processing for demineralization and deproteinization.[1] Fungal biomass presents a compelling alternative, offering a controlled and sustainable production platform that circumvents the issues of seasonality and potential allergens associated with shellfish.[3][8] Enzymatic hydrolysis, though currently less common commercially, represents a greener approach with the potential for high-purity products under mild reaction conditions.[11] The choice of the optimal extraction strategy will ultimately depend on the specific requirements of the intended application, balancing economic viability with environmental considerations and product quality standards.
References
- 1. General Protocol to Obtain D‐Glucosamine from Biomass Residues: Shrimp Shells, Cicada Sloughs and Cockroaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arcjournals.org [arcjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. US8034925B2 - Glucosamine and method of making glucosamine from microbial biomass - Google Patents [patents.google.com]
- 9. Microbial production of glucosamine and N-acetylglucosamine: advances and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US8148113B2 - Method for producing glucosamine by culturing microorganism with low-cost medium - Google Patents [patents.google.com]
- 11. Preparation of glucosamine by hydrolysis of chitosan with commercial α-amylase and glucoamylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Acetylglucosamine Regulates Morphogenesis and Virulence Pathways in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Enzymatic Assays for D-Glucosamine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of D-glucosamine is critical in various fields, from quality control in the manufacturing of dietary supplements to biomedical research investigating its role in cellular metabolism and disease. While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) are known for their accuracy and specificity, enzymatic assays offer a more rapid and high-throughput alternative. This guide provides an objective comparison of the specificity of commercially available enzymatic assays for D-glucosamine, with a focus on supporting experimental data and detailed methodologies.
Comparison of D-Glucosamine Quantification Methods
Enzymatic assays for D-glucosamine typically rely on a series of coupled enzyme reactions that ultimately produce a detectable signal, such as a change in absorbance. The specificity of these assays is paramount, as cross-reactivity with other structurally similar sugars can lead to inaccurate measurements. This section compares the performance of two prominent enzymatic assay kits with the gold-standard HPLC methods.
| Method | Principle | Limit of Detection (LOD) | Linear Range | Reported Specificity/Interference |
| Megazyme D-Glucosamine Assay Kit | Sequential enzymatic reactions using hexokinase, glucosamine-6-phosphate deaminase, phosphoglucose (B3042753) isomerase, and glucose-6-phosphate dehydrogenase, leading to the production of NADPH, measured at 340 nm.[1] | 1.33 mg/L[1][2] | 4 to 80 µg per assay[1] | The assay is reported to be specific for glucosamine (B1671600). The manual suggests that if the reaction completes within the specified time, no interference has occurred.[1] N-Acetyl-D-Glucosamine can be measured after acid hydrolysis.[2][3][4] |
| Athena Enzyme Systems N-acetyl-D-glucosamine Assay | Phosphorylation of N-acetyl-D-glucosamine by a specific kinase (NagK), coupled to the conversion of NADH to NAD+, measured as a decrease in absorbance at 340 nm.[5] | 3 µM (kinetic assay)[5] | 6.9 µM to 5,000 µM (kinetic assay)[5] | The engineered NagK-8 enzyme is specific for N-acetyl-D-glucosamine. Glucosamine, glucose, galactose, and mannose up to 500 mM are not phosphorylated. However, glucosamine can act as a competitive inhibitor at concentrations above 10 mM.[5] |
| High-Performance Liquid Chromatography (HPLC) | Separation of glucosamine from other components in a sample based on its physicochemical properties, followed by detection using various detectors (e.g., UV, fluorescence, refractive index, mass spectrometry).[6][7] | As low as 10 ng/mL (with MS/MS detection)[8][9] | Wide linear range, e.g., 10-3000 ng/mL (with MS/MS detection)[8] | Highly specific, capable of separating D-glucosamine from other isomers and structurally related compounds. Specificity is determined by the chromatographic conditions and detector used.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are the summarized experimental protocols for the enzymatic assays discussed.
Megazyme D-Glucosamine Assay Protocol (Manual Format)
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in distilled water.
-
For samples containing N-acetyl-D-glucosamine, perform acid hydrolysis by adding 4 M HCl and incubating in a boiling water bath for 1 hour, followed by neutralization with 2 M NaOH.[1]
-
Dilute the sample to ensure the D-glucosamine concentration is within the linear range of the assay (0.04 to 0.8 g/L).[1]
-
-
Assay Procedure:
-
Pipette 2.10 mL of distilled water, 0.10 mL of Buffer, and 0.10 mL of NADP+/ATP solution into a cuvette.
-
Add 0.10 mL of the prepared sample solution.
-
Mix and read the initial absorbance (A1) at 340 nm after approximately 2 minutes.
-
Start the reaction by adding 0.02 mL of the enzyme suspension (Hexokinase/G6P-DH).
-
Mix and incubate at 40°C for 5 minutes. Read the second absorbance (A2).
-
Add 0.02 mL of Glucosamine-6-phosphate deaminase suspension.
-
Mix and read the final absorbance (A3) at 340 nm after approximately 8-10 minutes, once the reaction has stopped.[1]
-
-
Calculation:
-
Calculate the change in absorbance (ΔA) = (A3 - A2) - (A2 - A1).
-
Determine the concentration of D-glucosamine based on the molar extinction coefficient of NADPH.[1]
-
Athena Enzyme Systems N-acetyl-D-glucosamine Assay Protocol (Cuvette Format)
-
Reagent Preparation:
-
Prepare a 2x Reaction Cocktail by mixing water, 10x Buffer Reaction Mix, 200x NagK-8 Mix, and LDH/PK Mix according to the manual's instructions.[5]
-
-
Assay Procedure:
-
Prepare calibrators and samples diluted in water to fall within the assay's dynamic range.[5]
-
Blank the spectrophotometer with water.
-
Rapidly mix 0.5 mL of the calibrator or sample with 0.5 mL of the 2x Reaction Cocktail.[5]
-
Place the cuvette in the spectrophotometer and start monitoring the decrease in absorbance at 340 nm.
-
-
Calculation:
-
For a kinetic assay, determine the rate of change in absorbance.
-
Generate a calibrator curve by plotting the average rates against the log of the corresponding N-acetyl-D-glucosamine concentration.
-
Use the calibrator curve to determine the concentration of N-acetyl-D-glucosamine in the samples.[5]
-
Visualizing the Methodologies
To better understand the workflows and underlying principles of these assays, the following diagrams have been generated using the DOT language.
Caption: Workflow of the Megazyme and Athena enzymatic assays for glucosamine quantification.
Caption: Enzymatic reaction pathways for the Megazyme and Athena glucosamine assays.
Conclusion
Enzymatic assays provide a rapid and convenient method for the quantification of D-glucosamine and its derivatives. The Megazyme D-Glucosamine Assay Kit offers a direct measurement of D-glucosamine, while the Athena Enzyme Systems N-acetyl-D-glucosamine Assay is highly specific for its acetylated form. The specificity of these assays, as reported by the manufacturers, is generally high. However, for complex samples or when absolute specificity is required, validation against a reference method such as HPLC or HPLC-MS/MS is recommended. The choice of method will ultimately depend on the specific research question, the required throughput, and the nature of the samples being analyzed.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. D-Glucosamine Assay Kit | Nutritional Analysis [neogen.com]
- 3. D-Glucosamine Assay Kit for measurement of D-Glucosamine | Megazyme [megazyme.com]
- 4. thermalindo.com [thermalindo.com]
- 5. athenaes.com [athenaes.com]
- 6. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Sensitive and rapid analytical method for the quantification of glucosamine in human plasma by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Beta-D-Glucosamine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of beta-D-Glucosamine is critical for quality control, formulation development, and pharmacokinetic studies. This guide provides a comprehensive comparison of various analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.
This document outlines the performance of High-Performance Liquid Chromatography (HPLC) with various detection methods, Spectrophotometry, and Fourier-Transform Infrared Spectroscopy (FTIR) for the analysis of this compound. Detailed experimental protocols and a summary of key performance indicators are presented to facilitate an objective comparison.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the quantitative performance data for different analytical methods used for the determination of this compound. This allows for a direct comparison of their accuracy, precision, linearity, and sensitivity.
| Analytical Method | Linearity (Range) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC with UV Detection (Pre-column Derivatization with FMOC-Su) | 2.0–150 µg/mL[1] | >0.9999[1] | 99.0% - 101%[2] | <2.3% (inter-laboratory)[2] | 0.3 µg/mL[1] | 1 µg/mL[1] |
| HPLC with UV Detection (Direct, 194 nm) | 1.0–3.0 g/L[3][4] | 0.9995[3][4] | 98.0% - 102.0%[3][4] | <2.0%[3][4] | Not Reported | Not Reported |
| HILIC-HPLC with ELSD | 0.4–2.5 mg/mL[5][6] | Not Reported | Not Reported | 0.26% (retention time), 1.39% (peak area)[5] | 20 µg/mL[5][6] | 80 µg/mL[5][6] |
| HPLC with Corona Charged Aerosol Detector (CAD) | 10–200 µg/mL[7] | >0.99[7] | <4% (RSD)[7] | <4% (intra- and inter-day)[7] | 5 µg/mL (based on S/N)[7] | 10 µg/mL (based on S/N)[7] |
| Spectrophotometry (with Phenylisothiocyanate Derivatization) | 5–25 µg/mL[8] | Not Reported | 99.6% - 99.8%[8] | 1.1%[8] | Not Reported | Not Reported |
| FTIR Spectroscopy | 2–7% w/w[9] | 0.9902[9] | 99.629% (purity)[9] | 0.43% (intra-day), 1.29% (inter-day)[9] | Not Reported | Not Reported |
Experimental Workflows and Logical Relationships
The following diagram illustrates a general workflow for the cross-validation of different analytical methods for this compound analysis.
Caption: A flowchart illustrating the general process for cross-validating multiple analytical methods for this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection (Pre-column Derivatization with FMOC-Su)
This method involves the derivatization of glucosamine (B1671600) with N-(9-fluorenylmethoxycarbonyloxy) succinimide (B58015) (FMOC-Su) to enable UV detection.
-
Sample Preparation:
-
Dissolve the glucosamine-containing sample in water.
-
Add triethylamine (B128534) to release the free glucosamine base.
-
Add the FMOC-Su derivatizing solution (15mM in acetonitrile).
-
Incubate the mixture at 50°C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (water with 0.05% trifluoroacetic acid) and Mobile Phase B (acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength for the FMOC derivative (e.g., 265 nm).
-
Injection Volume: 20 µL.
-
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
This method is suitable for detecting analytes like glucosamine that lack a UV chromophore, without the need for derivatization.
-
Sample Preparation:
-
Weigh and dissolve the sample in an appropriate solvent (e.g., water or a mixture of water and organic solvent).
-
Sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred (e.g., ZIC-HILIC 150 mm x 4.6 mm, 5µm).[5]
-
Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile, water, and a buffer like ammonium (B1175870) formate (B1220265) (e.g., 77:3:20 v/v/v, pH 4.5).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35°C.[5]
-
Injection Volume: 5 µL.[5]
-
ELSD Settings: Nebulizer and evaporator temperatures should be optimized for the mobile phase composition.
-
Spectrophotometric Method (with Phenylisothiocyanate Derivatization)
A colorimetric method that relies on the reaction of glucosamine with a derivatizing agent to form a colored product.
-
Sample and Standard Preparation:
-
Prepare a standard stock solution of glucosamine sulphate in 0.1 M aqueous sodium acetate.
-
For tablet samples, weigh and powder the tablets, then dissolve an amount equivalent to 100 mg of glucosamine sulphate in 50 mL of 0.1 M aqueous sodium acetate, filter, and dilute to 100 mL.
-
React both standard and sample solutions with phenylisothiocyanate in the presence of a base to form a phenylthiourea (B91264) derivative.[8]
-
-
Measurement:
-
Measure the absorbance of the resulting derivative at its maximum absorbance wavelength (e.g., 240 nm) against a reagent blank.[8]
-
Quantify the glucosamine concentration in the sample by comparing its absorbance to a standard calibration curve.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
A rapid and green analytical method that involves the direct measurement of the sample without the need for solvents or derivatization.
-
Sample Preparation:
-
Prepare a series of standards by mixing known weights of glucosamine standard with IR-grade potassium bromide (KBr) to achieve a concentration range (e.g., 2-7% w/w).[9]
-
For tablet samples, grind the tablet into a fine powder and mix a known weight with KBr.
-
Press the mixtures into thin, translucent pellets.[6]
-
-
Measurement:
-
Record the FTIR spectra for both the standards and the sample in the mid-infrared region (e.g., 4000–400 cm⁻¹).[6]
-
Measure the absorbance of the characteristic amine group peaks (e.g., around 3309 and 3356 cm⁻¹).[6][9]
-
Construct a calibration curve of absorbance versus concentration for the standards and determine the concentration of glucosamine in the sample.
-
References
- 1. Single Laboratory Validation of a Method for Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Development and validation of a HILIC-HPLC-ELSD method for simultaneous determination of glucosamine hydrochloride and chondroitin sulfate in dietary supplements | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 7. Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. japsonline.com [japsonline.com]
A Comparative Analysis of Glucosamine Sulfate and Glucosamine Hydrochloride in Osteoarthritis Research
For researchers and professionals in drug development, the distinction between glucosamine (B1671600) sulfate (B86663) and glucosamine hydrochloride is a subject of ongoing investigation and debate. While both are widely studied for their potential therapeutic effects in osteoarthritis (OA), differences in their chemical properties, bioavailability, and clinical efficacy warrant a detailed comparison. This guide provides an objective overview of the existing research, presenting experimental data and methodologies to aid in informed decision-making.
Chemical and Pharmacokinetic Profile
Glucosamine is an amino sugar that serves as a fundamental building block for glycosaminoglycans, essential components of cartilage. In supplementation, it is stabilized in salt forms, most commonly as sulfate or hydrochloride.
Glucosamine hydrochloride (HCl) offers a more concentrated form of glucosamine per unit weight compared to glucosamine sulfate because the hydrochloride molecule is lighter than the sulfate molecule.[1] Glucosamine HCl is also noted to be more stable and does not require the addition of stabilizer salts like sodium chloride or potassium chloride, which are often found in glucosamine sulfate formulations.[[“]][3][4] This can be a consideration for patients on sodium-restricted diets.[3]
Bioavailability
The oral bioavailability of glucosamine is a critical factor in its potential efficacy. Studies have shown that glucosamine is absorbed after oral administration, though the reported bioavailability percentages vary. One study in an equine model reported a median oral bioavailability of 9.4% for glucosamine sulfate and 6.1% for glucosamine hydrochloride.[5][6] Interestingly, a study referenced in multiple sources utilized radiolabeled glucosamine hydrochloride to demonstrate the bioavailability of glucosamine, suggesting that the glucosamine moiety itself is the absorbed component.[3][7] After oral administration, glucosamine sulfate is rapidly broken down into glucosamine and sulfate ions.[3][7]
Table 1: Comparison of Chemical and Pharmacokinetic Properties
| Parameter | Glucosamine Sulfate | Glucosamine Hydrochloride |
| Purity (Glucosamine Base) | ~59-65% (with KCl stabilizer)[[“]] | ~83-88%[[“]] |
| Stability | Less stable, requires a stabilizer salt (e.g., KCl, NaCl)[[“]] | More stable, no stabilizer salt required[[“]] |
| Median Oral Bioavailability | 9.4% (in an equine model)[5][6] | 6.1% (in an equine model)[5][6] |
| Sodium Content | Can be high if stabilized with NaCl[3] | Substantially less sodium[3] |
Clinical Efficacy in Osteoarthritis
The clinical efficacy of glucosamine in managing OA symptoms, primarily pain and joint function, and in slowing disease progression, measured by joint space narrowing, has been the subject of numerous studies, including large-scale clinical trials and meta-analyses.
Pain and Function
Clinical trials have yielded mixed results regarding the superiority of one form over the other. The Glucosamine/chondroitin (B13769445) Arthritis Intervention Trial (GAIT), a major NIH-sponsored study, used glucosamine hydrochloride. The overall results did not show a significant difference in pain reduction for the entire group compared to placebo.[8][9] However, a sub-analysis of patients with moderate-to-severe knee pain did show a statistically significant improvement with the combination of glucosamine hydrochloride and chondroitin sulfate.[8][9]
One multi-center, randomized, controlled clinical trial directly comparing glucosamine hydrochloride (1440 mg/day) to glucosamine sulfate (1500 mg/day) in patients with knee OA found no significant difference in efficacy and safety between the two groups after 4 weeks of treatment.[1] Both groups showed considerable improvement in OA symptoms as measured by the Lequesne's score.[1]
The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) and the Visual Analog Scale (VAS) for pain are common outcome measures in these trials. A systematic review indicated that glucosamine (both forms combined) showed a small to moderate effect in reducing OA-related pain.[10][11]
Table 2: Summary of Clinical Efficacy Data from Selected Studies
| Study / Outcome | Glucosamine Sulfate | Glucosamine Hydrochloride | Key Findings |
| Multi-center head-to-head trial (4 weeks) [1] | Lequesne's score decreased from 9.5 ± 1.4 to 3.4 ± 1.8 (p < 0.05) | Lequesne's score decreased from 9.4 ± 1.8 to 3.4 ± 1.9 (p < 0.05) | No significant difference in efficacy or safety between the two groups. |
| GAIT (24 weeks, moderate-to-severe pain subgroup) [8] | Not directly tested | 79.2% response rate (with chondroitin sulfate) vs. 54.3% for placebo (p = 0.002) | Combination therapy with glucosamine HCl was effective in this subgroup. |
| Meta-analysis (Pain Reduction) [11] | Standardized Mean Difference (SMD) vs. Placebo: -0.35 (95% CI: -0.54 to -0.16) | Included in overall glucosamine analysis | Glucosamine sulfate shows a small to moderate effect on pain reduction. |
| Meta-analysis (Joint Space Narrowing) [12] | Difference vs. Placebo: -0.2 mm (Credible Interval: -0.3 to 0.0 mm) | Included in overall glucosamine analysis | Minute effect on joint space narrowing. |
Joint Space Narrowing
The potential for glucosamine to act as a disease-modifying agent by slowing the structural damage of OA, often assessed by measuring joint space narrowing on radiographs, is a key area of research. Some long-term studies (3 years) have suggested that glucosamine sulfate can prevent joint space loss compared to placebo.[3] A meta-analysis of trials with at least a three-year duration showed a protective effect of glucosamine sulfate on minimum joint space narrowing.[13] However, the GAIT study, which used glucosamine hydrochloride, did not find a significant difference in joint space width loss for any treatment group compared to placebo over two years.[14] Another meta-analysis concluded that neither glucosamine nor chondroitin significantly affects joint space narrowing compared with placebo.[12]
Experimental Protocols
Bioavailability Assessment
A common methodology for assessing the bioavailability of glucosamine involves a randomized, crossover study design in healthy volunteers.
Protocol:
-
Subject Recruitment: Healthy male and female volunteers are recruited.
-
Study Design: An open-label, randomized-sequence, two-way crossover study with a washout period between treatments.[15]
-
Intervention: Subjects receive a single oral dose of either glucosamine sulfate or glucosamine hydrochloride after an overnight fast.[15]
-
Sample Collection: Blood samples are collected at predetermined intervals before and after drug administration (e.g., over a 14-hour period).[15]
-
Analytical Method: Plasma concentrations of glucosamine are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5][15]
-
Pharmacokinetic Analysis: Parameters such as Cmax (maximum plasma concentration), AUC (area under the curve), and Tmax (time to reach Cmax) are calculated to determine bioavailability.[15]
Clinical Trial for Efficacy (e.g., GAIT)
The GAIT trial provides a robust example of a large-scale clinical trial protocol for assessing the efficacy of glucosamine.
Protocol:
-
Patient Population: Patients with symptomatic knee osteoarthritis, confirmed by radiography (Kellgren and Lawrence grade 2 or 3).[14][16]
-
Study Design: A 24-week, randomized, double-blind, placebo- and active-controlled (celecoxib), parallel, five-arm trial.[8][16]
-
Intervention Arms:
-
Glucosamine Hydrochloride (500 mg three times daily)
-
Chondroitin Sulfate (400 mg three times daily)
-
Combination of Glucosamine HCl and Chondroitin Sulfate
-
Celecoxib (B62257) (200 mg daily)
-
Placebo[5]
-
-
Outcome Measures:
-
Primary: 20% reduction in WOMAC pain subscale score at 24 weeks.[8]
-
Secondary: Changes in WOMAC stiffness and function scores, VAS for pain, and overall patient and physician global assessments.[17]
-
Structural Change (Ancillary Study): Change in joint space width measured by radiography at baseline, 12, and 24 months.[14]
-
-
Statistical Analysis: Efficacy is determined by comparing the change in outcome measures from baseline between the treatment and placebo groups.[16]
Mechanism of Action: The Role of NF-κB Signaling
The proposed mechanism of action for glucosamine's anti-inflammatory effects involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[[“]][19] In osteoarthritic chondrocytes, pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) activate the NF-κB pathway, leading to the transcription of genes encoding inflammatory mediators such as COX-2 and various matrix metalloproteinases (MMPs) that degrade cartilage.[19][20] Glucosamine has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these pro-inflammatory and catabolic genes.[[“]][19]
Conclusion
The existing body of research presents a complex picture when comparing glucosamine sulfate and glucosamine hydrochloride. Glucosamine hydrochloride offers higher purity and stability, while some studies suggest glucosamine sulfate may have slightly better bioavailability. In terms of clinical efficacy for osteoarthritis, particularly for pain and function, head-to-head trials have not demonstrated a definitive superiority of one form over the other. The choice between the two for research and development may depend on the specific formulation goals, such as the desire for a sodium-free product or higher glucosamine concentration per dose. For structural effects on joint space narrowing, the evidence remains inconclusive for both forms. Future research with standardized, high-quality preparations of both salts in well-designed, long-term, head-to-head clinical trials is necessary to definitively elucidate their comparative effects.
References
- 1. [A multi-central, randomized, controlled clinical trial of glucosamine hydrochloride/sulfate in the treatment of knee osteoarthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Role of glucosamine in the treatment for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of glucosamine sulfate and a polyherbal supplement for the relief of osteoarthritis of the knee: a randomized controlled trial [ISRCTN25438351] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical efficacy and safety over two years use of glucosamine, chondroitin sulfate, their combination, celecoxib or placebo taken to treat osteoarthritis of the knee: a GAIT report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. Glucosamine hydrochloride for the treatment of osteoarthritis symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. bmj.com [bmj.com]
- 13. Effect of glucosamine or chondroitin sulfate on the osteoarthritis progression: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The Effect of Glucosamine and/or Chondroitin Sulfate on the Progression of Knee Osteoarthritis: A GAIT Report - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioequivalence of two formulations of glucosamine sulfate 500-mg capsules in healthy male Chinese volunteers: an open-label, randomized-sequence, single-dose, fasting, two-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ard.bmj.com [ard.bmj.com]
- 18. consensus.app [consensus.app]
- 19. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Glucosamine for Osteoarthritis: Biological Effects, Clinical Efficacy, and Safety on Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Synthesized Beta-D-Glucosamine
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized beta-D-Glucosamine is a critical step in guaranteeing the quality, safety, and efficacy of final products. This guide provides an objective comparison of common analytical techniques used for purity assessment, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Techniques
The purity of this compound can be determined using several sophisticated analytical methods. The choice of technique often depends on the specific requirements of the analysis, such as the need for high sensitivity, the type of impurities to be quantified, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS) are the most powerful and widely used methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment due to its high resolving power and sensitivity. Since this compound lacks a strong UV chromophore, its analysis by HPLC often requires derivatization or the use of universal detectors.
Common HPLC Approaches:
-
Pre-column Derivatization with UV/Fluorescence Detection: This is a sensitive method where glucosamine (B1671600) is reacted with a labeling agent, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA), to introduce a chromophore or fluorophore.[1][2] This allows for detection with highly sensitive UV or fluorescence detectors.
-
Direct Detection with Universal Detectors: Techniques using Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol Detectors (CAD) can analyze glucosamine without derivatization.[3][4][5] These detectors are less sensitive than UV/fluorescence detectors but offer a more straightforward workflow.
| Parameter | HPLC with UV/Fluorescence (Derivatization) | HPLC with RI Detector | HPLC with ELSD | HPLC with Corona CAD |
| Linearity Range | 0.1 - 20 µg/mL[2] | 10 - 1000 μg/mL[6] | 0.4 - 2.5 mg/mL[4] | 10 - 200 µg/mL[6] |
| Limit of Detection (LOD) | 0.009 µg/mL[2] | 1.8 μg/mL[3] | 20 µg/mL[4] | 1.25 µg/mL[5] |
| Limit of Quantitation (LOQ) | 0.027 µg/mL[2] | 5.49 µg/mL[3] | 80 µg/mL[4] | 5 µg/mL[5] |
| Precision (%RSD) | < 2%[7] | < 1.04%[3] | < 2%[4] | < 4%[6] |
| Accuracy (% Recovery) | 99.4 - 100.8%[2] | 98.7 - 100.1%[3] | Not Specified | 98.7 - 101.7%[6] |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method for purity determination.[8] It allows for the direct measurement of the analyte concentration against a certified reference material without the need for an identical standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing an absolute quantification.[9][10]
| Parameter | Quantitative ¹H-NMR |
| LOD | 0.1 mg/mL (80 MHz)[11] |
| LOQ | 0.2 mg/mL (80 MHz)[11] |
| Precision (%RSD) | 4.2% (600 MHz), 8.0% (80 MHz)[11] |
| Accuracy (% Recovery) | 92 - 120%[11] |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an invaluable tool for both the identification and quantification of impurities.[12] Its high sensitivity and selectivity allow for the detection of trace-level impurities that may not be visible with other techniques. LC-MS/MS methods provide excellent specificity by monitoring specific precursor-to-product ion transitions.[13]
| Parameter | LC-MS/MS |
| Linearity Range | 0.012 - 8.27 µg/mL (in plasma)[14] |
| LOD | Not specified |
| LOQ | 10 ng/mL (in synovial fluid)[13], 53.27 ng/mL (in plasma)[15] |
| Precision (%RSD) | < 14%[13] |
| Accuracy (% Recovery) | 89 - 110%[13] |
Experimental Protocols
HPLC with Pre-column Derivatization (FMOC-Cl) and UV Detection
This protocol is based on established methods for the analysis of glucosamine with derivatization.[1][7]
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in water.
-
Accurately weigh the synthesized this compound sample and dissolve it in water to a known concentration.
-
-
Derivatization:
-
To an aliquot of the standard or sample solution, add a borate (B1201080) buffer (pH 9.5).
-
Add a solution of 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) in acetonitrile (B52724).
-
Mix and allow the reaction to proceed at room temperature for a specified time (e.g., 20 minutes).
-
Quench the reaction by adding an acidic solution (e.g., phosphoric acid).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (pH 3.0).[16]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
The purity of the synthesized sample is calculated by comparing the peak area of the glucosamine derivative in the sample chromatogram to that of the reference standard.
-
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol outlines a general procedure for purity assessment by qNMR using an internal standard.[11][17]
-
Sample Preparation:
-
Accurately weigh a precise amount of the synthesized this compound sample into an NMR tube.
-
Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., D₂O).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum using a spectrometer with a well-calibrated 90° pulse and a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full signal recovery.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the anomeric proton) and a signal from the internal standard.
-
-
Purity Calculation:
-
The purity of the this compound is calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
-
LC-MS/MS for Impurity Profiling and Quantification
This protocol describes a general approach for the sensitive detection and quantification of impurities.[13][15]
-
Standard and Sample Preparation:
-
Prepare a stock solution of the synthesized this compound at a known concentration in a suitable solvent (e.g., water:acetonitrile).
-
Prepare standard solutions of known impurities if available.
-
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like glucosamine and its impurities.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: For known impurities, specific precursor ion → product ion transitions are monitored. For unknown impurities, a full scan can help in their identification based on their mass-to-charge ratio (m/z).
-
-
Quantification:
-
The concentration of impurities can be determined using a calibration curve constructed from the analysis of standard solutions of the impurities. If standards are not available, semi-quantification can be performed by comparing the peak area of the impurity to that of the main this compound peak, assuming a similar ionization response.
-
Visualizing the Workflow and Method Relationships
To better understand the process of purity assessment, the following diagrams illustrate the general workflow and the interplay between the different analytical techniques.
Caption: General workflow for the purity assessment of synthesized this compound.
Caption: Interrelationship of analytical techniques for this compound purity analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of green chemistry HPLC-RI method for the simultaneous estimation of glucosamine and chondroitin sulfate from drug products - MedCrave online [medcraveonline.com]
- 4. scielo.br [scielo.br]
- 5. Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements | PLOS One [journals.plos.org]
- 6. journals.plos.org [journals.plos.org]
- 7. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. usp.org [usp.org]
- 11. researchgate.net [researchgate.net]
- 12. kbibiopharma.com [kbibiopharma.com]
- 13. Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iosrjournals.org [iosrjournals.org]
- 17. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to Inter-Laboratory Validation of β-D-Glucosamine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methods for the quantification of β-D-Glucosamine, a critical component in pharmaceutical and nutraceutical products. The selection of a robust and reliable quantification method is paramount for quality control, pharmacokinetic studies, and formulation development. This document summarizes the performance characteristics of various methods as reported in peer-reviewed literature and collaborative studies, offering a basis for inter-laboratory validation and method selection.
Comparison of β-D-Glucosamine Quantification Methods
The selection of an appropriate analytical method for β-D-Glucosamine quantification depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the need for high-throughput analysis. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most widely employed technique. Other methods, such as spectrophotometry, also find application, particularly in quality control settings.
Below is a summary of the performance characteristics of several common methods, compiled from single-laboratory and collaborative validation studies.
| Method | Derivatization Agent | Detection | Linearity Range | Precision (RSD %) | Accuracy (Recovery %) | Limit of Quantitation (LOQ) | Key Findings & Citations |
| HPLC-UV | N-(9-fluorenyl-methoxycarbonyloxy) succinimide (B58015) (FMOC-Su) | UV (263 nm) | 0.05 - 20 µg/mL | <15% (intra- and inter-day) | 98% | 50 ng/mL | A collaborative study with 12 laboratories showed the method to be reproducible with RSD values of no more than 4.0% for commercial products. The average recoveries for spiked samples were between 99.0% and 101%.[1][2] |
| HPLC-UV | Phenylisothiocyanate (PITC) | UV (240 nm) | 5 - 25 µg/mL | 1.1% (relative standard deviation) | Not explicitly stated, but method validated for accuracy. | Not explicitly stated. | A simple and sensitive method suitable for routine quality control of tablet formulations.[3][4] |
| HILIC-ESI-MS | None (Direct) | ESI-MS | Not explicitly stated. | <3% (RSD) | Not explicitly stated, but applied to determine glucosamine (B1671600) in supplements. | Not explicitly stated. | A study on nine commercial supplements showed detected glucosamine amounts ranged from 70.95% to 102.18% of the labeled amount.[5] |
| LC-MS/MS | o-phthalaldehyde (B127526)/ 3-mercaptopropionic acid (OPA/3-MPA) | MS/MS | 0.012 - 8.27 µg/mL (in plasma) | <10% (inter- and intra-day) | Not explicitly stated, but successfully applied to a pharmacokinetic study. | 12 ng/mL (in plasma) | A highly sensitive method developed and validated for the determination of glucosamine in human plasma and urine.[6][7] |
| Spectrophotometry | o-phthalaldehyde (OPA) | UV-Vis (340 nm) | 10 - 90 µg/mL | Not explicitly stated. | Not explicitly stated, but statistically compared with a reported HPLC method with no significant difference found. | Not explicitly stated. | A Quality by Design (QbD) approach was used to develop and optimize this sensitive spectrophotometric method.[8] |
| FTIR Spectrophotometry | None (Direct) | IR | 2 - 7% w/w | Not explicitly stated, but method was validated for precision. | Percentage purity of a tablet was found to be 99.629%. | Not explicitly stated. | A green analytical method for the analysis of glucosamine in marketed tablets.[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are outlines of the experimental protocols for the compared methods.
HPLC-UV Method with FMOC-Su Derivatization
This method is based on the pre-column derivatization of glucosamine with FMOC-Su, followed by separation and quantification using reverse-phase HPLC with UV detection.
a. Sample Preparation:
-
Dissolve raw materials or finished products (tablets, capsules) in water.
-
Release the glucosamine free base by adding triethylamine.
b. Derivatization:
-
To an aliquot of the sample solution, add a freshly prepared 15mM solution of FMOC-Su in acetonitrile (B52724).
-
Incubate the mixture in a sonicator water bath at 50°C for 30 minutes.
c. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at 263 nm.
-
Quantification: The sum of the peak areas of the two anomers (α and β) of the glucosamine-FMOC derivative is used for quantification.[2][10]
LC-MS/MS Method with OPA/3-MPA Derivatization
This highly sensitive method is suitable for bioanalytical applications, such as pharmacokinetic studies.
a. Sample Preparation (for plasma):
-
Precipitate proteins in the plasma sample using acetonitrile.
-
Centrifuge and collect the supernatant.
b. Derivatization:
c. Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 ODS column (e.g., Phenomenex ODS, 5 μm, 150 mm × 4.6 mm).[6][7]
-
Mobile Phase: A gradient of methanol (B129727) and an aqueous solution of 0.2% ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[6][7]
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Tandem mass spectrometry (MS/MS) using selective reaction monitoring (SRM). The transition m/z 384→118 is monitored for the glucosamine derivative.[6]
Spectrophotometric Method with o-phthalaldehyde (OPA)
A simpler and more accessible method suitable for quality control purposes.
a. Sample Preparation:
-
Prepare a stock solution of Glucosamine Sulphate in water.
b. Derivatization Reaction:
-
The primary amine group of glucosamine is derivatized with OPA in a buffered basic medium to form a measurable isoindole derivative.[8]
c. Measurement:
-
The absorbance of the resulting derivative is measured at 340 nm using a UV-Vis spectrophotometer.[8]
-
A calibration curve is established using a range of standard concentrations (e.g., 10-90µg/mL).[8]
Visualizing the Inter-Laboratory Validation Workflow
A well-structured inter-laboratory validation study is essential to establish the robustness and reproducibility of an analytical method. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for Inter-Laboratory Validation of an Analytical Method.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precolumn derivatization LC-MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. japsonline.com [japsonline.com]
- 10. tandfonline.com [tandfonline.com]
A Comparative Guide to the Synthesis of Beta-D-Glucosamine: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of beta-D-glucosamine, a crucial amino sugar with wide-ranging applications in pharmaceuticals and nutraceuticals, is primarily achieved through two distinct methodologies: traditional chemical synthesis and emerging enzymatic routes. This guide provides a comprehensive, data-driven comparison of these two approaches, offering insights into their respective yields, operational parameters, and environmental impact. Detailed experimental protocols and visual workflows are presented to assist researchers in selecting the optimal synthesis strategy for their specific needs.
Data at a Glance: A Quantitative Comparison
The following tables summarize the key quantitative data for the chemical and enzymatic synthesis of this compound, derived from various studies.
Table 1: Comparison of Chemical and Enzymatic Synthesis of Glucosamine (B1671600)
| Parameter | Chemical Synthesis (Acid Hydrolysis of Chitin) | Enzymatic Synthesis (from Chitin (B13524)/Chitosan) |
| Starting Material | Chitin | Chitin or Chitosan (B1678972) |
| Primary Reagent | Concentrated Hydrochloric Acid (HCl) | Chitinase (B1577495) / Chitosanase Enzymes |
| Typical Yield | 58% - 80%[1] | ~80% (from Chitosan)[2] |
| Reaction Time | 1 - 4 hours[3][4] | 3 - 24 hours[2][5] |
| Temperature | 80 - 175°C[6][7] | 37 - 60°C[2][8] |
| Purity | High (after purification) | High (product specific) |
| Key Byproducts | Acetic acid, various degradation products | Oligosaccharides, N-acetylglucosamine |
| Environmental Impact | High (strong acids, high energy) | Low (mild conditions, biodegradable catalysts) |
Table 2: Specific Yields and Conditions from Selected Studies
| Synthesis Method | Starting Material | Key Reagents/Enzymes | Temperature | Time | Yield | Reference |
| Chemical Hydrolysis | Chitin | 12 M HCl | 80°C | 2 hours | 283.9 mg/g chitin | [7] |
| Chemical Hydrolysis | Ball-milled Chitin | Sulfuric Acid, Co-solvent | 175°C | 1 hour | 80% | [6] |
| Enzymatic Hydrolysis | Chitosan (>90% DAC) | Soluble exochitosanase | 50°C | 3 hours | 4 mg/mL Glucosamine | [2] |
| Enzymatic Hydrolysis | Chitosan (>90% DAC) | Immobilized exochitosanase | 50°C | 2 hours | 80% | [2] |
| Enzymatic Hydrolysis (for GlcNAc) | Crude Chitin Powder | Chitinase | Not Specified | 4 days | ~100% (N-acetylglucosamine) | [9] |
| Enzymatic Hydrolysis (for GlcNAc) | α-chitin | Crude enzyme from Aeromonas sp. | 37°C | 24 hours | 79% (N-acetylglucosamine) | [5] |
Delving into the Details: Experimental Protocols
Chemical Synthesis: Acid Hydrolysis of Chitin
This method involves the direct hydrolysis of chitin, typically sourced from crustacean shells, using a concentrated strong acid.
Objective: To produce this compound hydrochloride through the cleavage of glycosidic and N-acetyl linkages in chitin.
Materials:
-
Chitin powder
-
Concentrated Hydrochloric Acid (HCl, e.g., 12 M)
-
Activated charcoal
-
Distilled water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, add chitin powder to pre-warmed concentrated HCl at a specific ratio (e.g., 1:20 w/v).[3]
-
Hydrolysis: Heat the mixture to a temperature between 80°C and 95°C and maintain for a period of 1 to 4 hours with stirring.[3][4] This step facilitates the breakdown of the chitin polymer into its glucosamine monomers and removes the acetyl groups.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the resulting slurry to separate the crude glucosamine hydrochloride precipitate.[10]
-
Decolorization: Dissolve the precipitate in distilled water and add activated charcoal to remove colored impurities. Heat the solution gently (e.g., 60°C) for approximately 30 minutes.[3]
-
Purification: Filter the hot solution to remove the activated charcoal. The filtrate, containing the glucosamine hydrochloride, is then concentrated by evaporation.
-
Crystallization and Drying: Wash the resulting crystals with ethanol to remove residual impurities and dry them in an oven at a controlled temperature (e.g., 50°C) to obtain the final product.[3]
Enzymatic Synthesis: A Two-Step Process from Chitin
The enzymatic synthesis of glucosamine from chitin is typically a multi-step process. The first step involves the enzymatic hydrolysis of chitin to N-acetyl-D-glucosamine (GlcNAc) using chitinases. The second step is the deacetylation of GlcNAc to glucosamine, which can be achieved using chitin deacetylases. Alternatively, glucosamine can be directly produced from chitosan using chitosanases.
Objective: To produce this compound through a controlled, enzyme-catalyzed process.
Part 1: Enzymatic Production of N-acetyl-D-glucosamine (GlcNAc) from Chitin
Materials:
-
Colloidal or powdered chitin
-
Chitinase enzyme preparation (e.g., from Aeromonas sp. or Trichoderma species)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Sodium azide (B81097) (as a preservative)
Procedure:
-
Substrate Preparation: Prepare a suspension of the chitin substrate in the phosphate buffer.
-
Enzymatic Reaction: Add the chitinase enzyme solution to the chitin suspension. The enzyme-to-substrate ratio should be optimized for efficient hydrolysis.[5]
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) and pH for a specified duration (e.g., 24 hours or more), with gentle agitation.[5]
-
Enzyme Deactivation: Stop the reaction by heating the mixture to denature the enzyme (e.g., boiling for 10 minutes).
-
Product Separation: Centrifuge the mixture to remove any unreacted chitin. The supernatant contains the soluble GlcNAc.
-
Purification: The GlcNAc can be further purified using techniques like chromatography.
Part 2: Enzymatic Deacetylation of N-acetyl-D-glucosamine to Glucosamine
Materials:
-
N-acetyl-D-glucosamine (from Part 1)
-
Chitin Deacetylase enzyme
-
Appropriate buffer system for the deacetylase
Procedure:
-
Reaction Setup: Dissolve the purified GlcNAc in the buffer.
-
Enzymatic Deacetylation: Add the chitin deacetylase to the GlcNAc solution.
-
Incubation: Incubate the reaction under optimal conditions of temperature and pH for the specific enzyme used.
-
Product Recovery: The resulting glucosamine can be purified from the reaction mixture using standard techniques.
Visualizing the Processes and Pathways
To better understand the workflows and the biological context of this compound, the following diagrams have been generated using the DOT language.
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: The Hexosamine Biosynthetic Pathway (HBP).
Discussion and Conclusion
The choice between chemical and enzymatic synthesis of this compound hinges on a trade-off between production speed, environmental impact, and process complexity.
Chemical synthesis offers a relatively rapid, one-pot reaction to directly produce glucosamine from chitin.[3] The yields can be high, and the process is well-established. However, this method's reliance on concentrated strong acids and high temperatures raises significant environmental and safety concerns.[11] The harsh conditions can also lead to the formation of undesirable byproducts, necessitating extensive purification steps.
Enzymatic synthesis , on the other hand, represents a greener and more specific alternative.[11][12] Operating under mild conditions, enzymes like chitinases and chitosanases can achieve high yields of their respective products with high selectivity, minimizing byproduct formation. The enzymatic production of N-acetyl-D-glucosamine, a direct precursor to glucosamine, can reach near-quantitative yields.[9] However, the enzymatic route from chitin to glucosamine is often a multi-step process, potentially increasing overall production time and cost, particularly concerning the cost and stability of the enzymes themselves.[11]
For researchers and drug development professionals, the selection of a synthesis method will depend on the desired scale of production, purity requirements, and environmental considerations. For large-scale, cost-sensitive production, the traditional chemical method may still be prevalent, provided that waste management is adequately addressed. For applications requiring high purity and a more sustainable process, particularly in the development of high-value pharmaceuticals, the enzymatic approach, despite its current complexities, holds considerable promise. Further research into robust and cost-effective enzyme systems for the direct conversion of chitin to glucosamine could significantly shift the industrial preference towards biocatalytic methods.
References
- 1. Enzymatic synthesis of D-glucosaminic acid from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic production of glucosamine and chitooligosaccharides using newly isolated exo-β-d-glucosaminidase having transglycosylation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Production of glucosamine from chitin by co-solvent promoted hydrolysis and deacetylation - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. frontiersin.org [frontiersin.org]
- 9. An efficient enzymatic production of N-acetyl-d-glucosamine from crude chitin powders - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Chemoenzymatic Production and Engineering of Chitooligosaccharides and N-acetyl Glucosamine for Refining Biological Activities [frontiersin.org]
- 11. Chemoenzymatic Production and Engineering of Chitooligosaccharides and N-acetyl Glucosamine for Refining Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to (1,3)-β-D-Glucan Assays for Fungal Infection Diagnosis
For Researchers, Scientists, and Drug Development Professionals
The early and accurate diagnosis of invasive fungal infections (IFIs) is a critical challenge in modern healthcare, particularly in immunocompromised and critically ill patient populations. (1,3)-β-D-glucan (BDG), a major cell wall component of most pathogenic fungi, serves as a key biomarker for detecting these infections.[1][2] Several commercial assays are available to quantify BDG levels in patient serum, aiding in the timely initiation of antifungal therapy. This guide provides a comprehensive comparison of the performance of commonly used BDG assays, supported by experimental data, to assist researchers and clinicians in selecting the most appropriate diagnostic tool.
Performance of Commercial (1,3)-β-D-Glucan Assays
The diagnostic accuracy of BDG assays is typically evaluated based on their sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV). These parameters can vary depending on the patient population, the type of IFI, and the cutoff value used to define a positive result. The following tables summarize the performance data from various studies comparing the most widely used commercial kits: the Fungitell® assay (Associates of Cape Cod, Inc.), the Wako β-Glucan Test (Fujifilm Wako Pure Chemical Corporation), and others.
Fungitell® Assay Performance
| Study Population & IFI Type | Cutoff (pg/mL) | Sensitivity (%) | Specificity (%) | PPV (%) | NPV (%) | Reference |
| Candidemia & Bacteremia Patients | ≥ 80 | 93.3 | 77.2 | 51.9 | 97.8 | [1] |
| Candidemia & Healthy Donors | ≥ 60 | 97 | 93 | - | - | [1] |
| Autopsy-Confirmed IFIs | 30 | 95.1 | 85.7 | - | >97 | [3] |
| Autopsy-Confirmed IFIs | 60 | 85.4 | 95.2 | 70 | >97 | [3] |
| Autopsy-Confirmed IFIs | 80 | 78.0 | 98.4 | ~90 | >97 | [3] |
| Invasive Candidiasis (ICU) | 80 | 77 | 51 | 30-35 | 85-95 | [4] |
| Invasive Aspergillosis (IA) | 80 | 92.5 | 99.5 | - | - | [5][6] |
| Invasive Candidiasis (IC) | 80 | 100 | 97.3 | - | - | [5][6] |
| Pneumocystis jirovecii Pneumonia (PJP) | 80 | 100 | 97.3 | - | - | [5][6] |
| Pneumocystis jirovecii Pneumonia (PCP) | 80 | 0.85 | 0.87 | - | - | [7] |
Wako β-Glucan Test Performance
| Study Population & IFI Type | Cutoff (pg/mL) | Sensitivity (%) | Specificity (%) | PPV (%) | NPV (%) | Reference |
| Invasive Candidiasis (ICU) | 7 | 54 | 65 | 30-35 | 85-95 | [4] |
| Invasive Aspergillosis (IA) | 11 | 60.0 | 99.5 | - | - | [5][6] |
| Invasive Candidiasis (IC) | 11 | 91.0 | 99.5 | - | - | [5][6] |
| Pneumocystis jirovecii Pneumonia (PJP) | 11 | 88.2 | 99.5 | - | - | [5][6] |
| Invasive Aspergillosis (IA) (Optimized) | 7.0 | 80.0 | 97.3 | - | - | [5][6] |
| Invasive Candidiasis (IC) (Optimized) | 7.0 | 98.7 | 97.3 | - | - | [5][6] |
| Pneumocystis jirovecii Pneumonia (PJP) (Optimized) | 7.0 | 94.1 | 97.3 | - | - | [5][6] |
| Pneumocystis jirovecii Pneumonia (PCP) | 11 | 0.78 | 0.98 | - | - | [7] |
| Candidemia | 3.8 | 70.8 | 91.5 | - | - | [8] |
Experimental Protocols
The following is a generalized methodology for the key experiments cited in the validation studies of (1,3)-β-D-glucan assays. Specific details may vary between studies and commercial kits.
1. Patient Cohort Selection:
-
Case Group: Patients with proven or probable invasive fungal infections as defined by established criteria (e.g., EORTC/MSG criteria). Diagnosis is typically confirmed by blood culture, histopathology, or other validated biomarkers.
-
Control Group: Healthy volunteers or hospitalized patients without evidence of IFI. Control groups may include patients with bacterial infections to assess specificity.[1]
2. Specimen Collection and Processing:
-
Sample Type: Serum is the most common sample type. Plasma can also be used.
-
Collection: Blood is collected via venipuncture into sterile tubes. Care is taken to avoid contamination, which can lead to false-positive results.
-
Processing: Serum is separated by centrifugation and stored at -20°C or -80°C until analysis. Samples are typically pre-treated to inactivate inhibitors and dissociate BDG from immune complexes.
3. (1,3)-β-D-Glucan Assay Procedure:
-
The assays are based on the activation of a coagulation cascade in the amebocyte lysate of the horseshoe crab (Limulus polyphemus or Tachypleus tridentatus).[1][9]
-
Fungitell Assay (Colorimetric):
-
Patient serum is pre-treated and incubated with the Fungitell reagent.
-
If BDG is present, it activates Factor G, a serine protease zymogen.[10]
-
Activated Factor G then cleaves a chromogenic substrate, resulting in a color change.[10]
-
The rate of color change is measured spectrophotometrically at 405 nm and is proportional to the BDG concentration.
-
-
Wako β-Glucan Test (Turbidimetric):
-
Patient serum is mixed with the Wako reagent.
-
BDG-mediated activation of Factor G leads to the formation of a gel clot.
-
The increase in turbidity is measured over time using a kinetic turbidimetric microplate reader. The time taken to reach a certain level of turbidity is inversely proportional to the BDG concentration.[4][8]
-
4. Data Analysis:
-
A standard curve is generated using known concentrations of (1,3)-β-D-glucan.
-
The BDG concentration in patient samples is determined by interpolating their absorbance or turbidity values from the standard curve.
-
Receiver operating characteristic (ROC) curve analysis is often used to determine the optimal cutoff value for discriminating between patients with and without IFI.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biochemical cascade underlying the (1,3)-β-D-Glucan assays and a typical experimental workflow.
Caption: Limulus Amebocyte Lysate (LAL) cascade for BDG detection.
Caption: Generalized workflow for a (1,3)-β-D-glucan assay.
Discussion and Conclusion
The choice of a (1,3)-β-D-glucan assay depends on various factors, including the intended clinical application, the prevalence of IFIs in the target population, and the desired balance between sensitivity and specificity.
-
Fungitell® Assay: Generally demonstrates high sensitivity, making it a valuable tool for ruling out IFIs due to its high negative predictive value.[1][3] However, its specificity can be lower, leading to a higher rate of false-positive results, especially in certain patient populations like those with bacteremia.[1]
-
Wako β-Glucan Test: Often exhibits higher specificity compared to the Fungitell assay at the manufacturer's recommended cutoff.[7] Some studies suggest that lowering the cutoff value for the Wako test can improve its sensitivity to a level comparable to the Fungitell assay without significantly compromising its high specificity.[5][6][11]
Considerations for Interpretation:
-
False Positives: False-positive results can occur due to various factors, including contamination during blood draw, certain bacterial infections, use of cellulose (B213188) membranes in dialysis, and administration of some intravenous immunoglobulins.
-
False Negatives: False-negative results are less common but can occur in infections caused by fungi that produce little to no BDG, such as Cryptococcus and Zygomycetes.[1]
-
Cutoff Values: The optimal cutoff value may need to be adjusted based on the patient population and the specific diagnostic question. A lower cutoff may be appropriate for screening high-risk patients, while a higher cutoff may be used for confirmatory testing.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of Three β-Glucan Tests for the Diagnosis of Invasive Candidiasis in Intensive Care Units - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative performance evaluation of Wako β-glucan test and Fungitell assay for the diagnosis of invasive fungal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative performance evaluation of Wako β-glucan test and Fungitell assay for the diagnosis of invasive fungal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-d-Glucan for Diagnosing Pneumocystis Pneumonia: a Direct Comparison between the Wako β-Glucan Assay and the Fungitell Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of the Wako β-Glucan Test and the Fungitell Assay for Diagnosis of Candidemia and Pneumocystis jirovecii Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (1→3)‐β‐D‐glucan testing for the detection of invasive fungal infections in immunocompromised or critically ill people - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacld.com [iacld.com]
- 11. The Comparative Evaluation of the Fujifilm Wako β-Glucan Assay and Fungitell Assay for Diagnosing Invasive Fungal Disease | MDPI [mdpi.com]
Safety Operating Guide
Navigating the Disposal of beta-D-Glucosamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While beta-D-Glucosamine and its common derivatives are not classified as hazardous substances, adherence to established disposal protocols is essential to maintain safety and environmental responsibility. This guide provides a clear, step-by-step approach to the proper disposal of this compound, ensuring alignment with standard laboratory safety practices.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice lies in the correct identification, segregation, and disposal of chemical waste.[1] All chemical waste must be clearly labeled and stored in compatible, leak-proof containers.[2] It is crucial to segregate different classes of chemical waste, such as organic solvents, acids, bases, and toxic metals, to prevent dangerous reactions.[1] Furthermore, federal and local regulations, such as those from the Environmental Protection Agency (EPA), govern the disposal of laboratory waste and must be strictly followed.[1]
Disposal Protocol for this compound
While this compound is not considered hazardous, it should not be disposed of in the regular trash or poured down the drain.[3][4] The recommended practice is to manage it as a non-hazardous chemical waste, following institutional and local guidelines.
Key Disposal and Safety Information Summary
| Parameter | Guideline | Citation |
| Hazard Classification | Not classified as a hazardous substance. | [5][6][7] |
| Primary Disposal Route | Dispose of as unused product via an approved waste disposal plant. | [3] |
| Drain Disposal | Do not let the product enter drains, other waterways, or soil. | [3][5] |
| Waste Segregation | Keep separate from hazardous chemical waste streams. | [7] |
| Containerization | Use a clean, sealable, and chemically compatible container for solid waste. | [7] |
| Labeling | Label the container with the full chemical name and indicate it is non-hazardous waste. | [1][7] |
| Regulatory Compliance | Consult and observe all federal, state, and local regulations for disposal. | [3] |
| Professional Disposal | Entrust disposal to a licensed waste disposal company. | [7] |
| Empty Containers | Triple rinse with a suitable solvent (e.g., water) before disposal. | [7] |
Experimental Workflow for Disposal
The proper disposal of this compound follows a logical workflow designed to ensure safety and compliance at each step. This process begins with the initial characterization of the waste and proceeds through segregation, containerization, and final disposal by a certified entity.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound for disposal, it is important to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses to avoid skin and eye contact.[3] Ensure adequate ventilation to prevent the inhalation of any dust.[3] In case of a spill, sweep up the solid material, place it into a suitable disposal container, and prevent it from entering drains.[3][6]
By following these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment.
References
Safeguarding Your Research: A Guide to Handling beta-D-Glucosamine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling beta-D-Glucosamine, including detailed personal protective equipment (PPE) protocols, operational workflows, and disposal plans. Adherence to these guidelines will help minimize risks and ensure the integrity of your experimental outcomes.
Personal Protective Equipment (PPE) for this compound
While this compound and its common derivatives are not classified as hazardous substances, observing standard laboratory safety protocols is crucial to prevent potential irritation and contamination.[1][2][3] The following table summarizes the recommended PPE for handling this compound in a powdered form.
| PPE Category | Item | Specifications & Notes |
| Hand Protection | Disposable Gloves | Nitrile rubber gloves are recommended.[4] Always inspect gloves for integrity before use and dispose of them after handling the substance.[1] |
| Eye Protection | Safety Glasses | Use safety glasses with side shields to protect against dust particles.[5] |
| Body Protection | Lab Coat | A full-length lab coat should be worn to protect skin and clothing from potential spills.[6] |
| Respiratory Protection | Dust Mask | Recommended when handling the powder outside of a ventilated enclosure to prevent inhalation of dust particles.[5] Not generally required for small quantities handled with adequate ventilation.[1] |
Operational Workflow for Handling this compound
A systematic approach to handling this compound powder ensures both safety and experimental accuracy. The following workflow outlines the key steps from preparation to use.
Disposal Plan for this compound Waste
Proper disposal of chemical waste is critical for environmental protection and laboratory safety. Follow these steps for the disposal of this compound and contaminated materials.
Key Disposal Principles:
-
Non-hazardous Waste: While not classified as hazardous, this compound should not be disposed of down the drain.[1][7]
-
Approved Waste Disposal: All waste should be sent to an approved waste disposal plant.[7]
-
Local Regulations: Always consult and adhere to local, regional, and national regulations for chemical waste disposal.[8]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
